molecular formula C8H17NO3S B12336939 mPEG-Thiol

mPEG-Thiol

Cat. No.: B12336939
M. Wt: 207.29 g/mol
InChI Key: PTGCODCOYHDVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MPEG-Thiol is a useful research compound. Its molecular formula is C8H17NO3S and its molecular weight is 207.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

N-[2-(2-methoxyethoxy)ethyl]-3-sulfanylpropanamide

InChI

InChI=1S/C8H17NO3S/c1-11-5-6-12-4-3-9-8(10)2-7-13/h13H,2-7H2,1H3,(H,9,10)

InChI Key

PTGCODCOYHDVPF-UHFFFAOYSA-N

Canonical SMILES

COCCOCCNC(=O)CCS

Related CAS

401916-61-8

Origin of Product

United States

Foundational & Exploratory

Purifying mPEG-Thiol: A Technical Guide to Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chromatographic techniques used for the purification of methoxy (B1213986) polyethylene (B3416737) glycol-thiol (mPEG-Thiol). Ensuring the purity of this compound is a critical step in the development of bioconjugates, drug delivery systems, and diagnostic agents, as impurities can significantly impact the efficacy and safety of the final product. This document details the principles, protocols, and comparative data for the most common chromatographic methods employed for this purpose.

Introduction to this compound Purification

The synthesis of this compound often results in a mixture of the desired product, unreacted starting materials, and by-products such as disulfide-linked PEG dimers. The primary goal of purification is to isolate the active this compound from these impurities. Chromatographic techniques are the most effective methods for achieving high-purity this compound. The choice of method depends on the specific properties of the this compound, the nature of the impurities, and the scale of the purification.

The most commonly employed chromatographic techniques for this compound purification include:

  • Silica (B1680970) Gel Column Chromatography: A widely used method for the purification of small to medium-sized PEG derivatives.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity.[1]

  • Size-Exclusion Chromatography (SEC): A method that separates molecules based on their hydrodynamic volume, effective for removing aggregates and smaller impurities.[1]

  • Ion-Exchange Chromatography (IEX): A technique that separates molecules based on their net charge, which can be useful if the this compound or impurities carry a charge.[1]

Chromatographic Purification Strategies

Silica Gel Column Chromatography

Silica gel chromatography is a form of normal-phase chromatography where a polar stationary phase (silica gel) is used with a non-polar mobile phase. The separation is based on the differential adsorption of the components to the silica gel.

Principle: More polar compounds will have a stronger interaction with the silica gel and will elute later, while less polar compounds will elute earlier. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

Application to this compound: This method is effective for purifying crude this compound after synthesis.[2] A gradient of a polar solvent (e.g., methanol (B129727) or ethyl acetate) in a non-polar solvent (e.g., dichloromethane (B109758) or hexanes) is typically used to elute the this compound from the column.[2]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for the purification of PEG derivatives with high resolution.[1] It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Principle: Molecules are separated based on their hydrophobic character.[3] More hydrophobic molecules will have a stronger interaction with the stationary phase and will be retained longer on the column. The elution is typically achieved by increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase.[4]

Application to this compound: RP-HPLC is particularly useful for separating this compound from closely related impurities that may have slight differences in hydrophobicity.[1] It is also used for analytical purity assessment of the final product.[1]

Size-Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size in solution.[5] The stationary phase consists of porous beads.

Principle: Larger molecules that cannot enter the pores of the beads travel through the column faster and elute first.[6] Smaller molecules can enter the pores, leading to a longer path and later elution.[6]

Application to this compound: SEC is effective for removing high molecular weight aggregates (like disulfide-linked dimers) and low molecular weight impurities from the this compound product.[1] It is often used as a final "polishing" step in a purification workflow.[5]

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[7] The stationary phase has charged functional groups that interact with oppositely charged molecules.

Principle: Molecules with a net charge will bind to the IEX resin.[8] Elution is achieved by changing the pH or increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions.[8]

Application to this compound: While this compound itself is neutral, IEX can be employed if the impurities are charged. For instance, if the synthesis involves charged protecting groups or results in charged by-products, IEX can be a valuable purification step.[9]

Experimental Protocols

General Purification Workflow

The purification of this compound often involves a multi-step process to achieve high purity. A typical workflow is outlined below.

G cluster_0 Crude this compound Synthesis cluster_1 Initial Purification cluster_2 High-Resolution Purification cluster_3 Polishing Step cluster_4 Final Product Crude Crude Reaction Mixture Silica Silica Gel Chromatography Crude->Silica Primary Separation RP_HPLC Reversed-Phase HPLC Silica->RP_HPLC Fraction Collection & Further Purification SEC Size-Exclusion Chromatography RP_HPLC->SEC Removal of Aggregates/Fragments Pure Pure this compound SEC->Pure Final Polishing

Caption: General workflow for this compound purification.

Protocol 1: Silica Gel Column Chromatography for Crude this compound

This protocol is adapted from the general procedure for the purification of mPEG derivatives.[2]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), analytical grade

  • Methanol (MeOH), analytical grade

  • Hexanes, analytical grade

  • Ethyl acetate (B1210297), analytical grade

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collector or test tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully load this dry powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% DCM or a mixture of ethyl acetate in hexanes).[2]

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent (e.g., methanol in DCM). A typical gradient might be from 0% to 10% methanol in DCM.[2]

  • Fraction Collection: Collect fractions throughout the elution process.

  • TLC Analysis: Monitor the collected fractions using TLC to identify the fractions containing the pure this compound.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[2]

Protocol 2: Analytical RP-HPLC for Purity Assessment

This protocol provides a method for determining the purity of the final this compound product.[1]

Instrumentation and Reagents:

  • Analytical HPLC system with a UV detector

  • Analytical C18 column (e.g., 3.5 µm particle size, 100 Å pore size, 4.6 x 150 mm)[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water[1]

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)[1]

Procedure:

  • Column Equilibration: Equilibrate the analytical column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.[1]

  • Sample Preparation: Dissolve a small amount of the purified this compound in Mobile Phase A.

  • Sample Injection: Inject a small, diluted aliquot of the sample onto the column.[1]

  • Elution Gradient: Run a linear gradient to elute the compound. A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Data Analysis: Integrate the peak areas in the chromatogram to calculate the purity of the this compound.[1]

Data Presentation

The following tables summarize key quantitative data related to the purification of PEG derivatives, which can be extrapolated for this compound purification.

Table 1: Typical Parameters for Silica Gel Chromatography of mPEG Derivatives [2][10]

ParameterValue / Description
Stationary Phase Silica Gel
Mobile Phase Gradient of Methanol in Dichloromethane or Ethyl Acetate in Hexanes
Monitoring Thin-Layer Chromatography (TLC)
Product Form Typically a colorless to pale yellow oil or solid

Table 2: Typical Parameters for RP-HPLC of PEG Derivatives [1][4]

ParameterValue / Description
Stationary Phase C18 or C4 reversed-phase media
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN)
Elution Linear gradient of Mobile Phase B
Detection UV at 220 nm or Refractive Index (RI)
Column Temperature 40-60 °C to improve peak shape

Troubleshooting Common Purification Issues

The following diagram outlines a logical approach to troubleshooting common issues encountered during the RP-HPLC purification of PEG derivatives.

G Start Problem Identified Broad_Peaks Broad or Tailing Peaks Start->Broad_Peaks Low_Recovery Low Recovery of Product Start->Low_Recovery Poor_Separation Poor Separation of Peaks Start->Poor_Separation Sol_Temp Increase Column Temperature (e.g., to 40-60 °C) Broad_Peaks->Sol_Temp Possible Cause: Slow kinetics Sol_Adsorption Use End-Capped Column or Different Stationary Phase Broad_Peaks->Sol_Adsorption Possible Cause: Secondary interactions Sol_Overload Reduce Sample Load Broad_Peaks->Sol_Overload Possible Cause: Column overload Sol_Precipitation Check Sample Solubility in Mobile Phase. Adjust pH or add stronger organic solvent. Low_Recovery->Sol_Precipitation Possible Cause: Precipitation on column Sol_Binding Ensure Proper Column Equilibration Low_Recovery->Sol_Binding Possible Cause: Non-specific binding Sol_Gradient Optimize Elution Gradient (slower gradient) Poor_Separation->Sol_Gradient Possible Cause: Insufficient resolution Sol_Flow Decrease Flow Rate Poor_Separation->Sol_Flow Possible Cause: Insufficient resolution Sol_Column Use a Longer Column or Smaller Particle Size Poor_Separation->Sol_Column Possible Cause: Insufficient column efficiency

References

Characterization of mPEG-Thiol using NMR Spectroscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the characterization of methoxy-poly(ethylene glycol)-thiol (mPEG-Thiol) utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical aspects of ¹H NMR analysis, from sample preparation to spectral interpretation, ensuring accurate and reproducible results.

Introduction

This compound is a crucial bifunctional polymer widely employed in bioconjugation, drug delivery, and nanoparticle functionalization. The terminal thiol group allows for covalent attachment to various substrates, while the PEG chain imparts hydrophilicity and biocompatibility. Accurate characterization of this compound is paramount to ensure the quality, purity, and reactivity of the polymer, with NMR spectroscopy being one of the most powerful analytical techniques for this purpose. ¹H NMR provides detailed information about the chemical structure, molecular weight, and degree of functionalization.

¹H NMR Spectral Features of this compound

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the methoxy (B1213986) group, the ethylene (B1197577) glycol repeating units, and the protons adjacent to the thiol functionality. A thorough understanding of these signals is essential for correct spectral assignment and quantitative analysis.

Table 1: Summary of Quantitative ¹H NMR Data for this compound

Labeled ProtonChemical Shift (δ, ppm)MultiplicityIntegration (Relative)Notes
a (-OCH₃ )~3.38Singlet3HCharacteristic signal of the terminal methoxy group. Often used as an internal reference for integration.
b (-O-CH₂ -CH₂ -O-)~3.64Broad Singlet/Multiplet4n H (where n = number of repeating units)The large, often broad, signal from the ethylene glycol backbone.
c (-CH₂ -CH₂-SH)~2.8-2.9Triplet2HProtons on the carbon adjacent to the methylene (B1212753) group next to the thiol.
d (-CH₂-CH₂ -SH)~2.7Triplet2HProtons on the carbon directly attached to the thiol group.
e (-CH₂-CH₂-SH )~1.5-1.6Triplet1HThe thiol proton signal can be broad and its chemical shift is sensitive to solvent, concentration, and temperature. It may also exchange with D₂O.

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and the molecular weight of the PEG.[1][2][3]

A critical aspect of analyzing the ¹H NMR spectra of PEG derivatives is the consideration of ¹³C-¹H coupling satellites.[4][5] Due to the natural abundance of ¹³C (1.1%), satellite peaks appear on either side of the large PEG backbone signal (-O-CH₂-CH₂-O-).[6] For high molecular weight PEGs, the integration of these satellite peaks can be comparable to the end-group signals, leading to potential misinterpretation and inaccurate quantification if not correctly identified.[4][5]

Experimental Protocols

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[7][8][9]

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Deuterium oxide (D₂O), Methanol-d₄ (CD₃OD))[10]

  • NMR tube (high-precision)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.[9]

  • Solvent Selection: Choose an appropriate deuterated solvent in which the this compound is fully soluble. CDCl₃ is commonly used for mPEG derivatives. For highly hydrophilic samples, D₂O can be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the this compound.[7][9]

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. Visually inspect the solution to ensure there is no suspended particulate matter, as this can adversely affect the spectral resolution.[7]

  • Transfer to NMR Tube: Using a pipette, carefully transfer the clear solution into a high-precision NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

Instrument:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Typical Acquisition Parameters for ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

  • Relaxation Delay (d1): 1-5 seconds to ensure full relaxation of the polymer protons.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

  • Temperature: Room temperature (e.g., 298 K).

Data Analysis and Interpretation

Spectral Processing
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).

Quantitative Analysis: Determining the Degree of Thiol Functionalization

The degree of thiol functionalization can be calculated by comparing the integral of a terminal group proton signal with the integral of the repeating monomer unit signal.

Calculation:

  • Integrate the methoxy signal: Set the integral of the methoxy protons (-OCH₃ , signal 'a') to a reference value of 3.

  • Integrate the thiol-adjacent methylene signal: Integrate the signal corresponding to the methylene protons adjacent to the thiol group (-CH₂ -SH, signal 'd').

  • Calculate the functionalization percentage:

    • The theoretical integral value for the methylene protons next to the thiol group in a 100% functionalized this compound is 2.

    • Degree of Functionalization (%) = (Integral of signal 'd' / 2) * 100

Logical Workflow for this compound Characterization

The following diagram illustrates the logical workflow for the characterization of this compound using NMR spectroscopy.

mPEG_Thiol_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup NMR Parameters transfer->setup acquire Acquire ¹H NMR Spectrum setup->acquire ft Fourier Transform acquire->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing phase_base->reference assign Peak Assignment reference->assign integrate Integration assign->integrate quantify Quantification of Functionalization integrate->quantify report Reporting quantify->report

Caption: Workflow for this compound characterization by NMR.

Signaling Pathway and Logical Relationships

The process of NMR characterization can be viewed as a signaling pathway where the input is the chemical structure of this compound and the output is its verified characterization.

mPEG_Thiol_Signaling cluster_input Input cluster_process NMR Analysis Process cluster_output Output cluster_conclusion Conclusion mPEG_Thiol This compound (Chemical Structure) interaction Interaction with Magnetic Field mPEG_Thiol->interaction detection Signal Detection (FID) interaction->detection processing Signal Processing (FT, Phasing, etc.) detection->processing spectrum ¹H NMR Spectrum processing->spectrum structural_info Structural Information (Chemical Shifts) spectrum->structural_info quantitative_info Quantitative Information (Integration, Purity) spectrum->quantitative_info characterization Verified Characterization of this compound structural_info->characterization quantitative_info->characterization

Caption: Logical pathway of NMR characterization.

By following the detailed protocols and data analysis steps outlined in this guide, researchers can confidently and accurately characterize this compound, ensuring the quality and reliability of their subsequent applications in drug delivery and materials science.

References

Technical Guide to Determining mPEG-Thiol Purity with High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of methoxy (B1213986) polyethylene (B3416737) glycol-thiol (mPEG-Thiol) is a critical parameter in the field of bioconjugation and drug development. As a key reagent in PEGylation, a process used to improve the therapeutic properties of peptides, proteins, and other biomolecules, the presence of impurities can significantly impact the efficacy, safety, and stability of the final conjugate.[1][2] This guide provides an in-depth overview of the core High-Performance Liquid Chromatography (HPLC) methodologies used to assess the purity of this compound, complete with detailed experimental protocols and data interpretation guidelines.

Common Impurities in this compound Preparations

Effective purity analysis requires an understanding of potential impurities that can arise during synthesis and storage. For this compound, these primarily include:

  • mPEG-Disulfide: The most common impurity, formed by the oxidation of two this compound molecules.

  • PEG-Diol: A bifunctional impurity originating from the PEG starting material, which can lead to undesired cross-linking in conjugation reactions.[1]

  • Unreacted Starting Materials: Residual precursors from the synthesis process.[1]

  • Higher Molecular Weight Species/Aggregates: Dimers or larger aggregates that can affect the hydrodynamic volume of the final product.[1]

Core HPLC Methodologies for Purity Assessment

Two primary HPLC methods are indispensable for the comprehensive analysis of this compound: Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC).[1][2] These techniques are considered orthogonal, as they separate molecules based on different physicochemical principles, providing a more complete purity profile.[3]

  • Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity.[1] It is highly effective for resolving this compound from its oxidized disulfide form and other small molecule impurities. Due to the lack of a strong UV chromophore in PEG molecules, universal detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) are often required.[4][5]

  • Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic volume (size) in solution.[1] SEC is ideal for identifying and quantifying higher molecular weight impurities like dimers and aggregates, as well as separating the target molecule from smaller unreacted materials.[1] A Refractive Index (RI) detector is commonly used for this application.[][7]

The logical workflow for analyzing this compound purity involves sample preparation followed by analysis using one or both of these HPLC techniques to generate a comprehensive purity profile.

G cluster_workflow HPLC Purity Analysis Workflow for this compound cluster_methods Separation & Detection Prep Sample Preparation (Dissolve in Mobile Phase) System HPLC System Setup (Column Equilibration) Prep->System Inject Sample Injection System->Inject RP_HPLC RP-HPLC (Separation by Hydrophobicity) Detector: ELSD/CAD/MS Inject->RP_HPLC For Disulfide & Small Impurities SEC_HPLC SEC (Separation by Size) Detector: RI Inject->SEC_HPLC For Aggregates & Dimers Analysis Data Analysis (Peak Integration, % Purity Calculation) RP_HPLC->Analysis SEC_HPLC->Analysis Report Final Purity Report Analysis->Report

Caption: Experimental workflow for this compound purity assessment.

The following diagram illustrates the structure of this compound and the formation of its primary disulfide impurity, along with the structure of a common diol impurity.

G cluster_impurities This compound and Potential Impurities mPEG_Thiol This compound (CH3O-(CH2CH2O)n-CH2CH2-SH) Oxidation Oxidation (2 molecules) mPEG_Thiol->Oxidation mPEG_Disulfide mPEG-Disulfide Impurity (mPEG-S-S-mPEG) PEG_Diol PEG-Diol Impurity (HO-(CH2CH2O)n-H) Oxidation->mPEG_Disulfide StartingMaterial From Starting Material StartingMaterial->PEG_Diol

Caption: Logical relationship of this compound and its common impurities.

Experimental Protocols

Detailed methodologies for the recommended HPLC methods are provided below.

This method is optimized for the separation of this compound from its more hydrophobic disulfide dimer and other closely related impurities.

  • Instrumentation:

    • HPLC System with a gradient pump and autosampler.

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 stationary phase, 3.5-5 µm particle size, 4.6 x 150 mm (or similar dimensions).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Gradient: A linear gradient from 30% to 70% Mobile Phase B over 20-30 minutes is a typical starting point.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30-40 °C.[1]

    • Injection Volume: 10-20 µL.

    • ELSD Settings:

      • Nebulizer Temperature: 50 °C.[1]

      • Evaporator/Drift Tube Temperature: 70 °C.[1]

      • Gas Pressure (Nitrogen): 40-50 psi.[1]

  • Sample Preparation:

    • Dissolve the this compound sample in a mixture of Mobile Phase A and B (e.g., 50:50 v/v) to a final concentration of 1-2 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[4]

This method is designed to detect and quantify higher molecular weight species, such as aggregates and dimers, as well as unreacted starting materials.[1]

  • Instrumentation:

    • HPLC System with an isocratic pump and autosampler.

    • Refractive Index (RI) Detector.[1][]

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: SEC column suitable for low molecular weight polymers (e.g., Zenix SEC-300, 7.8 x 300 mm, 3 µm particle size or similar).[1][3]

    • Mobile Phase: Isocratic 100-150 mM Sodium or Potassium Phosphate Buffer, pH 6.5-7.0.[1][7]

    • Flow Rate: 0.5-1.0 mL/min.[1][3]

    • Column Temperature: 25 °C.[1][3]

    • Injection Volume: 20 µL.[1]

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a final concentration of 2-5 mg/mL.[1]

    • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation and Interpretation

The purity of the this compound sample is typically calculated using the area normalization method from the resulting chromatogram.[8] The area of the main peak is divided by the total area of all peaks and expressed as a percentage.

Table 1: Summary of HPLC Methods for this compound Purity Analysis

ParameterReversed-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)
Separation Principle Hydrophobicity[4]Hydrodynamic Volume (Size)[4]
Primary Application Quantification of mPEG-disulfide and other closely related impurities.Detection of high molecular weight aggregates and dimers.[1]
Typical Column C18, 5 µm, 4.6 x 250 mm[3]Zenix SEC-300, 3 µm, 7.8 x 300 mm[1][3]
Common Detector ELSD, CAD, MS[9]Refractive Index (RI)[1][]
Mobile Phase Acetonitrile/Water Gradient with TFA/Formic Acid[2]Isocratic Phosphate Buffer (pH ~7.0)[1]
Key Advantage High resolution for closely related species.[4]Effective for size variants and aggregates.[1]

Table 2: Representative (Hypothetical) Chromatographic Data

CompoundRP-HPLC Retention Time (min)SEC Retention Time (min)Expected Elution Order
mPEG-Disulfide Dimer ~15.2~10.5SEC: Elutes first (largest)
This compound ~12.5~11.8RP-HPLC: Disulfide elutes later (more hydrophobic)
PEG-Diol ~11.8~12.0RP-HPLC: Diol elutes earlier (more hydrophilic)

Note: Retention times are illustrative and will vary significantly based on the exact PEG molecular weight, column, and specific method conditions.

By employing these robust HPLC methods, researchers and drug development professionals can confidently assess the purity of this compound, ensuring the quality, consistency, and reliability of their PEGylated products. For a comprehensive characterization, using both RP-HPLC and SEC is highly recommended to provide a complete profile of potential impurities.[2]

References

An In-depth Technical Guide to mPEG-Thiol Bioconjugation: Mechanism of Action and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for methoxy (B1213986) polyethylene (B3416737) glycol-thiol (mPEG-Thiol) in bioconjugation. It details the core chemical principles, presents quantitative data for reaction optimization, and offers detailed experimental protocols for the conjugation of this compound to biomolecules.

Core Mechanism of Action: The Thiol-Maleimide Michael Addition

The primary mechanism of action for this compound in bioconjugation is its reaction with thiol-reactive functional groups, most notably maleimides. This reaction proceeds via a chemoselective Michael addition, forming a stable, covalent thioether bond.[1][2]

The nucleophilic thiol group (-SH) of the this compound attacks the electrophilic carbon-carbon double bond within the maleimide (B117702) ring.[2] This reaction is highly efficient and specific for thiols within a pH range of 6.5-7.5.[1][2] This pH range is advantageous as it is compatible with the stability of many proteins and biomolecules. At pH values above 8.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines, reducing the specificity of the conjugation.[1]

The reaction is catalyzed by a weak base, which facilitates the deprotonation of the thiol group to form the more nucleophilic thiolate anion (-S⁻).[3] This thiolate is the active species that initiates the nucleophilic attack on the maleimide.[3]

G cluster_reactants Reactants cluster_reaction Michael Addition Reaction cluster_product Product mPEG_Thiol mPEG-SH (this compound) Reaction_Step1 pH 6.5-7.5 Weak Base mPEG_Thiol->Reaction_Step1 Maleimide_Protein Protein-Maleimide Maleimide_Protein->Reaction_Step1 Thioether_Bond Stable Thioether Bond (Covalent Linkage) Reaction_Step1->Thioether_Bond mPEG_Protein mPEG-Protein Conjugate Thioether_Bond->mPEG_Protein

Diagram 1: Thiol-Maleimide Reaction Mechanism

Quantitative Data for Bioconjugation

The efficiency and kinetics of the this compound bioconjugation reaction are influenced by several factors, including pH, buffer composition, and the molar ratio of reactants. The following tables summarize key quantitative parameters to guide experimental design.

Table 1: Reaction Conditions and Efficiency for Maleimide-Thiol Conjugation

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5Optimal for specific thiol-maleimide reaction.[1][2]
Buffer Phosphate-buffered saline (PBS)A commonly used buffer for this reaction.[1]
This compound:Protein Molar Ratio 1.5:1 to 5:1A slight molar excess of this compound is recommended to drive the reaction.[2] For some applications, a 10 to 50-fold molar excess may be used.[1]
Reaction Time 30 minutes to 2 hoursAt room temperature.[2]
Reaction Temperature Room Temperature or 4°COvernight incubation at 4°C can also be effective.[1]
Conjugation Efficiency HighThe thiol-maleimide reaction is known for its high efficiency.[4]

Table 2: Factors Influencing Thiol-Maleimide Reaction Kinetics

FactorEffect on Reaction RateExplanation
Increasing pH (within 6.5-7.5) Increases rateHigher pH favors the formation of the more reactive thiolate anion.[3][4]
Buffer Concentration Can influence rateThe type and concentration of the buffer can affect the reaction speed.[4]
Polymer Weight Percentage Decreases rateLowering the polymer weight percentage can slow down gelation kinetics in hydrogel formation.[4][5]
Presence of Electronegative Groups Decreases rateIncorporating electronegative amino acids near the thiol can decrease the reaction speed.[4]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the bioconjugation of this compound to a maleimide-activated protein.

Preparation of Maleimide-Activated Protein

If the target protein does not have an accessible maleimide group, it must first be functionalized. This can be achieved by reacting lysine (B10760008) residues with a bifunctional linker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[6]

Bioconjugation of this compound to Maleimide-Activated Protein

Materials:

  • Maleimide-activated protein

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.[2]

  • Quenching Reagent: L-cysteine or β-mercaptoethanol.[1][6]

  • Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[6]

Procedure:

  • Prepare Protein Solution: Dissolve the maleimide-activated protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.[2]

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in the conjugation buffer. A 1.5 to 5-fold molar excess of this compound over the protein is recommended as a starting point.[2]

  • Conjugation Reaction: Add the this compound solution to the protein solution. Mix gently.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1]

  • Quench the Reaction: To stop the reaction, add a quenching reagent (e.g., L-cysteine) in molar excess to the unreacted this compound. This will react with any remaining maleimide groups on the protein.[6]

  • Purification: Purify the PEGylated protein to remove unreacted this compound, quenching reagent, and any unreacted protein. Size-exclusion chromatography (SEC) is a highly effective method for this separation.[6]

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis A Prepare Maleimide- Activated Protein Solution (1-10 mg/mL in PBS, pH 7.2-7.5) C Mix Protein and This compound Solutions A->C B Prepare this compound Solution (1.5-5x molar excess in PBS) B->C D Incubate (2h at RT or overnight at 4°C) C->D E Quench Reaction (Add L-cysteine) D->E F Purify Conjugate (e.g., SEC) E->F G Characterize PEGylated Protein F->G

Diagram 2: Experimental Workflow for this compound Bioconjugation
Characterization of the PEGylated Protein

After purification, the mPEG-protein conjugate should be characterized to confirm successful conjugation and determine the degree of PEGylation. Techniques such as SDS-PAGE, mass spectrometry (LC-MS or MALDI-TOF), and UV-Vis spectrophotometry can be employed for this purpose.[2]

Signaling Pathway Visualization

While this compound conjugation is a direct chemical modification rather than a signaling pathway activator, the resulting PEGylated protein can have altered interactions with cellular signaling pathways. For instance, PEGylated interferon-α (PEG-IFN-α) utilizes the JAK-STAT signaling pathway to elicit an antiviral response.[6] The PEG chains enhance the therapeutic properties of the protein by improving its pharmacokinetic and pharmacodynamic profile.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor IFN-α Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P ISRE ISRE STAT_P->ISRE Translocates & Binds Gene_Expression Antiviral Gene Expression ISRE->Gene_Expression Induces PEG_IFN PEG-IFN-α PEG_IFN->Receptor Binds

Diagram 3: PEGylated Interferon-α Signaling Pathway

Conclusion

The bioconjugation of this compound, primarily through the thiol-maleimide reaction, is a robust and highly specific method for modifying proteins and other biomolecules. Understanding the core mechanism of action and the factors that influence reaction kinetics is crucial for the successful design and execution of PEGylation strategies. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their applications, ultimately leading to the development of improved therapeutic and diagnostic agents.

References

An In-depth Technical Guide to the Solubility of mPEG-Thiol in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methoxy-polyethylene glycol-thiol (mPEG-Thiol), a critical parameter for its application in bioconjugation, drug delivery, nanotechnology, and surface functionalization. Understanding the solubility characteristics of this compound is essential for its proper handling, storage, and successful use in various experimental and developmental workflows.

Core Concepts in this compound Solubility

The solubility of this compound is governed by its amphiphilic nature. The polyethylene (B3416737) glycol (PEG) backbone is hydrophilic, readily forming hydrogen bonds with water molecules, which imparts good aqueous solubility.[1] Concurrently, the overall molecular structure allows for miscibility with a variety of organic solvents.

Several factors influence the solubility of this compound:

  • Molecular Weight: The molecular weight of the PEG chain has a significant impact on the physical form and solubility of the molecule. Lower molecular weight mPEG-Thiols are typically viscous liquids or semi-solids, while higher molecular weight variants are waxy solids.[2] While the PEG chain enhances water solubility, at very high molecular weights, the solubility in some organic solvents may decrease.[3]

  • Solvent Polarity: As a polar molecule, this compound demonstrates higher solubility in polar solvents.[2]

  • Temperature: For some organic solvents, such as toluene (B28343) and isopropanol, increasing the temperature can enhance the solubility of mPEG derivatives.[4]

  • Purity: The presence of impurities can adversely affect the observed solubility.[2]

  • pH: The pH of an aqueous solution can influence the ionization state of the terminal thiol group, which may have a minor effect on solubility.[5]

Quantitative and Qualitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound in a range of common aqueous and organic solvents. It is important to note that specific quantitative data for every molecular weight is not always available in published literature; therefore, some data is presented as a general value for a range of this compound products.

Table 1: Quantitative Solubility of this compound

SolventMolecular Weight (Da)Reported SolubilityNotesSource(s)
WaterVarious10 mg/mLForms a clear solution.[2][6]
Dimethyl Sulfoxide (DMSO)Various10 mg/mLForms a clear solution.[6][7]
Dimethyl Sulfoxide (DMSO)1000100 mg/mLRequires sonication.[8]
ChloroformVarious10 mg/mLForms a clear solution.[6][7]

Table 2: Qualitative Solubility of this compound

SolventSolubilitySource(s)
Aqueous BuffersSoluble[9]
EthanolSoluble[2][6]
Methylene ChlorideSoluble[2][9]
Dimethylformamide (DMF)Soluble[9]
AcetonitrileSoluble[2]
Dimethylacetamide (DMAC)Soluble[2]
TolueneLess Soluble[9]
EtherNot Soluble[9]

Experimental Protocol for Determining this compound Solubility

To obtain precise solubility data for a specific this compound in a particular solvent system, the following experimental protocol, based on the shake-flask method, is recommended.

Objective: To determine the saturation solubility of this compound in a chosen solvent at a specified temperature.

Materials:

  • This compound of a specific molecular weight

  • High-purity solvent of interest

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Calibrated positive displacement pipettes

  • Glass vials with screw caps

  • Apparatus for quantitative analysis (e.g., HPLC, UV-Vis Spectrophotometer, or gravimetric analysis)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The amount should be more than the estimated solubility.

    • Accurately add a known volume of the solvent of interest to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved this compound.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of undissolved solute.

    • For a more complete separation, centrifuge the vials at a controlled temperature. This will pellet any undissolved this compound.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a pre-validated analytical technique (e.g., HPLC with a suitable detector, or by evaporating the solvent and weighing the residue).

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original supernatant, taking into account the dilution factor. This concentration represents the saturation solubility of the this compound in the tested solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G Experimental Workflow for this compound Solubility Determination A Preparation of Supersaturated Solution (Excess this compound + Solvent) B Equilibration (Shaking at constant temperature for 24-48h) A->B Step 1 C Phase Separation (Centrifugation) B->C Step 2 D Sample Collection (Withdrawal of clear supernatant) C->D Step 3 E Sample Dilution D->E Step 4 F Quantitative Analysis (e.g., HPLC, Gravimetric) E->F Step 5 G Calculation of Solubility F->G Step 6

Workflow for determining this compound solubility.

Conclusion

This compound exhibits favorable solubility in a broad range of aqueous and polar organic solvents, making it a versatile tool for a multitude of applications in research and drug development. The solubility is influenced by factors such as molecular weight, solvent polarity, and temperature. For applications requiring precise knowledge of solubility, the provided experimental protocol offers a reliable method for its determination. This guide serves as a foundational resource for scientists and researchers to effectively utilize this compound in their work.

References

The Nucleophilic Heart of Bioconjugation: An In-depth Technical Guide to the Reactivity of the mPEG-Thiol Sulfhydryl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of biomolecules through PEGylation has revolutionized the fields of drug delivery, diagnostics, and biomaterials. At the forefront of this technology is methoxy (B1213986) polyethylene (B3416737) glycol-thiol (mPEG-Thiol), a versatile reagent prized for the unique reactivity of its terminal sulfhydryl (-SH) group. A thorough understanding of this reactivity is paramount for the successful design and synthesis of precisely defined bioconjugates. This technical guide provides a comprehensive exploration of the core principles governing this compound's sulfhydryl reactivity, detailed experimental protocols for its application, and quantitative data to inform reaction design.

Core Concepts of Sulfhydryl Group Reactivity

The reactivity of the thiol group in this compound is fundamentally dictated by the nucleophilicity of its sulfur atom. In its protonated state (-SH), the sulfur is a relatively weak nucleophile. However, upon deprotonation to the thiolate anion (-S⁻), it transforms into a potent nucleophile, readily participating in a variety of covalent bond-forming reactions.[1] This equilibrium between the thiol and the more reactive thiolate is critically dependent on the pH of the reaction environment and the pKa of the thiol group.[1]

The primary reactions leveraged in bioconjugation involving the this compound sulfhydryl group are nucleophilic substitution and conjugate addition. These reactions enable the stable, covalent attachment of the polyethylene glycol (PEG) chain to target molecules such as proteins, peptides, and nanoparticles, thereby enhancing their therapeutic and diagnostic potential.[2]

Key Factors Influencing this compound Reactivity

Precise control over reaction conditions is essential for achieving high yields and specificity in this compound conjugations. Several factors significantly influence the reactivity of the sulfhydryl group:

  • pH: This is the most critical parameter. The rate of most thiol-reactive chemistries increases with pH due to the higher concentration of the nucleophilic thiolate anion.[1][3] However, excessively high pH can lead to undesirable side reactions, such as the reaction of maleimides with primary amines or hydrolysis of the maleimide (B117702) ring.[4][5]

  • Temperature: Thiol conjugation reactions are typically conducted at room temperature (20-25°C) or at 4°C.[4] Lower temperatures can be employed to slow down the reaction rate, which can be advantageous for minimizing potential side reactions.[4]

  • Presence of Reducing Agents: To prevent the oxidative formation of disulfide bonds (-S-S-) between this compound molecules, which renders them inactive for conjugation, the inclusion of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) is often necessary.[6] Dithiothreitol (DTT) should be avoided in reactions with maleimides as it also contains a thiol group and will compete in the reaction.[6]

  • Concentration of Reactants: As with most bimolecular reactions, higher concentrations of both this compound and the target molecule will lead to a faster reaction rate.[4][7]

  • Steric Hindrance: The accessibility of the thiol group on mPEG and the reactive site on the target molecule can impact the reaction rate. Larger PEG chains or sterically hindered conjugation sites can slow down the reaction.[8]

Common Reactions of the this compound Sulfhydryl Group

The versatility of the this compound sulfhydryl group allows for its participation in several highly specific and efficient conjugation reactions.

Thiol-Maleimide Reaction

The Michael addition of a thiol to a maleimide is one of the most widely used reactions in bioconjugation.[1][8] It is highly chemoselective for thiols within a pH range of 6.5-7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[5][9] This reaction results in the formation of a stable thioether bond.[8] However, it's important to be aware that this bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in vivo, which can lead to deconjugation.[4][6] The stability of the thioether linkage can be enhanced by hydrolysis of the succinimide (B58015) ring of the adduct.[4]

Thiol-Vinyl Sulfone Reaction

The reaction of this compound with a vinyl sulfone group, another Michael-type addition, forms a very stable thioether linkage.[7][10] This reaction is highly selective for thiols, especially at a neutral to slightly alkaline pH (7.5-9.0).[7][10] While vinyl sulfones can react with amines, the reaction with thiols is significantly faster within this pH range.[7] Kinetic studies have shown that vinyl sulfones generally exhibit faster reaction rates with thiols compared to alkylating agents like tosylates.[10]

Disulfide Bond Formation

The sulfhydryl group of this compound can be oxidized to form a disulfide bond (-S-S-) with another thiol-containing molecule.[11] This reaction is reversible and can be cleaved by reducing agents.[6][11] This reversibility is a key feature for applications requiring the release of a conjugated molecule under specific reducing conditions, such as within the intracellular environment. Pyridyl disulfide-activated PEGs are commonly used for this purpose, where the reaction progress can be monitored by the release of pyridine-2-thione.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the primary reactions of the this compound sulfhydryl group.

FeatureThiol-Maleimide ReactionThiol-Vinyl Sulfone ReactionThiol-Pyridyl Disulfide Reaction
Reaction Type Michael AdditionMichael AdditionThiol-Disulfide Exchange
Resulting Linkage ThioetherThioetherDisulfide
Optimal pH Range 6.5 - 7.5[8]7.5 - 9.0[7]7.0 - 7.5[13]
Reaction Rate Very Fast[14]Rapid[10]Moderate
Linkage Stability Stable, but susceptible to retro-Michael reaction[4][6]Highly Stable[7][10]Reversible (cleavable by reducing agents)[6][12]
Selectivity Highly specific for thiols over amines at optimal pH[5]High for thiols over amines at neutral pH[7][10]Highly specific for thiols
Byproducts NoneNonePyridine-2-thione[12]
ParameterValue/RangeReference
Thiol-Maleimide Reaction Rate vs. Amine Reaction at pH 7.0 ~1,000 times faster with thiols[5][9]
Pseudo-first-order rate constant for Thiol-Vinyl Sulfone Reaction (Glutathione at pH 7.5) 0.057 min⁻¹[10]
Molar Extinction Coefficient of released Pyridine-2-thione (for monitoring disulfide exchange) 8,080 M⁻¹cm⁻¹ at 343 nm[12]
Molar Extinction Coefficient of released TNB in Ellman's Assay (for thiol quantification) 14,150 M⁻¹cm⁻¹ at 412 nm[15]

Mandatory Visualizations

Logical Relationships and Experimental Workflows

logical_workflow_for_thiol_reactive_peg_selection Logical Workflow for Thiol-Reactive PEG Selection start Define Application Requirements q1 Is a Stable, Irreversible Linkage Required? start->q1 stable_yes Vinyl Sulfone-PEG (Highly Stable Thioether Bond) q1->stable_yes Yes stable_no Is a Reversible, Cleavable Linkage Required? q1->stable_no No end_selection Select Appropriate PEG Reagent stable_yes->end_selection reversible_yes Pyridyl Disulfide-PEG (Cleavable Disulfide Bond) stable_no->reversible_yes Yes reversible_no Maleimide-PEG (Rapid Reaction, Moderately Stable Thioether) stable_no->reversible_no No reversible_yes->end_selection reversible_no->end_selection

Caption: Decision tree for selecting an appropriate thiol-reactive PEG reagent.

experimental_workflow_protein_pegylation General Experimental Workflow for Protein PEGylation cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification cluster_characterization 4. Characterization protein_prep Prepare Protein Solution (dissolve in appropriate buffer) conjugation Mix Protein and this compound (control pH, temp, stoichiometry) protein_prep->conjugation peg_prep Prepare this compound Solution (dissolve in degassed buffer) peg_prep->conjugation incubation Incubate Reaction Mixture (monitor progress) conjugation->incubation quenching Quench Reaction (add excess small molecule thiol/maleimide) incubation->quenching sec Size-Exclusion Chromatography (SEC) (separate conjugate from unreacted components) quenching->sec sds_page SDS-PAGE sec->sds_page maldi_tof MALDI-TOF MS sec->maldi_tof hplc HPLC Analysis sec->hplc jak_stat_pathway Simplified JAK-STAT Signaling Pathway for PEGylated Interferon-α peg_ifn PEG-IFN-α receptor IFN Receptor (IFNAR1/IFNAR2) peg_ifn->receptor Binds jak JAK1 & Tyk2 (Janus Kinases) receptor->jak Recruits p_jak Phosphorylated JAKs jak->p_jak Phosphorylates stat STAT1 & STAT2 (Signal Transducers and Activators of Transcription) p_stat Phosphorylated STATs stat->p_stat p_jak->stat Phosphorylates isgf3 ISGF3 Complex (STAT1-STAT2-IRF9) p_stat->isgf3 Dimerizes with irf9 IRF9 irf9->isgf3 nucleus Nucleus isgf3->nucleus Translocates to isre ISRE (Interferon-Stimulated Response Element) isgf3->isre Binds to isg Transcription of Interferon-Stimulated Genes (ISGs) isre->isg Initiates antiviral Antiviral Response isg->antiviral Leads to

References

An In-depth Technical Guide to mPEG-Thiol: Molecular Weight and Polydispersity Index

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy (B1213986) polyethylene (B3416737) glycol-thiol (mPEG-Thiol), a critical polymer reagent in biomedical research and drug development. This document details its key physicochemical properties, specifically molecular weight (MW) and polydispersity index (PDI), and provides standardized experimental protocols for its characterization. The information herein is intended to equip researchers with the necessary knowledge for the effective selection and utilization of this compound in their applications.

Core Concepts: Molecular Weight and Polydispersity Index

The therapeutic efficacy and in vivo behavior of PEGylated molecules are critically influenced by the molecular weight and polydispersity of the attached this compound chain. Molecular weight impacts factors such as drug solubility, circulation half-life, and immunogenicity. The polydispersity index (PDI) is a measure of the uniformity of the polymer chain lengths in a sample. A PDI value approaching 1.0 indicates a more homogenous mixture of polymer chains, which is often desirable for reproducible and well-defined bioconjugates.

A summary of commercially available this compound products and their typical physicochemical properties are presented in the table below.

Molecular Weight (Da)Typical Polydispersity Index (PDI)
350~1.02 - 1.05
550~1.02 - 1.05
750~1.02 - 1.05
1,000~1.02 - 1.05
2,000~1.02 - 1.05
5,000~1.02 - 1.05
10,000~1.02 - 1.05
20,000~1.02 - 1.05
30,000~1.02 - 1.05
40,000~1.02 - 1.05

Note: The PDI values are typical for linear PEGs and may vary slightly between suppliers.

Experimental Protocols

Accurate characterization of this compound is essential for ensuring the quality and consistency of research outcomes. The following sections provide detailed protocols for the most common analytical techniques used to determine the molecular weight and PDI of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the tosylation of mPEG-OH followed by nucleophilic substitution with a thiol-containing compound.

Materials:

  • Methoxy polyethylene glycol (mPEG-OH)

  • Tosyl chloride (TsCl)

  • Pyridine (B92270)

  • Sodium hydrosulfide (B80085) (NaSH) or another suitable thiol source

  • Dichloromethane (DCM)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Tosylation of mPEG-OH:

    • Dissolve mPEG-OH in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add tosyl chloride and pyridine to the solution.

    • Allow the reaction to stir at room temperature overnight.

    • Wash the reaction mixture with a saturated NaHCO₃ solution.

    • Separate the organic layer, dry over MgSO₄, and filter.

    • Precipitate the product by adding cold diethyl ether.

    • Collect the solid product (mPEG-OTs) by filtration and dry under vacuum.

  • Thiolation of mPEG-OTs:

    • Dissolve the dried mPEG-OTs in a suitable solvent (e.g., DMF).

    • Add an excess of sodium hydrosulfide (NaSH).

    • Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.

    • Precipitate the product by adding cold diethyl ether.

    • Collect the crude this compound by filtration.

    • Purify the product by dialysis or column chromatography.

    • Lyophilize the purified product to obtain pure this compound.

Characterization of this compound

1. Gel Permeation Chromatography (GPC/SEC) for Molecular Weight and PDI Determination

GPC is a powerful technique for determining the molecular weight distribution and PDI of polymers.[1][2]

Materials:

  • This compound sample

  • HPLC-grade mobile phase (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • GPC standards (e.g., narrow PDI polystyrene or PEG standards)

  • 0.22 µm syringe filters

Instrumentation:

  • GPC/SEC system equipped with a refractive index (RI) detector.

  • GPC column set appropriate for the expected molecular weight range of the this compound.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in the mobile phase to a final concentration of 1-2 mg/mL.

    • Ensure complete dissolution, using gentle agitation or sonication if necessary.

    • Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial.

  • Instrument Setup and Calibration:

    • Equilibrate the GPC system with the mobile phase at a constant flow rate until a stable baseline is achieved.

    • Prepare a series of GPC standards of known molecular weights.

    • Inject the standards and generate a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.

  • Sample Analysis:

    • Inject the prepared this compound sample.

    • Record the chromatogram.

  • Data Analysis:

    • Using the calibration curve, determine the number average molecular weight (Mn), weight average molecular weight (Mw), and PDI (Mw/Mn) of the this compound sample.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to verify the presence of the terminal thiol group.[3][4]

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O))

  • NMR tube

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in the appropriate deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify the characteristic peaks:

      • A large singlet around 3.64 ppm corresponding to the repeating ethylene (B1197577) glycol protons (-O-CH₂-CH₂-O-).

      • A singlet around 3.38 ppm for the methoxy group protons (-OCH₃).[5]

      • A triplet around 1.55 ppm corresponding to the thiol proton (-SH).

      • A quartet around 2.71 ppm for the methylene (B1212753) protons adjacent to the thiol group (-CH₂-SH).

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound.

Synthesis_Workflow mPEG_OH mPEG-OH mPEG_OTs mPEG-OTs mPEG_OH->mPEG_OTs Tosylation Tosyl_Chloride Tosyl Chloride Pyridine Tosyl_Chloride->mPEG_OTs Crude_mPEG_Thiol Crude this compound mPEG_OTs->Crude_mPEG_Thiol Thiolation Thiol_Source Thiol Source (e.g., NaSH) Thiol_Source->Crude_mPEG_Thiol Purification Purification (Dialysis/Chromatography) Crude_mPEG_Thiol->Purification Pure_mPEG_Thiol Pure this compound Purification->Pure_mPEG_Thiol

Caption: Synthetic workflow for this compound.

Characterization_Workflow Sample This compound Sample GPC GPC/SEC Analysis Sample->GPC NMR NMR Spectroscopy Sample->NMR MW_PDI Determine MW and PDI GPC->MW_PDI Structure_Confirmation Confirm Structure and Thiol Presence NMR->Structure_Confirmation Final_Product Characterized this compound MW_PDI->Final_Product Structure_Confirmation->Final_Product

Caption: Experimental workflow for this compound characterization.

MW_PDI_Application_Relationship cluster_properties Physicochemical Properties cluster_applications Drug Delivery Outcomes MW Molecular Weight (MW) Circulation Increased Circulation Half-life MW->Circulation Higher MW leads to Solubility Enhanced Drug Solubility MW->Solubility Higher MW can improve Immunogenicity Reduced Immunogenicity MW->Immunogenicity Appropriate MW selection for PDI Polydispersity Index (PDI) Reproducibility Batch-to-Batch Reproducibility PDI->Reproducibility Lower PDI ensures Efficacy Improved Therapeutic Efficacy Circulation->Efficacy Solubility->Efficacy Safety Enhanced Safety Profile Immunogenicity->Safety Reproducibility->Efficacy Reproducibility->Safety

References

A Comprehensive Technical Guide to the Storage and Handling of mPEG-Thiol Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical storage and handling conditions for methoxy (B1213986) polyethylene (B3416737) glycol-thiol (mPEG-SH or mPEG-Thiol) reagents. Adherence to these guidelines is essential for ensuring the reagent's reactivity, stability, and successful application in bioconjugation, nanoparticle functionalization, and drug delivery systems.

Introduction to this compound

Methoxy PEG-Thiol is a bifunctional linker consisting of a hydrophilic polyethylene glycol (PEG) chain, a terminal methoxy group, and a reactive thiol (-SH) group. The PEG component enhances the solubility and biocompatibility of the molecule it is conjugated to, while the thiol group provides a reactive handle for covalent modification. The thiol group's high affinity for noble metal surfaces (e.g., gold, silver) and its specific reactivity towards maleimide (B117702) groups make it a versatile tool in scientific research.[1]

Storage of this compound Reagents

Proper storage is the most critical factor in maintaining the long-term stability and reactivity of this compound. The primary degradation pathway is the oxidation of the thiol group to form a disulfide bond, which renders the reagent inactive for most conjugation reactions.

Recommended Storage Conditions

Quantitative data from various suppliers consistently points to a set of core conditions for optimal storage. These are summarized in the table below.

ParameterConditionRationale & Key ConsiderationsSource(s)
Temperature -20°C is standard for long-term storage. Some suppliers suggest ≤ -15°C.Low temperatures slow down the rate of oxidative degradation.[2][3][4]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The thiol group is highly susceptible to oxidation by atmospheric oxygen. An inert atmosphere displaces oxygen, preventing disulfide bond formation.[4]
Moisture Store in a desiccated environment.Moisture can facilitate degradation pathways. It is crucial to prevent condensation when removing the reagent from cold storage.[4]
Light Protect from light. Store in the dark or in amber vials.Light can catalyze the oxidation of thiol groups.
Form Solid (lyophilized powder) is preferred for long-term storage over solutions.The reagent is more stable in its solid form. Solutions, especially aqueous solutions, are more prone to oxidation and hydrolysis.[4]
Shelf Life Typically >6 months under ideal conditions. Re-testing of reactivity is often recommended after 6 months.This is a general guideline; stability can vary by manufacturer and specific this compound derivative.
Handling of Stock Solutions

When preparing and storing stock solutions, additional precautions are necessary.

ParameterConditionRationale & Key ConsiderationsSource(s)
Solvents Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) are recommended.These water-miscible organic solvents are less likely to participate in degradation reactions compared to aqueous buffers.[4]
Temperature Store unused stock solutions at -20°C.Minimizes degradation in the dissolved state.[4]
Handling Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes.Temperature fluctuations can introduce moisture and accelerate degradation.
Atmosphere Keep the stock solution under an inert gas (Argon or Nitrogen).Use a septum-capped vial and a syringe to remove the solution, minimizing exposure to air.[4]

Key Factors Influencing this compound Stability

The stability of the thiol group is highly dependent on its chemical environment, particularly in solution.

Impact of pH

The pH of the solution is a critical parameter. The reactive species in many thiol-based reactions is the thiolate anion (-S⁻), which is more nucleophilic but also more susceptible to oxidation than the protonated thiol (-SH).

  • Acidic pH (below 6.5): The equilibrium favors the protonated thiol (-SH). This form is less reactive but more stable against oxidation.

  • Neutral to Slightly Alkaline pH (6.5 - 7.5): This range represents a compromise, providing a sufficient concentration of the reactive thiolate anion for conjugation reactions (like thiol-maleimide coupling) while keeping the rate of oxidation manageable.[5] This is the optimal range for most bioconjugation protocols.

  • Alkaline pH (above 7.5): The concentration of the highly reactive thiolate anion increases, which can speed up both the desired conjugation reaction and the undesired oxidation to disulfide.[5]

While specific kinetic data for this compound is not widely published, studies on other thiols show that the rate of oxidation increases significantly with pH. For instance, the oxidation of paralytic shellfish toxins showed that non-hydroxylated toxins had optimal oxidation rates at pH levels above 10-12.[6]

pH RangePredominant SpeciesReactivityStability Against OxidationRecommendation
< 6.5Thiol (-SH)LowHighUse for storage of aqueous solutions, not for reactions.
6.5 - 7.5 Thiol (-SH) ⇌ Thiolate (-S⁻) Optimal Moderate Recommended for thiol-maleimide conjugations. [5]
> 7.5Thiolate (-S⁻)HighLowNot recommended due to rapid oxidation and potential side reactions.

Experimental Protocols and Methodologies

Proper handling during experimental procedures is crucial for success. The following sections detail a general workflow and a specific protocol for a common application.

General Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound from storage to use in an experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_storage_sol Solution Storage storage Store Solid this compound (-20°C, Inert Gas, Desiccated) equilibrate Equilibrate Vial to Room Temperature storage->equilibrate 1. Retrieve open Open Under Inert Gas (e.g., Glovebox or N2 Stream) equilibrate->open 2. Prevent Condensation dissolve Dissolve in Anhydrous Solvent (DMSO/DMF) for Stock Solution or Degassed Buffer for Immediate Use open->dissolve 3. Prepare Solution reaction Perform Conjugation Reaction (e.g., to Maleimide-Protein) in Degassed Buffer (pH 6.5-7.5) dissolve->reaction 4. Use Immediately aliquot Aliquot Stock Solution into Single-Use Vials dissolve->aliquot For Stock quench Quench Reaction (Optional) reaction->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify store_sol Store Stock Solution (-20°C, Inert Gas) aliquot->store_sol

Caption: General workflow for handling this compound reagents.

Detailed Protocol: Conjugation of this compound to a Maleimide-Activated Protein

This protocol provides a methodology for a common thiol-maleimide conjugation reaction. Optimization is often necessary and should be guided by the principles outlined in this document.

Materials:

  • Maleimide-activated protein

  • This compound

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, degassed by bubbling with argon or nitrogen for at least 30 minutes.[5]

  • Anhydrous DMSO or DMF

  • Quenching solution (optional): L-cysteine or β-mercaptoethanol in conjugation buffer.

  • Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes.

Methodology:

  • Preparation of Protein Solution:

    • Dissolve the maleimide-activated protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

  • Preparation of this compound Solution:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.[4]

    • Immediately before use, prepare a concentrated stock solution (e.g., 100 mg/mL) of this compound in anhydrous DMSO or DMF.[3]

  • Calculation of Molar Excess:

    • A 10 to 20-fold molar excess of this compound over the protein is a common starting point to drive the reaction to completion.[3][5]

    • Example Calculation:

      • Protein: 50 kDa (50,000 g/mol ), at a concentration of 5 mg/mL.

      • Molarity of Protein = (5 g/L) / (50,000 g/mol ) = 0.0001 M = 100 µM.

      • This compound: 5 kDa (5,000 g/mol ).

      • Desired Molar Excess: 20x.

      • Required Molarity of this compound = 20 * 100 µM = 2,000 µM = 2 mM.

      • Mass of this compound per mL of reaction = 2 mmol/L * 5,000 g/mol = 10,000 mg/L = 10 mg/mL.

      • Therefore, add 10 mg of this compound for every 1 mL of the 5 mg/mL protein solution.

  • Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[3] The reaction should be protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction and consume any unreacted this compound, a quenching reagent with a free thiol (e.g., L-cysteine) can be added in a slight molar excess over the initial amount of this compound.

  • Purification:

    • Remove unreacted this compound and quenching reagent using size-exclusion chromatography (SEC) or dialysis.

  • Analysis:

    • Analyze the conjugate using SDS-PAGE to observe the increase in molecular weight and HPLC-SEC to assess purity.

Reaction Optimization Workflow

The optimal conditions for conjugation can vary. The following diagram illustrates a logical workflow for optimizing the reaction.

G start Start Optimization ph_test Test pH Range (e.g., 6.5, 7.0, 7.5) start->ph_test molar_ratio Vary Molar Ratio of This compound to Protein (e.g., 10x, 20x, 50x) ph_test->molar_ratio Select Best pH time_temp Adjust Incubation Time and Temperature (e.g., 2h RT vs. O/N 4°C) molar_ratio->time_temp Select Best Ratio analyze Analyze Conjugation Efficiency and Purity via SDS-PAGE/HPLC time_temp->analyze Compare Conditions analyze->ph_test Sub-optimal? Re-evaluate end Optimal Protocol Defined analyze->end Optimal?

Caption: Logical workflow for optimizing a thiol-maleimide conjugation reaction.

Conclusion

The chemical integrity of this compound reagents is paramount for their successful application in research and development. By implementing stringent storage conditions—specifically, low temperature, desiccation, and an inert atmosphere—researchers can significantly extend the shelf life and preserve the reactivity of these valuable compounds. During experimental use, careful control of pH, the use of degassed buffers, and the prompt use of prepared solutions are critical to prevent oxidative degradation and ensure high-yield, specific conjugations. The protocols and workflows provided herein serve as a robust starting point for the effective use of this compound reagents.

References

chemical properties of methoxy polyethylene glycol thiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Methoxy (B1213986) Polyethylene (B3416737) Glycol Thiol (mPEG-SH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy polyethylene glycol thiol (mPEG-SH) is a monofunctional polyethylene glycol (PEG) derivative that is pivotal in the fields of bioconjugation, drug delivery, and nanotechnology.[1] Structurally, it consists of a methoxy group (-OCH₃) at one terminus, a flexible hydrophilic polyethylene glycol chain, and a reactive thiol (sulfhydryl, -SH) group at the other end. This unique architecture allows for the covalent attachment of the PEG chain to various molecules and surfaces, a process known as PEGylation.

PEGylation is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and nanoparticles.[2][3][4] The attachment of the PEG chain can increase the hydrodynamic size of the conjugated molecule, which reduces renal clearance and prolongs its circulation half-life.[3] Additionally, the hydrophilic PEG chain can mask the molecule from the immune system, thereby reducing immunogenicity, and can improve the solubility and stability of hydrophobic drugs.[3] The thiol group provides a versatile handle for specific conjugation chemistries, making mPEG-SH an indispensable tool for developing advanced therapeutics and functional biomaterials.[5]

Core Chemical Properties

The utility of mPEG-SH is rooted in its distinct chemical and physical characteristics, from the high reactivity of its terminal thiol group to the biocompatibility imparted by its PEG backbone.

Structure and Physical Appearance

The general chemical structure of mPEG-SH is CH₃O-(CH₂CH₂O)n-CH₂CH₂-SH.[6][7] The appearance of mPEG-SH depends on its molecular weight; low molecular weight variants may be viscous liquids, while higher molecular weight versions are typically white to off-white, waxy solids or powders.[7][8][9]

Solubility

Due to the hydrophilic nature of the polyethylene glycol chain, mPEG-SH is highly soluble in water and aqueous buffers. It is also soluble in many common organic solvents, including dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), chloroform, and methylene (B1212753) chloride, but is less soluble in alcohols and toluene (B28343) and insoluble in ether.[5][8]

Reactivity of the Thiol Group

The terminal thiol group is the key functional component of mPEG-SH, enabling a variety of specific conjugation reactions.

  • Reaction with Maleimides : The thiol group reacts efficiently with the double bond of a maleimide (B117702) ring via a Michael addition reaction.[10] This reaction is highly specific for thiols within a pH range of 6.5-7.5 and results in the formation of a stable, covalent thioether bond.[10][11] At a neutral pH, the reaction with thiols is significantly faster (approximately 1,000 times) than with amines, which minimizes side reactions.[10]

  • Reaction with Noble Metal Surfaces : The thiol group has a strong affinity for the surfaces of noble metals, particularly gold and silver.[1][5][7] This interaction leads to the formation of a stable bond (e.g., Au-S), which is a cornerstone of nanoparticle functionalization for applications in drug delivery and diagnostics.[12][13]

  • Thiol-Disulfide Exchange : mPEG-SH can react with disulfide bonds in proteins or other molecules, leading to the formation of a new, reversible disulfide linkage.[5][14] This exchange reaction is favored at neutral to alkaline pH.[15]

  • Oxidation : A key stability consideration is the susceptibility of the thiol group to air oxidation, which can lead to the formation of a disulfide dimer (mPEG-S-S-PEGm).[1][5] This process is reversible through the use of reducing agents such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT).[5][7] To prevent oxidation, mPEG-SH should be stored under an inert gas.[7][8]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters related to the properties and reactivity of mPEG-SH.

PropertyValueReference
Synonyms Methoxy PEG Thiol, MeO-PEG-SH, PEG Thiol[1][8]
Appearance White/off-white solid or viscous liquid (depends on MW)[8][9]
Purity Typically >95%[1][8]
Solubility Soluble in water, DMSO, DMF, chloroform[5][8]
Storage Conditions -20°C, desiccated, protected from light, under inert gas[7][8][14]
Stability Stable for >6 months at -20°C under proper storage[8]
Table 1: General Physicochemical Properties of mPEG-SH.
ParameterValue / ConditionReference
Reaction Type Michael Addition[10]
Optimal pH Range 6.5 - 7.5[10][11]
Recommended Molar Excess 1.5 to 10-fold excess of mPEG-SH over maleimide[11]
Reaction Time 30 minutes to 4 hours at room temperature[9][10][11]
Conjugation Efficiency >80% achievable under optimized conditions[10]
Table 2: Key Parameters for mPEG-SH Reaction with Maleimides.
Nanoparticle TypeChange After PEGylationValueReference
Gold Nanoparticles (AuNPs)Hydrodynamic DiameterIncreased from ~30 nm to ~32 nm[16]
Gold Nanoparticles (AuNPs)Zeta Potential-34 mV[16]
Gold Nanorods (AuNRs)Cell Viability (HL-60 cells)Increased from 35% to ~100%[16]
Table 3: Example Impact of mPEG-SH Functionalization on Nanoparticle Properties.

Experimental Protocols

Detailed methodologies for common applications of mPEG-SH are provided below.

Protocol 1: Conjugation of mPEG-SH to a Maleimide-Activated Protein

This protocol outlines the general procedure for covalently attaching mPEG-SH to a protein that has been functionalized with maleimide groups.[11]

Materials:

  • Maleimide-activated protein

  • mPEG-SH

  • Degassed Conjugation Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.5)[11]

  • Quenching Reagent (optional, e.g., L-cysteine)[11]

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or RP-HPLC)[11]

Procedure:

  • Preparation of Protein Solution: Dissolve the maleimide-activated protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.[11]

  • Preparation of mPEG-SH Solution: Immediately before use, prepare a stock solution of mPEG-SH (e.g., 10-50 mM) in the degassed conjugation buffer.[11] If solubility is an issue, an organic co-solvent like DMSO can be used.[11]

  • Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the mPEG-SH solution to the protein solution.[11] Incubate the reaction for 30 minutes to 2 hours at room temperature with gentle mixing.[11] The reaction progress can be monitored by LC-MS.[11]

  • Quenching (Optional): To consume any unreacted maleimide groups on the protein, add a quenching reagent such as L-cysteine to a final concentration of 10-fold molar excess over the initial maleimide concentration.[11]

  • Purification: Purify the resulting mPEG-protein conjugate from excess mPEG-SH and other reactants using SEC or RP-HPLC.[11]

  • Characterization: Analyze the final conjugate using techniques such as UV-Vis spectrophotometry, LC-MS, or MALDI-TOF mass spectrometry to confirm successful conjugation and purity.[11]

Protocol 2: Synthesis and Functionalization of Gold Nanoparticles (AuNPs) with mPEG-SH

This protocol describes a common method for synthesizing AuNPs and subsequently modifying their surface with mPEG-SH.[16]

Materials:

Procedure:

  • AuNP Synthesis (Citrate Reduction):

    • Bring a solution of HAuCl₄ in DI water to a vigorous boil with stirring.

    • Rapidly add a solution of trisodium citrate to the boiling gold solution. The solution color will change, typically from yellow to deep red, indicating nanoparticle formation.

    • Continue boiling for an additional 5-10 minutes, then allow the solution to cool to room temperature.[16]

  • PEGylation of AuNPs:

    • Add mPEG-SH solution to the synthesized AuNP colloid. The amount of mPEG-SH will depend on the desired surface density.

    • Stir the mixture at room temperature for at least 30 minutes to allow the thiol groups to bind to the gold surface.[17]

  • Purification:

    • Purify the PEGylated AuNPs from excess, unbound mPEG-SH by centrifugation at high speed (e.g., 17,000 g for 20 minutes).[16]

    • Carefully remove the supernatant containing the excess PEG.[16]

    • Re-disperse the nanoparticle pellet in fresh DI water or a suitable buffer. Repeat this washing step 2-3 times.

  • Characterization: Characterize the purified PEGylated AuNPs using UV-Vis spectroscopy (to observe the surface plasmon resonance peak), Dynamic Light Scattering (DLS) (for size and zeta potential), and Transmission Electron Microscopy (TEM) (for core size and morphology).[16]

Visualizations: Pathways and Workflows

The following diagrams illustrate key reaction mechanisms and experimental processes involving mPEG-SH.

Thiol_Maleimide_Reaction cluster_reaction Thiol-Maleimide Conjugation (pH 6.5-7.5) cluster_side_reaction Potential Side Reaction mPEG_SH mPEG-S⁻ (Thiolate) TransitionState Nucleophilic Attack (Michael Addition) mPEG_SH->TransitionState Maleimide Maleimide Maleimide->TransitionState Product Stable Thioether Adduct TransitionState->Product Maleimide2 Maleimide Hydrolysis Maleimide Ring Hydrolysis Maleimide2->Hydrolysis pH > 7.5

Diagram 1: Reaction mechanism for thiol-maleimide conjugation.[10]

Protein_PEGylation_Workflow cluster_workflow Experimental Workflow: Protein PEGylation with mPEG-SH prep_protein Prepare Maleimide- Activated Protein Solution conjugate Conjugation Reaction (Mix and Incubate) prep_protein->conjugate prep_peg Prepare mPEG-SH Solution prep_peg->conjugate quench Optional: Quench Unreacted Maleimides conjugate->quench purify Purify Conjugate (e.g., SEC/HPLC) quench->purify characterize Characterize Final Product (LC-MS, SDS-PAGE) purify->characterize

Diagram 2: Workflow for the PEGylation of a maleimide-activated protein.[11]

AuNP_Functionalization cluster_process Functionalization of a Gold Nanoparticle (AuNP) cluster_peg_corona AuNP AuNP Functionalized_AuNP PEGylated AuNP mPEG_SH mPEG-SH mPEG_SH->AuNP  Thiol-Gold  Affinity Binding p1 mPEG-S- p2 mPEG-S- p3 mPEG-S- p4 mPEG-S- p5 mPEG-S- p6 mPEG-S-

Diagram 3: Schematic of mPEG-SH binding to a gold nanoparticle surface.[1]

References

Methodological & Application

Site-Specific Protein Modification with mPEG-Thiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. Site-specific PEGylation, in particular, offers precise control over the location of PEG attachment, minimizing the impact on the protein's biological activity and reducing product heterogeneity. This document provides detailed application notes and protocols for the site-specific modification of proteins using methoxy (B1213986) PEG-Thiol (mPEG-Thiol) reagents, primarily through the robust and selective thiol-maleimide conjugation chemistry.

Core Principles of Thiol-Maleimide Conjugation

The site-specific modification of proteins with this compound predominantly utilizes the reaction between a thiol (sulfhydryl) group on a cysteine residue and a maleimide (B117702) functional group on an activated PEG derivative. This reaction, a Michael addition, is highly efficient and forms a stable, covalent thioether bond. The high selectivity for thiol groups within a specific pH range makes it an invaluable tool for targeted protein modification.[1]

The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1] Within this window, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions such as the reaction of maleimides with primary amines (e.g., lysine (B10760008) residues), which can occur at pH values above 7.5.[1]

Protein_SH Protein with accessible Thiol group (-SH) (Cysteine residue) Thioether_Bond Stable Thioether Bond (PEGylated Protein) Protein_SH->Thioether_Bond pH 6.5 - 7.5 Michael Addition mPEG_Maleimide mPEG-Maleimide mPEG_Maleimide->Thioether_Bond

Thiol-Maleimide Conjugation Reaction

Quantitative Data Summary

The efficiency and outcome of protein PEGylation are influenced by several factors, including the specific protein, the size and structure of the PEG molecule, and the reaction conditions. Below are tables summarizing quantitative data from various studies to guide experimental design.

Table 1: Effect of pH on Maleimide-Thiol Reaction Selectivity
pH RangePrimary Reactive PartnerSecondary/Competing ReactionsKey Considerations
< 6.5Thiol (slow reaction)MinimalReaction kinetics are significantly reduced.
6.5 - 7.5 Thiol (chemoselective) Minimal amine reactivity, slow hydrolysis Optimal range for specific thiol conjugation. [1]
> 7.5ThiolSignificant reaction with primary aminesLoss of selectivity; risk of heterogeneous products.[1]
> 8.0Thiol & AmineRapid maleimide hydrolysisSignificantly reduced yield due to reagent degradation.[1]
Table 2: Impact of PEGylation on In Vitro Biological Activity of Various Proteins
ProteinPEG MoietyIn Vitro Bioactivity (Relative to Native Protein)Key Findings
Interferon-α2a40 kDa branched PEG~7%Significant reduction in in vitro antiviral activity, but improved pharmacokinetic profile allows for less frequent dosing.[2]
Interferon-α2b20 kDa linear PEG (aldehyde chemistry)~45%Higher retention of biological activity compared to larger or different linkage chemistries.[2]
Interferon-α2b40 kDa Y-shaped PEG (NHS chemistry)~7%Demonstrates the significant impact of conjugation chemistry on activity.[2]
Single-chain Fv (scFv)20 kDa PEG5-fold reduction in apparent affinityA 5-fold reduction in binding affinity was observed, primarily due to a slower on-rate.
IL-6 Binding Peptide20 kDa linear PEGHigh affinity (low nM IC50)Site-specific conjugation away from the binding surface minimized the impact on activity.[2]
Fibroblast Growth Factor 7 (FGF7)20 kDa PEGReduced proliferative activityA noticeable decrease in the ability to stimulate cell proliferation was observed.[2]
Table 3: Comparative Stability of PEGylated and Non-PEGylated Proteins
ProteinPEG MoietyStability ParameterNon-PEGylatedPEGylatedFold Increase
Cytochrome c4-arm, 8 kDaHalf-life at 70°C4.00 h9.05 h2.26
Trypsin5 kDa mPEGResidual Activity at 50°C~35%~60%~1.7
rhTIMP-120 kDa mPEGElimination Half-life (in vivo)1.1 h28 h25.5
Bovine Serum Albumin-Half-life13.6 min4.5 h19.8

Experimental Protocols

The following are detailed methodologies for key experiments involved in the site-specific PEGylation of proteins with this compound.

Protocol 1: Site-Specific Protein PEGylation via Thiol-Maleimide Chemistry

This protocol outlines the general procedure for conjugating a maleimide-activated mPEG to a protein containing a free cysteine residue.

Materials:

  • Protein with an accessible cysteine residue

  • mPEG-Maleimide

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1-5 mM EDTA (degassed)

  • Quenching Solution: 1 M L-cysteine in water

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) column)

  • Anhydrous DMSO or DMF for dissolving mPEG-Maleimide

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the target cysteine is in a disulfide bond, it must be reduced first. This can be achieved by incubating the protein with a 2-5 fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature. Excess TCEP does not need to be removed before adding the maleimide reagent.

  • mPEG-Maleimide Preparation:

    • Immediately before use, dissolve the mPEG-Maleimide in anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the mPEG-Maleimide stock solution to the protein solution.[3]

    • Mix gently by pipetting or gentle vortexing.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically for each specific protein.

  • Quench Reaction (Optional):

    • To stop the conjugation reaction and consume any unreacted mPEG-Maleimide, add the Quenching Solution to a final concentration of 10-20 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess mPEG reagent and quenching reagent using a suitable method such as Size-Exclusion Chromatography (SEC) or dialysis.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Prepare Protein Solution (1-10 mg/mL in PBS, pH 7.2) Conjugation Conjugation (10-20x molar excess of PEG) 2-4h at RT or overnight at 4°C Protein_Prep->Conjugation PEG_Prep Prepare mPEG-Maleimide (Freshly dissolved in DMSO/DMF) PEG_Prep->Conjugation Quenching Quench Reaction (Optional, with L-cysteine) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Characterization Characterization (SDS-PAGE, HPLC, MS) Purification->Characterization

Experimental Workflow for Protein PEGylation
Protocol 2: Characterization of PEGylated Proteins by SDS-PAGE

SDS-PAGE is a widely used technique to qualitatively assess the outcome of a PEGylation reaction by observing the increase in the apparent molecular weight of the protein.

Materials:

  • PEGylated protein sample

  • Non-PEGylated protein control

  • Laemmli sample buffer (2X, non-reducing)

  • Precast polyacrylamide gels

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • Coomassie Blue or Silver staining reagents

Procedure:

  • Sample Preparation:

    • Mix the PEGylated protein sample and the non-PEGylated control with 2X non-reducing Laemmli sample buffer.

    • Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis:

    • Load 10-20 µg of protein per well in the polyacrylamide gel. Include a lane for the molecular weight standards.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • Stain the gel with Coomassie Blue or Silver stain to visualize the protein bands.

    • Destain the gel until the protein bands are clearly visible against a clear background.

  • Data Analysis:

    • Compare the migration of the PEGylated protein to the non-PEGylated control. A successful PEGylation will result in a band shift to a higher apparent molecular weight. The extent of the shift corresponds to the size of the attached PEG chain.

Protocol 3: Analysis of PEGylation Efficiency by SEC-HPLC

SEC-HPLC separates molecules based on their hydrodynamic radius, making it an excellent method for quantifying the different species in a PEGylation reaction mixture.

Materials:

  • HPLC system with a UV detector

  • Size-Exclusion Chromatography (SEC) column (e.g., Zenix SEC-150)

  • Mobile Phase: 150 mM phosphate (B84403) buffer, pH 7.0

  • PEGylated reaction mixture

  • Non-PEGylated protein standard

  • mPEG-Maleimide standard

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the Mobile Phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).

  • Sample Analysis:

    • Inject a known concentration of the PEGylated reaction mixture onto the column.

    • Inject the non-PEGylated protein and mPEG-Maleimide standards separately for comparison of retention times.

  • Data Acquisition and Analysis:

    • Monitor the elution profile at 280 nm.

    • The chromatogram will show peaks corresponding to different species based on their size. Aggregates will elute first, followed by the PEGylated protein, the non-PEGylated protein, and finally the excess mPEG reagent.

    • The efficiency of PEGylation can be calculated by integrating the peak areas of the PEGylated and non-PEGylated protein.

cluster_input Input Samples cluster_hplc SEC-HPLC Analysis cluster_output Data Analysis Reaction_Mix PEGylation Reaction Mixture Injection Inject Sample onto Equilibrated SEC Column Reaction_Mix->Injection Controls Non-PEGylated Protein mPEG-Maleimide Controls->Injection Separation Separation based on Hydrodynamic Radius Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Elution Profile: Aggregates, PEG-Protein, Protein, Free PEG Detection->Chromatogram Quantification Quantify Peak Areas to Determine PEGylation Efficiency Chromatogram->Quantification

Workflow for SEC-HPLC Analysis

Troubleshooting

ProblemPotential CauseRecommended Solution
Low or no conjugation efficiency Incorrect Buffer pHVerify the pH of the reaction buffer is within the optimal range of 6.5-7.5.[4]
Maleimide HydrolysisPrepare the mPEG-Maleimide stock solution fresh in an anhydrous solvent (DMSO/DMF) and add it to the reaction buffer immediately before use.[4]
Thiol OxidationUse degassed buffers. Consider adding a chelating agent like EDTA to the buffer. If reducing disulfide bonds, use a sufficient excess of TCEP.[4]
Presence of unexpected byproducts Reaction with Primary AminesEnsure the reaction pH does not exceed 7.5.[4] Purify the conjugate using a method that can separate species with small differences in charge or size (e.g., ion-exchange chromatography).
Thiazine Rearrangement (with N-terminal Cysteine)Perform the conjugation at a more acidic pH (around 6.5) to minimize this side reaction.[4]

Conclusion

Site-specific protein modification with this compound is a powerful technique for developing next-generation biotherapeutics with improved pharmacokinetic and pharmacodynamic properties. By carefully controlling the reaction conditions and employing robust analytical methods for characterization, researchers can achieve a high degree of control over the PEGylation process, leading to the production of more homogeneous and effective protein drugs. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this technology.

References

Application Notes and Protocols for the Functionalization of Gold Nanoparticles with mPEG-Thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of gold nanoparticles (AuNPs) with methoxy-polyethylene glycol-thiol (mPEG-Thiol) is a critical process for enhancing their utility in biomedical applications, including drug delivery, bioimaging, and diagnostics.[1] This process, known as PEGylation, imparts a hydrophilic shell to the AuNPs, which offers several advantages: it reduces non-specific protein adsorption (opsonization), prevents aggregation in physiological environments, and prolongs their circulation time in the bloodstream.[1] The functionalization is achieved through the formation of a strong, semi-covalent bond between the sulfur atom of the thiol group and the gold surface, resulting in a stable self-assembled monolayer.[1]

These application notes provide a comprehensive guide to the principles, protocols, and characterization of this compound functionalized AuNPs.

Principle of Functionalization

The core of the functionalization process lies in the strong affinity between sulfur and gold. The thiol group (-SH) of the this compound molecule readily chemisorbs onto the surface of the gold nanoparticles. This interaction is a well-established method that leads to the formation of a stable self-assembled monolayer (SAM).[1] The process is often conducted as a ligand exchange reaction, where the this compound displaces weaker stabilizing agents, such as citrate (B86180) ions, from the nanoparticle surface.[1] The result is a biocompatible and stable nanoparticle coated with a hydrophilic PEG layer.[1]

Experimental Protocols

Materials and Reagents
  • Gold nanoparticles (AuNPs) of desired size (e.g., 20 nm, 40 nm)

  • This compound (molecular weight as required, e.g., 5000 Da)

  • Milli-Q water or equivalent high-purity water

  • Phosphate-buffered saline (PBS)

  • Centrifugal filter units (e.g., Amicon Ultra with 100 kDa cut-off)

  • Reaction vessels (e.g., microcentrifuge tubes or glass vials)

  • Shaker or rotator

Protocol for this compound Functionalization of Gold Nanoparticles

This protocol is a general guideline and may require optimization based on the specific nanoparticle size, PEG molecular weight, and desired surface density.

  • Preparation of this compound Solution:

    • Prepare a fresh solution of this compound in Milli-Q water to a concentration of 3 mM.[2]

  • Functionalization Reaction:

    • Add the this compound solution to the gold nanoparticle suspension. A typical molar ratio of this compound to AuNPs can be in the range of >3 x 10^4 HS-PEGs/GNP.[3]

    • Incubate the mixture overnight at 4 °C with gentle swirling or rotation.[2] This allows for the complete ligand exchange and formation of a stable PEG layer.

  • Purification of Functionalized AuNPs:

    • The purification process is crucial to remove excess, unbound this compound.

    • Transfer the reaction mixture to a centrifugal filter unit.

    • Centrifuge at a recommended speed (e.g., 800 x g for 10 minutes at 4 °C).[2] The exact speed and time may need to be adjusted based on the nanoparticle size and centrifuge type.

    • Discard the filtrate containing the excess this compound.

    • Resuspend the nanoparticle pellet in Milli-Q water.

    • Repeat the washing and centrifugation steps at least six to seven times to ensure thorough purification.[2][3]

  • Final Resuspension and Storage:

    • After the final wash, resuspend the purified mPEG-functionalized AuNPs in a suitable buffer, such as 10 mM NaCl, pH 7.2, or PBS.[2]

    • Store the functionalized nanoparticles at 4 °C.

Characterization of this compound Functionalized AuNPs

Successful functionalization should be verified through various characterization techniques.

Parameter Technique Expected Outcome
Hydrodynamic Diameter Dynamic Light Scattering (DLS)An increase in the hydrodynamic diameter is expected after PEGylation due to the presence of the PEG layer.[4]
Zeta Potential DLSA shift in the zeta potential towards neutral is anticipated as the negatively charged citrate ions are replaced by the neutral this compound.[5] The zeta potential of this compound protected AuNPs is nearly zero (-2.2 ± 0.5 mV).[5]
Surface Plasmon Resonance UV-Vis SpectroscopyA slight red-shift in the surface plasmon resonance peak is indicative of a change in the surface dielectric constant upon functionalization.[6]
Stability UV-Vis SpectroscopyThe stability of the functionalized AuNPs can be assessed by monitoring the absorbance spectrum over time in high salt solutions (e.g., 1 M NaCl) or in the presence of competing thiols like dithiothreitol (B142953) (DTT).[5][7] Stable nanoparticles will show minimal changes in their plasmon band.[5]
Size and Morphology Transmission Electron Microscopy (TEM)TEM can be used to confirm the size and monodispersity of the gold core post-functionalization.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained before and after functionalization of gold nanoparticles with this compound.

Property Before Functionalization (Citrate-capped AuNPs) After Functionalization (this compound AuNPs) Reference
Hydrodynamic Diameter Varies with core sizeIncrease of 10-14 nm over the core diameter[6]
Zeta Potential Highly negativeNear neutral (-2.2 ± 0.5 mV)[5]
Surface Plasmon Resonance (λmax) ~519 nmRed-shift of +2-5 nm[6]
Stability in 1 M NaCl Aggregation observedStable for several days with only a small broadening of the plasmon band[5]

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental process, the following diagrams have been generated.

G cluster_prep Preparation cluster_reaction Functionalization cluster_purification Purification cluster_final Final Product AuNPs Gold Nanoparticles (AuNPs) Incubation Incubation (Overnight, 4°C, Gentle Swirling) AuNPs->Incubation mPEG This compound Solution (3 mM) mPEG->Incubation Centrifugation Centrifugation (800 x g, 10 min, 4°C) Incubation->Centrifugation Transfer to filter unit Washing Resuspend in Milli-Q Water (Repeat 6-7 times) Centrifugation->Washing Discard filtrate Washing->Centrifugation Final_AuNPs mPEG-Functionalized AuNPs Washing->Final_AuNPs Final Resuspension in Buffer Storage Store at 4°C Final_AuNPs->Storage

Caption: Experimental workflow for this compound functionalization of gold nanoparticles.

G cluster_before Before Functionalization cluster_process Ligand Exchange cluster_after After Functionalization AuNP Gold Nanoparticle Citrate Citrate Ions AuNP->Citrate Stabilized by Displaced_Citrate Displaced Citrate Ions Citrate->Displaced_Citrate Displacement mPEG_Thiol This compound mPEG_Thiol->AuNP Strong Au-S Bond Formation Functionalized_AuNP Functionalized AuNP PEG_Layer PEG Layer Functionalized_AuNP->PEG_Layer Coated with

Caption: Ligand exchange process for AuNP functionalization.

Applications in Drug Development

The robust and biocompatible nature of this compound functionalized AuNPs makes them highly suitable for various applications in drug development:

  • Targeted Drug Delivery: The PEGylated surface can be further modified with targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues.

  • Enhanced Bioavailability: By reducing clearance by the reticuloendothelial system, PEGylation increases the circulation time of the nanoparticles, thereby enhancing the bioavailability of conjugated drugs.[4]

  • Imaging and Diagnostics: The gold core provides contrast for imaging modalities, and the functionalized surface can be used to attach diagnostic agents. The functionalization of gold nanoparticles is essential for their use in biomedical applications.[8]

Troubleshooting

Problem Possible Cause Solution
Nanoparticle Aggregation Incomplete PEGylation, incorrect pH, or high salt concentration during functionalization.Ensure sufficient this compound concentration, control the pH of the reaction, and perform functionalization in low ionic strength solutions.
Low Functionalization Efficiency Insufficient incubation time, inactive this compound.Increase the incubation time, use freshly prepared this compound solution.
Broad Size Distribution (DLS) Presence of aggregates or excess unbound PEG.Optimize the purification process with additional washing steps.

References

Application Notes and Protocols for mPEG-Thiol Self-Assembled Monolayers on Gold Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application and formation of methoxy-poly(ethylene glycol)-thiol (mPEG-Thiol) self-assembled monolayers (SAMs) on gold surfaces. These SAMs are of significant interest in various fields, including biosensor development, drug delivery, and fundamental cell biology research, due to their ability to resist non-specific protein adsorption.[1][2][3]

Introduction to this compound SAMs

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. In the case of this compound on gold, the thiol (-SH) group exhibits a strong affinity for gold, leading to the formation of a stable gold-thiolate bond.[4] The mPEG chain extends from the surface, creating a hydrophilic and bio-inert layer. This layer effectively prevents the non-specific adsorption of proteins and cells, a critical feature for many biomedical applications.[1][2][5]

The general structure consists of three key components:

  • Thiol Group (-SH): Acts as a robust anchor to the gold substrate.[4]

  • Alkyl Chain Spacer: Contributes to the formation of a densely packed and ordered monolayer through van der Waals interactions.[4]

  • Methoxy Poly(ethylene glycol) (mPEG) Chain: A hydrophilic polymer that extends from the surface to create a hydrated layer, providing the anti-fouling properties.[1][4]

Applications

The unique properties of this compound SAMs on gold make them suitable for a wide range of applications:

  • Biosensor Development: The inert surface minimizes non-specific binding of interfering molecules from complex biological samples, thereby enhancing the signal-to-noise ratio and improving sensor sensitivity and specificity.[1] Biorecognition elements (e.g., antibodies, enzymes) can be co-immobilized with this compound to create a highly specific and stable biosensing platform.

  • Drug Delivery: Functionalized surfaces can be used to conjugate drugs or targeting ligands. The PEG layer can improve the biocompatibility and circulation time of drug delivery vehicles.[1]

  • Advanced Cell Culture Platforms: Patterning of this compound SAMs allows for the spatial control of cell adhesion, enabling studies of cell-cell interactions, cell migration, and tissue engineering.[5]

  • Fundamental Protein Adsorption Studies: mPEG-SAMs serve as model surfaces for investigating the mechanisms of protein resistance and bio-interfacial phenomena.[6][7]

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound and similar PEGylated thiol SAMs on gold surfaces. These values are representative and can vary based on specific experimental conditions such as the length of the PEG chain, the purity of the thiol, and the cleanliness of the gold substrate.

Table 1: Surface Characteristics of this compound SAMs on Gold

ParameterTypical Value RangeCharacterization Technique(s)
SAM Thickness3 - 5 nmEllipsometry, Atomic Force Microscopy (AFM)
Advancing Water Contact Angle30° - 50°Contact Angle Goniometry
Reductive Desorption Potential~ -0.8 to -0.9 V (vs. Ag/AgCl)Cyclic Voltammetry

Note: The data is compiled from various sources and represents typical values for oligo(ethylene glycol)-terminated SAMs.[2][4]

Table 2: Protein Adsorption Resistance of this compound SAMs

ProteinAdsorbed Amount (ng/cm²)Characterization Technique(s)
Fibrinogen< 5Surface Plasmon Resonance (SPR)
Lysozyme< 5Surface Plasmon Resonance (SPR)
Bovine Serum Albumin (BSA)< 10Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM)

Note: These values demonstrate the significant reduction in protein adsorption compared to bare gold or hydrophobic SAMs, where adsorbed amounts can be in the hundreds of ng/cm².[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible formation of high-quality this compound SAMs.

Gold Substrate Preparation

A clean gold surface is paramount for the formation of a well-ordered SAM.

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • Ethanol (B145695) (200 proof)

  • Deionized (DI) water

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) (EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.) [1][4]

  • Nitrogen gas (dry)

Protocol:

  • Solvent Rinse: Thoroughly rinse the gold substrate with ethanol, followed by DI water.[1]

  • Piranha Etching (Optional but Recommended):

    • Carefully immerse the gold substrate in freshly prepared piranha solution for 5-10 minutes.[1][4]

    • Copiously rinse the substrate with DI water, followed by a final rinse with ethanol.[1]

  • Drying: Dry the cleaned substrate under a gentle stream of dry nitrogen gas.[1][4] The substrate should be used immediately for SAM formation.

cluster_prep Substrate Preparation Workflow Start Start Solvent_Rinse Solvent Rinse (Ethanol, DI Water) Start->Solvent_Rinse Piranha_Etching Piranha Etching (Optional) Solvent_Rinse->Piranha_Etching DI_Water_Rinse DI Water Rinse Piranha_Etching->DI_Water_Rinse Ethanol_Rinse Ethanol Rinse DI_Water_Rinse->Ethanol_Rinse Drying Drying (Nitrogen Stream) Ethanol_Rinse->Drying Ready Ready for SAM Formation Drying->Ready

Gold Substrate Preparation Workflow
This compound Solution Preparation

Materials:

Protocol:

  • Calculate Mass: Determine the required mass of this compound to prepare the desired volume of a 1 mM solution in anhydrous ethanol.[1][4]

  • Dissolve: Weigh the this compound and dissolve it in the appropriate volume of ethanol in a clean container.

  • Sonicate: Briefly sonicate the solution for 1-2 minutes to ensure the thiol is completely dissolved.[1][8]

Self-Assembled Monolayer Formation

Protocol:

  • Immersion: Immediately immerse the clean, dry gold substrate into the freshly prepared this compound solution. Ensure the entire gold surface is submerged.[1]

  • Incubation: Seal the container to minimize solvent evaporation and contamination. To minimize oxidation, the headspace of the container can be purged with dry nitrogen gas.[1][2] Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[1][4]

  • Rinsing: After incubation, remove the substrate from the thiol solution with clean tweezers. Rinse the surface thoroughly with fresh ethanol to remove any non-covalently bound molecules.[2][4]

  • Drying: Dry the substrate under a gentle stream of dry nitrogen gas.[2][4]

  • Storage: Store the modified substrate in a clean, dry environment.

cluster_sam SAM Formation Workflow Start Clean Gold Substrate Prepare_Solution Prepare 1 mM This compound Solution Start->Prepare_Solution Immerse Immerse Substrate in Solution Prepare_Solution->Immerse Incubate Incubate 18-24h (Room Temperature) Immerse->Incubate Rinse Rinse with Ethanol Incubate->Rinse Dry Dry with Nitrogen Rinse->Dry End This compound SAM on Gold Dry->End

This compound SAM Formation Workflow

Characterization Protocols

Verification of SAM quality is essential for reliable downstream applications.

Contact Angle Goniometry

Purpose: To assess the hydrophilicity of the surface, which is indicative of a successful this compound SAM formation.[4]

Protocol:

  • Place a droplet of DI water (typically 1-5 µL) onto the SAM-modified surface.

  • Use a goniometer to measure the angle between the substrate surface and the tangent of the water droplet at the solid-liquid-vapor interface.

  • A successful this compound SAM will exhibit a significantly lower water contact angle compared to a bare gold or a hydrophobic SAM.

Ellipsometry

Purpose: To measure the thickness of the formed monolayer.

Protocol:

  • Measure the optical properties of the bare gold substrate as a reference.

  • Measure the optical properties of the SAM-modified substrate.

  • Model the surface as a layered structure (e.g., silicon/silicon dioxide/gold/SAM) and fit the experimental data to determine the thickness of the SAM layer. A thickness of a few nanometers is expected.[4]

X-ray Photoelectron Spectroscopy (XPS)

Purpose: To determine the elemental composition and chemical states of the surface, confirming the presence of sulfur and the components of the this compound molecule.

Protocol:

  • Place the SAM-modified substrate in the ultra-high vacuum chamber of the XPS instrument.

  • Irradiate the surface with X-rays and analyze the kinetic energy of the emitted photoelectrons.

  • The presence of S 2p, C 1s, and O 1s peaks at their characteristic binding energies confirms the presence of the this compound monolayer.

Atomic Force Microscopy (AFM)

Purpose: To visualize the surface topography and assess the smoothness and homogeneity of the SAM.

Protocol:

  • Operate the AFM in tapping mode to minimize damage to the soft monolayer.

  • Scan the surface with a sharp tip to generate a high-resolution topographical image.

  • A well-formed SAM should exhibit a smooth, uniform surface with low roughness.

cluster_char SAM Characterization Logical Flow SAM This compound SAM Hydrophilicity Assess Hydrophilicity (Contact Angle) SAM->Hydrophilicity Thickness Measure Thickness (Ellipsometry) SAM->Thickness Composition Confirm Composition (XPS) SAM->Composition Topography Visualize Topography (AFM) SAM->Topography Quality High-Quality SAM Confirmed Hydrophilicity->Quality Thickness->Quality Composition->Quality Topography->Quality

Logical Flow for SAM Characterization

References

Application Notes and Protocols for mPEG-Thiol in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing methoxy (B1213986) polyethylene (B3416737) glycol-thiol (mPEG-SH) in the development of targeted drug delivery systems. The unique properties of mPEG-SH, particularly its terminal thiol group for conjugation and the polyethylene glycol chain for "stealth" characteristics, make it an invaluable tool for enhancing the therapeutic efficacy and safety of various drug formulations.

Introduction to mPEG-Thiol in Drug Delivery

Methoxy polyethylene glycol-thiol is a bifunctional molecule consisting of a hydrophilic mPEG chain and a reactive thiol (-SH) group.[1] The mPEG component, when attached to a drug carrier, creates a hydrated layer that reduces recognition by the mononuclear phagocyte system (MPS), thereby prolonging circulation time in the bloodstream.[2] This "stealth" effect allows for greater accumulation of the drug carrier at the target site through passive targeting, known as the enhanced permeability and retention (EPR) effect in tumors. The terminal thiol group provides a versatile handle for covalent attachment to various drug carriers, such as metallic nanoparticles (e.g., gold), liposomes, and polymeric nanoparticles, or for linking targeting ligands.[2][3]

Key Advantages of Using this compound:

  • Prolonged Circulation: Reduces opsonization and clearance by the immune system.[2]

  • Improved Stability: Enhances the stability of nanoparticles in biological fluids.[2]

  • Reduced Immunogenicity: The PEG chain can mask the surface of the drug carrier, reducing its immunogenic potential.[2]

  • Versatile Conjugation: The thiol group allows for stable conjugation to a variety of surfaces and molecules.[3]

  • Controlled Functionalization: Enables precise control over the density of PEG chains on the nanoparticle surface.[2]

Key Applications of this compound

This compound is a versatile reagent with several key applications in the field of targeted drug delivery:

  • Surface Modification of Nanoparticles: It is widely used to PEGylate gold nanoparticles (AuNPs), quantum dots, and other metallic nanoparticles. This surface modification is crucial for their in vivo applications.[4][5]

  • "Stealth" Liposome (B1194612) Formulation: Incorporation of this compound derivatives into liposomal formulations creates long-circulating "stealth" liposomes that can passively accumulate in tumor tissues.

  • Linker for Active Targeting: this compound can serve as a flexible spacer to attach targeting moieties such as antibodies, peptides, or aptamers to the surface of a drug carrier, enabling active targeting to specific cells or tissues.[2]

  • Gene Delivery: PEGylated nanoparticles can be used to protect nucleic acids (siRNA, mRNA, pDNA) from degradation and facilitate their delivery to target cells.[6][7]

  • Brain Targeting: Formulations using mPEG-functionalized nanoparticles have shown potential in crossing the blood-brain barrier for the delivery of therapeutics to the central nervous system.[8][9][10]

Experimental Protocols

Protocol 1: PEGylation of Gold Nanoparticles (AuNPs) with this compound

This protocol describes the surface modification of pre-synthesized citrate-capped AuNPs with this compound via a ligand exchange reaction.[2]

Materials:

  • Citrate-capped gold nanoparticles (AuNPs) suspension

  • This compound (e.g., mPEG-SH MW 2000)

  • Nuclease-free water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Spectrophotometer (UV-Vis)

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in nuclease-free water. The concentration will depend on the desired final molar excess.

  • Ligand Exchange Reaction:

    • To a solution of citrate-capped AuNPs, add the this compound solution. A significant molar excess of this compound to AuNPs (e.g., 10,000:1) is recommended to ensure complete surface coverage.[2]

    • Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle stirring or rocking.[2]

  • Purification of PEGylated AuNPs:

    • Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).[2]

    • Carefully remove the supernatant containing excess, unbound this compound.[2]

    • Resuspend the nanoparticle pellet in fresh nuclease-free water or PBS.[2]

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound PEG.[2][5]

  • Characterization:

    • UV-Vis Spectroscopy: Measure the absorbance spectrum of the purified PEGylated AuNPs to confirm their stability and concentration.

    • Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and polydispersity index (PDI) of the PEGylated AuNPs. An increase in hydrodynamic diameter compared to the bare AuNPs is expected.

    • Zeta Potential: Measure the surface charge of the nanoparticles. A shift towards a more neutral zeta potential is indicative of successful PEGylation.

    • Transmission Electron Microscopy (TEM): Visualize the morphology and core size of the PEGylated AuNPs.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization AuNPs Citrate-capped AuNPs Mix Mix AuNPs and this compound (12h, RT, gentle stirring) AuNPs->Mix mPEG_sol This compound Solution mPEG_sol->Mix Centrifuge1 Centrifuge to pellet AuNPs Mix->Centrifuge1 Remove_sup1 Remove supernatant Centrifuge1->Remove_sup1 Resuspend1 Resuspend in water/PBS Remove_sup1->Resuspend1 Repeat Repeat 2x Resuspend1->Repeat Repeat->Centrifuge1 DLS DLS (Size, PDI) Repeat->DLS Zeta Zeta Potential Repeat->Zeta TEM TEM (Morphology) Repeat->TEM UVVis UV-Vis Spectroscopy Repeat->UVVis

Protocol 2: Formulation of "Stealth" Liposomes with a Targeting Peptide

This protocol outlines a two-step process for creating targeted "stealth" liposomes. First, maleimide-functionalized liposomes are prepared, and then a thiol-containing targeting peptide is conjugated to the surface.

Materials:

  • Structural lipids (e.g., DSPC, Cholesterol)

  • DSPE-PEG-Maleimide

  • Thiol-containing targeting peptide

  • HEPES buffer (pH 6.5-7.5)

  • Organic solvent (e.g., chloroform)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

  • Size Exclusion Chromatography (SEC) column

Procedure:

  • Preparation of Maleimide-Functionalized Liposomes:

    • Dissolve the structural lipids and DSPE-PEG-Maleimide in the organic solvent at the desired molar ratio (e.g., 1-5 mol% of DSPE-PEG-Maleimide).[2]

    • Create a thin lipid film by evaporating the organic solvent using a rotary evaporator.

    • Hydrate the lipid film with an appropriate buffer to form multilamellar vesicles.[2]

    • Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.[2]

  • Conjugation of Thiol-Containing Peptide:

    • To the prepared maleimide-functionalized liposomes in HEPES buffer, add the thiol-containing peptide solution.

    • Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle stirring.[2][11]

  • Purification of Targeted Liposomes:

    • Remove the unconjugated peptide from the liposome suspension using a Size Exclusion Chromatography (SEC) column.

  • Characterization:

    • DLS: Confirm the size, PDI, and zeta potential of the final targeted liposomes.

    • Quantification of Conjugated Peptide: Use a suitable assay (e.g., BCA assay after liposome lysis) to determine the amount of peptide conjugated to the liposome surface.

G cluster_lipo_prep Liposome Preparation cluster_conjugation Peptide Conjugation cluster_purification Purification cluster_characterization Characterization Lipid_mix Dissolve Lipids and DSPE-PEG-Maleimide Lipid_film Create Thin Lipid Film Lipid_mix->Lipid_film Hydration Hydrate Film to form Vesicles Lipid_film->Hydration Extrusion Extrude to Uniform Size Hydration->Extrusion Add_peptide Add Thiol-Peptide to Liposomes Extrusion->Add_peptide Incubate Incubate (2-4h, RT) Add_peptide->Incubate SEC Size Exclusion Chromatography Incubate->SEC DLS DLS (Size, PDI, Zeta) SEC->DLS Peptide_quant Quantify Conjugated Peptide SEC->Peptide_quant

Data Presentation

The following tables summarize key quantitative data for drug delivery systems utilizing this compound and similar PEGylated constructs.

Table 1: Physicochemical Properties of this compound Functionalized Nanoparticles

Nanoparticle TypeCore Size (nm)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
mPEG-PLA-76.5 ± 7.4-Negative[8]
Thiolated Gelatin-220-250--[12]
PEG-Thiolated Gelatin-310-350--[12]
mPEG-AuNPs (13 nm core)13~35< 0.2-10 to -20[13]
mPEG-AuNPs (30 nm core)30~45< 0.2-10 to -20[13]

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Reference(s)
mPEG-PLANimodipine5.2-[8]
Thiolated GelatinpDNA~0.47~94.4[12]
PEG-Thiolated GelatinpDNA~0.46~91.7[12]
mPEG-p(DMAEMA-co-IA) AuNPsMethotrexate31-[14]

Table 3: In Vivo Performance of this compound Based Systems

Nanoparticle SystemAnimal ModelCirculation Half-lifeKey FindingReference(s)
mPEG-AuNPsMice9.7 hContinuous accumulation in inflamed tissue.[15]
mPEG-PLARats (intranasal)-1.6-3.3-fold greater brain drug transport compared to solution.[8]
10 nm PEGylated AuNPs/AS1411Tumor-bearing mice-Significantly higher uptake by tumor cells compared to non-PEGylated.[16]

Signaling Pathways and Cellular Uptake

The PEGylation of nanoparticles with this compound significantly influences their interaction with cells. The primary mechanism by which PEGylation enhances drug delivery is by reducing opsonization, which is the process of serum proteins binding to the nanoparticle surface, marking them for clearance by phagocytic cells of the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[17] By creating a hydrophilic barrier, the mPEG layer sterically hinders protein adsorption, leading to a "stealth" effect and prolonged circulation.[17]

Cellular uptake of nanoparticles can occur through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-dependent endocytosis, and macropinocytosis.[17] While PEGylation generally reduces cellular uptake, especially by phagocytic cells, the increased circulation time allows for greater accumulation in target tissues like tumors via the EPR effect.[16][18] For actively targeted systems, the this compound acts as a linker for a ligand that binds to specific receptors on the target cell surface, triggering receptor-mediated endocytosis.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Environment NP_bare Non-PEGylated Nanoparticle Opsonins Opsonins (Serum Proteins) NP_bare->Opsonins High Adsorption MPS_cell Macrophage (MPS) NP_bare->MPS_cell Rapid Uptake & Clearance NP_peg This compound Nanoparticle NP_peg->Opsonins Reduced Adsorption ('Stealth' Effect) Target_cell Target Cell NP_peg->Target_cell Prolonged Circulation & Passive Targeting (EPR) Endocytosis Endocytosis Target_cell->Endocytosis Cellular Uptake Drug_release Drug Release Endocytosis->Drug_release

Conclusion

This compound is a critical component in the design and development of advanced targeted drug delivery systems. Its ability to confer "stealth" properties, thereby prolonging circulation and enhancing accumulation at the target site, has been well-established. The protocols and data presented here provide a foundational guide for researchers to effectively incorporate this compound into their nanoparticle formulations, from initial synthesis and characterization to preclinical evaluation. The versatility of this compound chemistry continues to drive innovation in the field, paving the way for more effective and safer nanomedicines.

References

Application Notes and Protocols for mPEG-Thiol in the Development of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent attachment of methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) with a terminal thiol group (mPEG-Thiol) is a critical strategy in the development of next-generation antibody-drug conjugates (ADCs). PEGylation, the process of attaching PEG chains, offers significant advantages for ADCs, including improved pharmacokinetics, enhanced stability, and reduced immunogenicity.[1][2] This document provides detailed application notes and protocols for the use of this compound in ADC development, focusing on conjugation chemistry, in vitro characterization, and in vivo evaluation.

This compound is typically utilized in its maleimide-activated form (mPEG-Maleimide) for conjugation to antibodies. The maleimide (B117702) group reacts specifically with free thiol groups on the antibody, which are often generated by the reduction of interchain disulfide bonds in the hinge region.[3][][5] This site-specific conjugation approach allows for the production of more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).

Core Principles of this compound Application in ADCs

The primary role of the mPEG linker in an ADC is to bridge the antibody and the cytotoxic payload. The inclusion of a PEG spacer can profoundly impact the ADC's properties:

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the ADC, which reduces renal clearance and extends the circulation half-life.[1][2][6] This prolonged exposure can lead to greater accumulation of the ADC in tumor tissues.

  • Enhanced Stability and Solubility: The hydrophilic nature of PEG can improve the solubility of hydrophobic payloads and prevent aggregation of the ADC.[2][7]

  • Reduced Immunogenicity: The PEG chain can shield the protein from the immune system, thereby reducing the potential for an immunogenic response.[1][2]

  • Modulated Potency: While PEGylation can sometimes lead to a decrease in in vitro cytotoxicity, the improved pharmacokinetic profile often results in enhanced in vivo efficacy.[8]

Data Presentation: Impact of PEGylation on ADC Properties

The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEGylation on key ADC parameters.

Table 1: Effect of PEG Molecular Weight on ADC Pharmacokinetics

ADC ConstructPEG Molecular Weight (kDa)Circulation Half-life (t1/2)Clearance RateReference
Affibody-MMAE019.6 minutesNot Reported[8]
Affibody-PEG4k-MMAE449.2 minutesNot Reported[9]
Affibody-PEG10k-MMAE10219.0 minutesNot Reported[8]
Trastuzumab-MMAE ADC< PEG8Not ReportedIncreased[10]
Trastuzumab-MMAE ADC> PEG8Not ReportedDecreased[10]
125I-labeled PEG618 minutesHigh[11]
125I-labeled PEG1901 dayLow[11]

Table 2: In Vitro Cytotoxicity of PEGylated vs. Non-PEGylated ADCs

ADC ConstructTarget Cell LineIC50 (nM)Reference
ZHER2-SMCC-MMAE (Non-PEGylated)NCI-N87~5[8]
ZHER2-PEG10K-MMAE (PEGylated)NCI-N87~110[8]

Table 3: In Vivo Efficacy and Safety of PEGylated ADCs

ADC ConstructAnimal ModelTumor Growth InhibitionMaximum Tolerated Dose (MTD)Reference
ZHER2-SMCC-MMAE (Non-PEGylated)NCI-N87 XenograftLess effectiveLower[8]
ZHER2-PEG10K-MMAE (PEGylated)NCI-N87 XenograftMore ideal therapeutic ability> 4-fold higher[8]
Trastuzumab-MMAE ADC (< PEG8)Balb/C miceNot ReportedNot tolerated at 50 mg/kg[10]
Trastuzumab-MMAE ADC (> PEG8)Balb/C miceNot ReportedTolerated at 50 mg/kg[10]

Experimental Protocols

The following are detailed protocols for the key experimental procedures involved in the development and evaluation of this compound containing ADCs.

Protocol 1: Antibody Reduction and Thiol Quantification

This protocol describes the reduction of interchain disulfide bonds in an IgG antibody to generate free thiol groups for conjugation.

Materials:

  • IgG antibody solution (1-10 mg/mL) in degassed PBS, pH 7.2-7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (10 mM stock solution in water)

  • Ellman's Reagent (DTNB)

  • Cysteine hydrochloride for standard curve

  • Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2 mg/mL in degassed conjugation buffer.

  • Reduction: Add a 10-fold molar excess of TCEP to the antibody solution. For an antibody at 2 mg/mL (~13.3 µM), add TCEP to a final concentration of ~133 µM.

  • Flush the reaction vial with an inert gas, seal, and incubate for 30 minutes at room temperature with gentle mixing.[]

  • Thiol Quantification (Ellman's Assay):

    • Prepare a standard curve using known concentrations of cysteine.

    • In a 96-well plate, add a small volume of the reduced antibody solution and the cysteine standards.

    • Add Ellman's Reagent solution to each well and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

    • Calculate the concentration of free thiols in the antibody sample by comparing its absorbance to the cysteine standard curve.

Protocol 2: Conjugation of mPEG-Maleimide to Reduced Antibody

This protocol details the conjugation of a maleimide-activated mPEG linker to the reduced antibody.

Materials:

  • Reduced antibody solution from Protocol 1

  • mPEG-Maleimide (e.g., m-PEG16-Mal) dissolved in anhydrous DMSO to make a 10 mM stock solution[]

  • Quenching solution (e.g., 10 mM cysteine or 2-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography (SEC) column)

Procedure:

  • Conjugation Reaction:

    • To the reduced antibody solution, add the mPEG-Maleimide stock solution to achieve a 10 to 20-fold molar excess of the PEG reagent over the antibody.[6]

    • Add the mPEG-Maleimide solution dropwise while gently stirring.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[6] If using a fluorescently-labeled PEG, protect the reaction from light.

  • Quenching: Add a molar excess of the quenching solution to the reaction mixture to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.[12]

  • Purification: Purify the ADC conjugate using an SEC column (e.g., Sephadex G-25) to remove unreacted mPEG-Maleimide, quenching agent, and other small molecules.[3]

Protocol 3: In Vitro Cytotoxicity Assay

This protocol is for assessing the potency of the generated ADC on a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., NCI-N87 for HER2-targeted ADCs)

  • Complete cell culture medium

  • ADC constructs (PEGylated and non-PEGylated)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs in complete cell culture medium.

  • Remove the existing medium from the cells and add the ADC dilutions. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software.

Protocol 4: In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical xenograft mouse model to evaluate the in vivo efficacy of the ADC.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Target cancer cell line (e.g., NCI-N87)

  • ADC constructs

  • Phosphate-buffered saline (PBS) for vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells into the flank of each mouse.[8]

  • Tumor Growth Monitoring: Monitor tumor growth every other day by measuring the tumor dimensions with calipers. Calculate the tumor volume using the formula: (width^2 x length)/2.[8]

  • Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-PEGylated ADC, PEGylated ADC).

  • Administer the ADCs intravenously at a specified dose (e.g., 5 mg/kg) and schedule (e.g., once a week for 3 weeks).[8]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is tumor growth inhibition.

  • Termination: Euthanize the mice when tumors in the control group reach the maximum allowed size or at the end of the study period.

Visualizations

Signaling Pathway for ADC Internalization and Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endocytosis Endocytosis cluster_cytosol Cytosol ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization (Receptor-Mediated Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Induction of Cell Death

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization & Evaluation Ab Antibody Reduction Antibody Reduction (TCEP) Ab->Reduction Conjugation Conjugation Reduction->Conjugation mPEG_Mal mPEG-Maleimide Payload mPEG_Mal->Conjugation Purification Purification (SEC) Conjugation->Purification ADC Purified ADC Purification->ADC DAR DAR Determination ADC->DAR Cytotoxicity In Vitro Cytotoxicity ADC->Cytotoxicity InVivo In Vivo Efficacy ADC->InVivo

Caption: Workflow for ADC synthesis, purification, and evaluation.

Logical Relationship of PEGylation Benefits

PEG_Benefits cluster_properties Improved ADC Properties cluster_outcomes Therapeutic Outcomes PEGylation This compound (PEGylation) PK Enhanced Pharmacokinetics (Longer Half-life) PEGylation->PK Stability Increased Stability & Solubility PEGylation->Stability Immuno Reduced Immunogenicity PEGylation->Immuno Efficacy Improved In Vivo Efficacy PK->Efficacy Safety Better Safety Profile PK->Safety Stability->Efficacy Immuno->Safety

Caption: Benefits of PEGylation in antibody-drug conjugate development.

References

Application Notes and Protocols for Creating Hydrogels with mPEG-Thiol for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are synthetic, biocompatible, and highly tunable scaffolds extensively utilized in tissue engineering and regenerative medicine.[1] Their bio-inert nature minimizes non-specific protein adsorption and immune responses, while their properties can be readily tailored to mimic the native extracellular matrix (ECM).[1][2] The modification of PEG with thiol groups (mPEG-Thiol) enables versatile crosslinking chemistries, most notably thiol-ene reactions, to form hydrogels under cytocompatible conditions.[3][4] This "click" chemistry approach offers rapid, efficient, and controllable gelation, making it ideal for encapsulating cells and bioactive molecules.[4]

These application notes provide detailed protocols for the synthesis and characterization of this compound based hydrogels for tissue engineering applications, including cell encapsulation. Furthermore, we explore key signaling pathways that are modulated by the biophysical properties of these synthetic microenvironments.

Data Presentation

The physical and mechanical properties of this compound hydrogels can be precisely controlled by varying parameters such as polymer concentration, crosslinker molecular weight, and stoichiometry. Below are tables summarizing typical quantitative data for these hydrogels.

Table 1: Mechanical Properties of this compound Hydrogels

PEG-Norbornene (wt%)DTT Concentration (mM)Elastic Modulus (kPa)Reference
35~5[5]
45~10[5]
55~20[5]
57~30[5]
67~40[5]

Table 2: Swelling Properties of this compound Hydrogels

PEG-SH Concentration (wt%)Swelling Ratio (Q)Reference
2.5~25[6]
5~18[6]
7.5~15[6]
10~12[6]

Table 3: Gelation and Cell Viability in this compound Hydrogels

Photoinitiator (LAP) (wt%)Gelation Time (s)Cell Viability (%)Reference
0.01~120>95[6]
0.05~60>95[6]
0.1~30>90[6]
0.3<10~85[6]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrogels via Photopolymerization

This protocol describes the formation of a hydrogel using a multi-arm PEG-Norbornene (PEG-NB) macromer and a dithiol crosslinker, dithiothreitol (B142953) (DTT), via a light-mediated thiol-ene reaction.

Materials:

  • 8-arm PEG-Norbornene (PEG-NB) (e.g., 20 kDa)

  • Dithiothreitol (DTT)

  • Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)

  • Phosphate-buffered saline (PBS), sterile

  • UV light source (365 nm)

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a stock solution of 8-arm PEG-NB in sterile PBS to the desired final concentration (e.g., 5 wt%).

    • Prepare a stock solution of DTT in sterile PBS. The concentration will depend on the desired thiol-to-ene ratio (typically 1:1 for complete reaction or with an excess of norbornene for subsequent biofunctionalization).

    • Prepare a stock solution of LAP photoinitiator in sterile PBS (e.g., 0.05 wt%).

  • Mix Components:

    • In a sterile, light-protected tube (e.g., an amber microcentrifuge tube), combine the PEG-NB solution, DTT solution, and LAP solution.

    • Vortex the solution thoroughly to ensure homogeneity.

  • Hydrogel Formation:

    • Pipette the precursor solution into a desired mold (e.g., a silicone mold or between two glass slides with a defined spacer).

    • Expose the solution to UV light (e.g., 365 nm, ~5-10 mW/cm²) for a specified duration (e.g., 1-5 minutes) to initiate crosslinking. The gelation time will depend on the photoinitiator concentration and light intensity.

  • Post-Gelation Handling:

    • Carefully remove the hydrogel from the mold.

    • Wash the hydrogel extensively with sterile PBS or cell culture medium to remove any unreacted components. The hydrogel is now ready for characterization or cell culture experiments.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement:

  • Record the initial weight of the fully formed hydrogel (W_initial).

  • Immerse the hydrogel in PBS at 37°C and allow it to swell to equilibrium (typically 24-48 hours).

  • Remove the swollen hydrogel, gently blot the surface to remove excess water, and record the swollen weight (W_swollen).

  • Calculate the swelling ratio (Q) as: Q = W_swollen / W_initial.

B. Mechanical Testing (Compressive Modulus):

  • Use a mechanical testing system with a compression platen.

  • Place the cylindrical hydrogel sample on the testing stage.

  • Apply a compressive strain at a constant rate (e.g., 10% per minute).

  • Record the resulting stress.

  • The compressive modulus (Young's Modulus, E) is calculated from the slope of the linear region of the stress-strain curve (typically between 5-15% strain).

Protocol 3: Cell Encapsulation in this compound Hydrogels

This protocol outlines the procedure for encapsulating cells within the hydrogel during its formation.

Materials:

  • Sterile hydrogel precursor solutions (as in Protocol 1)

  • Cell suspension of desired cell type (e.g., mesenchymal stem cells, fibroblasts) at a known concentration

  • Sterile, cell-compatible buffer or culture medium

  • Live/Dead viability/cytotoxicity assay kit

Procedure:

  • Prepare Cell Suspension:

    • Trypsinize and count the cells.

    • Resuspend the cell pellet in a small volume of sterile PBS or serum-free culture medium to achieve a high cell density.

  • Combine Cells with Precursor Solution:

    • In a sterile, light-protected tube, mix the PEG-NB and LAP solutions.

    • Gently add the cell suspension to this mixture.

    • Finally, add the DTT solution to initiate the crosslinking process and gently pipette to mix, avoiding the formation of air bubbles. The final cell concentration should be adjusted based on the experimental needs.

  • Gelation and Encapsulation:

    • Quickly pipette the cell-laden precursor solution into a mold.

    • Expose to UV light for the predetermined time to crosslink the hydrogel and encapsulate the cells. Use the minimum light exposure required for gelation to maximize cell viability.

  • Cell Culture and Viability Assessment:

    • Transfer the cell-laden hydrogel to a sterile culture plate containing pre-warmed culture medium.

    • Culture the constructs under standard cell culture conditions (37°C, 5% CO₂).

    • Assess cell viability at desired time points (e.g., 24, 48, 72 hours) using a Live/Dead assay according to the manufacturer's instructions.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the experimental workflow for hydrogel synthesis and characterization, as well as key signaling pathways influenced by the hydrogel's mechanical properties.

G cluster_prep Precursor Preparation cluster_mix Mixing cluster_gel Gelation cluster_char Characterization PEG_NB mPEG-Norbornene Solution Mix Combine and Vortex PEG_NB->Mix Dithiol Dithiol Crosslinker (e.g., DTT) Dithiol->Mix PI Photoinitiator (LAP) PI->Mix Mold Pipette into Mold Mix->Mold UV UV Exposure (365 nm) Mold->UV Hydrogel Crosslinked Hydrogel UV->Hydrogel Swell Swelling Studies Hydrogel->Swell Mech Mechanical Testing Hydrogel->Mech Cell_Enc Cell Encapsulation & Viability Hydrogel->Cell_Enc

Experimental workflow for this compound hydrogel synthesis and characterization.

G cluster_ecm Extracellular Matrix (Hydrogel) cluster_cell Cell Stiffness Hydrogel Stiffness (Mechanical Cue) Integrin Integrin Adhesion Stiffness->Integrin Sensed by FAK Focal Adhesion Kinase (FAK) Integrin->FAK RhoA RhoA/ROCK Pathway FAK->RhoA Actin Actin Cytoskeleton Tension RhoA->Actin YAP_TAZ_cyto YAP/TAZ (Cytoplasm) Actin->YAP_TAZ_cyto Inhibits nuclear translocation (Low Tension) YAP_TAZ_nuc YAP/TAZ (Nucleus) Actin->YAP_TAZ_nuc Promotes nuclear translocation (High Tension) Transcription Gene Transcription (e.g., RUNX2, SOX9) YAP_TAZ_nuc->Transcription Differentiation Stem Cell Differentiation (Osteogenesis/Chondrogenesis) Transcription->Differentiation

Mechanotransduction signaling cascade in response to hydrogel stiffness.

Discussion of Signaling Pathways

The physical properties of this compound hydrogels, particularly their stiffness, play a crucial role in directing cell fate through mechanotransduction.[7] Cells sense the mechanical properties of their environment through integrin-mediated adhesions to the scaffold.[8] This interaction triggers intracellular signaling cascades that influence cell spreading, proliferation, and differentiation.[7][8]

A key pathway in this process is the RhoA/ROCK signaling cascade, which regulates the contractility of the actin cytoskeleton.[9] On stiffer substrates, increased cytoskeletal tension leads to the nuclear translocation of transcriptional co-activators, Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ).[10][11] In the nucleus, YAP/TAZ bind to TEAD transcription factors to promote the expression of genes associated with specific cell lineages, such as osteogenesis.[6] Conversely, on softer substrates that mimic the mechanical environment of tissues like the brain or fat, lower cytoskeletal tension leads to the cytoplasmic retention and phosphorylation of YAP/TAZ, promoting differentiation towards other lineages or maintaining stemness.[6][12]

By tuning the stiffness of this compound hydrogels, researchers can therefore actively guide the differentiation of encapsulated stem cells towards desired tissue types, making these materials powerful tools for regenerative medicine and the development of in vitro disease models. The ability to independently modify the mechanical and biochemical properties of these hydrogels provides a robust platform for decoupling and studying the complex interplay of signals that govern cell behavior.[4]

References

Application Notes and Protocols for mPEG-Thiol in Liposomal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of methoxy-polyethylene glycol-thiol (mPEG-Thiol) in the modification of liposomes for advanced drug delivery applications. The inclusion of a terminal thiol group on the polyethylene (B3416737) glycol chain allows for a versatile and efficient conjugation strategy, primarily through thiol-maleimide chemistry, to create "stealth" liposomes with enhanced stability and prolonged circulation times.

Introduction to this compound Modified Liposomes

Liposomes are versatile, biodegradable, and biocompatible vesicles that can encapsulate both hydrophilic and hydrophobic drugs. However, conventional liposomes are often rapidly cleared from the bloodstream by the mononuclear phagocyte system (MPS). Surface modification with polyethylene glycol (PEG), a process known as PEGylation, creates a hydrophilic protective layer that sterically hinders opsonization and subsequent uptake by the MPS. This "stealth" characteristic significantly increases the systemic circulation time of the liposomes, allowing for greater accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][2]

This compound is a derivative of PEG that offers a reactive thiol (-SH) group at one end. This functional group is particularly useful for covalent attachment to liposomes that have been formulated to include maleimide-functionalized lipids. The resulting thioether bond is stable under physiological conditions, ensuring the integrity of the PEGylated liposome (B1194612) in vivo.

Key Advantages of this compound Modification:

  • Prolonged Circulation: Reduces clearance by the MPS, leading to longer half-life in the bloodstream.[1][2]

  • Improved Stability: The hydrophilic PEG layer enhances the colloidal stability of liposomes in biological fluids.[1]

  • Reduced Immunogenicity: PEGylation can decrease the recognition of liposomes by the immune system.[1]

  • Versatile Conjugation: The thiol group provides a specific point of attachment for various ligands and targeting moieties when combined with appropriate linkers.[1]

Experimental Protocols

Preparation of Maleimide-Functionalized Liposomes

This protocol describes the preparation of liposomes containing a maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide) using the thin-film hydration method followed by extrusion.

Materials:

  • Structural lipids (e.g., DSPC, Cholesterol)

  • Maleimide-functionalized lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000])

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Hydration buffer (e.g., HEPES buffer, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the structural lipids and the maleimide-functionalized lipid in chloroform in a round-bottom flask. A typical molar ratio is 1-5 mol% of the maleimide-functionalized lipid.[1]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen buffer by gentle rotation of the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipids.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[1]

    • Perform the extrusion multiple times (e.g., 10-20 passes) to ensure a homogenous size distribution.

Conjugation of this compound to Maleimide-Functionalized Liposomes

This protocol details the covalent attachment of this compound to the prepared maleimide-functionalized liposomes.

Materials:

  • Maleimide-functionalized liposome suspension

  • This compound

  • Reaction buffer (e.g., HEPES buffer, pH 7.4)

Procedure:

  • Reaction Setup:

    • To the prepared maleimide-functionalized liposome suspension, add a solution of this compound. A molar excess of this compound with respect to the maleimide (B117702) groups is typically used to ensure complete reaction.[3]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2 to 4 hours with gentle stirring.[1][4] The reaction progress can be monitored by quantifying the disappearance of the maleimide groups.[4]

  • Purification:

    • Remove unreacted this compound and other impurities by dialysis or size exclusion chromatography.

Drug Loading into PEGylated Liposomes

Drugs can be loaded into liposomes either passively (during the formulation process) or actively (after liposome formation).

Passive Loading (for hydrophobic and some hydrophilic drugs):

  • Hydrophobic drugs: Dissolve the drug in the organic solvent along with the lipids during the film formation step.[5][6]

  • Hydrophilic drugs: Dissolve the drug in the aqueous buffer used for hydration.[5][6] Encapsulation efficiency can be variable and may require optimization.

Active Loading (for ionizable hydrophilic drugs):

This method utilizes a transmembrane pH or ion gradient to drive the drug into the liposome's aqueous core, often achieving high encapsulation efficiencies.[5][6][7]

  • Prepare liposomes in a buffer with a specific internal pH or ion concentration (e.g., ammonium (B1175870) sulfate).

  • Remove the external buffer and replace it with a buffer of a different pH or lacking the specific ion, creating a gradient.

  • Add the drug to the external medium. The unionized form of the drug will diffuse across the liposome membrane and become trapped in the core by protonation or precipitation.[7]

Characterization of this compound Modified Liposomes

Proper characterization is crucial to ensure the quality and desired properties of the formulated liposomes.

ParameterMethodTypical Expected Values
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)80 - 200 nm with a PDI < 0.2 for systemic drug delivery.[8]
Zeta Potential Laser Doppler VelocimetryNear-neutral or slightly negative surface charge is often desired to minimize non-specific interactions. The addition of PEG typically reduces the absolute value of the zeta potential.[2]
PEGylation Efficiency Quantification of surface-accessible maleimide groups before and after conjugation; NMR.[4]High efficiency is desired, indicating successful conjugation.
Drug Encapsulation Efficiency Separation of unencapsulated drug (e.g., by dialysis or chromatography) followed by quantification of the encapsulated drug (e.g., by UV-Vis spectroscopy, HPLC).Varies depending on the drug and loading method; active loading can achieve >90% efficiency.[9]
In Vitro Drug Release Dialysis method against a release medium at 37°C.Sustained release profile is often observed for PEGylated liposomes.
Stability Monitoring of particle size, PDI, and drug leakage over time at different storage conditions.PEGylated liposomes generally exhibit enhanced stability compared to non-PEGylated counterparts.[10]

Visualization of Key Processes

Experimental Workflow for Liposome Preparation and PEGylation

G cluster_0 Liposome Formulation cluster_1 This compound Conjugation cluster_2 Drug Loading cluster_3 Characterization A Lipid Dissolution (Structural Lipids + DSPE-PEG-Maleimide) B Thin Film Hydration A->B Solvent Evaporation C Extrusion B->C Formation of MLVs D Incubation with this compound C->D Maleimide Liposomes E Purification D->E Thioether Bond Formation F Passive or Active Loading E->F PEGylated Liposomes G Size, Zeta Potential, EE% F->G

Caption: Workflow for the preparation and modification of liposomes with this compound.

Cellular Uptake and Intracellular Fate of PEGylated Liposomes

G cluster_0 Extracellular cluster_1 Cellular Interior Liposome This compound Liposome Endocytosis Endocytosis (Clathrin, Caveolae, Macropinocytosis) Liposome->Endocytosis Cellular Uptake Endosome Early Endosome Endocytosis->Endosome LateEndosome Late Endosome / Lysosome Endosome->LateEndosome Maturation Release Drug Release LateEndosome->Release Endosomal Escape / Fusion Target Intracellular Target Release->Target

Caption: Generalized pathway of cellular uptake and drug release from PEGylated liposomes.

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in the literature for PEGylated liposomes. These values can serve as a reference for experimental design and data interpretation.

Table 1: Formulation Parameters

ParameterValueReference
mPEG-Lipid Molar Ratio1 - 10 mol%[2][11]
Liposome Diameter97 ± 30 nm[8]
Polydispersity Index (PDI)< 0.1[8]

Table 2: In Vivo Pharmacokinetic Parameters

FormulationCirculation Half-life (t½)Area Under the Curve (AUC)Reference
DOPE:mPEG-VE-DOG Liposomes (ST302)~7 hours-[12]
DOPE:mPEG-VE-DOG Liposomes (ST502)~3 hours-[12]
mPEG114-Chol Liposomes-3.2-fold higher than naked liposomes[13][14][15][16]
(mPEG114)2-DSPE Liposomes-2.1-fold lower than mPEG114-Chol liposomes[13][14][15][16]

Note: These values are illustrative and can vary significantly based on the specific lipid composition, PEG chain length, animal model, and encapsulated drug.

Conclusion

The use of this compound for the surface modification of liposomes represents a robust and effective strategy to enhance their drug delivery capabilities. The detailed protocols and application notes provided herein offer a foundation for researchers to design and fabricate advanced liposomal formulations. Careful characterization and optimization of these systems are essential to achieve the desired therapeutic outcomes. The provided data and diagrams serve as a valuable resource for understanding the key principles and practical aspects of developing this compound modified liposomes for drug delivery.

References

Application Notes and Protocols for Bioconjugation of mPEG-Thiol to Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bioconjugation of methoxy (B1213986) polyethylene (B3416737) glycol-thiol (mPEG-Thiol) to fluorescent probes is a cornerstone technique in drug development, molecular imaging, and diagnostics. This process, known as PEGylation, enhances the pharmacokinetic and pharmacodynamic properties of fluorescently labeled molecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity. The most prevalent and efficient method for this conjugation is the reaction between a thiol group on the mPEG and a maleimide-functionalized fluorescent probe, forming a stable thioether bond.

These application notes provide a comprehensive guide to the principles, protocols, and data associated with the bioconjugation of this compound to maleimide-activated fluorescent probes. The information is intended to enable researchers to successfully synthesize, purify, and characterize mPEGylated fluorescent probes for a variety of applications.

Key Principles of Thiol-Maleimide Bioconjugation

The reaction between a maleimide (B117702) and a thiol group proceeds via a Michael addition mechanism.[1] This reaction is highly specific for thiols within a pH range of 6.5-7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[1][2] The resulting thioether bond is generally stable under physiological conditions, ensuring the integrity of the conjugate in biological systems.[1]

Several factors are critical for maximizing the efficiency and specificity of the conjugation reaction:

  • pH: The optimal pH range is 6.5-7.5 to ensure the specific and efficient reaction of the thiol with the maleimide group.[2][3]

  • Reagent Integrity: Thiol groups are susceptible to oxidation, forming disulfide bonds that are unreactive with maleimides.[4] It is often necessary to reduce disulfide bonds using reagents like TCEP prior to conjugation.[4] Maleimide groups can hydrolyze at pH values above 7.5, so it is crucial to prepare maleimide solutions immediately before use.[2]

  • Stoichiometry: A molar excess of the maleimide-functionalized fluorescent probe (typically 10-20 fold) is often used to drive the reaction to completion.[2][5]

  • Oxygen Exclusion: To prevent the oxidation of thiols, it is recommended to use degassed buffers and to flush reaction vessels with an inert gas like argon or nitrogen.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound to fluorescent probe conjugation process.

Table 1: Recommended Reaction Conditions for Thiol-Maleimide Conjugation

ParameterRecommended Value/RangeReference(s)
pH6.5 - 7.5[1][2][6]
Molar Ratio (Maleimide:Thiol)10:1 to 20:1[2][5][7]
TemperatureRoom Temperature or 4°C[2][7][8]
Reaction Time2 hours to overnight[2][7][8]
Protein Concentration1 - 10 mg/mL[4][5][7]

Table 2: Typical Conjugation Efficiencies and Stability

Conjugation ChemistryTarget ResidueTypical Conjugation YieldLinkage StabilityReference(s)
Maleimide-PEGCysteine (sulfhydryl group)>90%A maleimide-PEG conjugate retained about 70% of its conjugation after 7 days in the presence of 1 mM glutathione.[9][10]
NHS-ester PEGLysine (ε-amino group), N-terminus (α-amino group)Variable, can be >90% but often results in heterogeneous products.Stable amide bond[9]

Experimental Protocols

This section provides detailed, step-by-step protocols for the bioconjugation of this compound to a maleimide-activated fluorescent probe.

Protocol 1: Preparation of Thiol-Containing Molecule (e.g., this compound)
  • Dissolution: Dissolve the this compound in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES) at a pH of 7.0-7.5.[1]

  • Reduction of Disulfide Bonds (Optional but Recommended):

    • If the this compound has been stored for an extended period or if oxidation is suspected, treat it with a reducing agent.

    • Add a 1-5 molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to the this compound solution.[6]

    • Incubate for 15-30 minutes at room temperature.[6] TCEP does not need to be removed before the conjugation reaction.[2]

    • If using Dithiothreitol (DTT), it must be removed prior to the addition of the maleimide reagent, typically by using a desalting column.[2]

Protocol 2: Preparation of Maleimide-Activated Fluorescent Probe Solution
  • Dissolution: Immediately before use, dissolve the maleimide-activated fluorescent probe in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to prepare a concentrated stock solution (e.g., 10 mM).[4][5]

  • Storage of Stock Solution: Unused stock solution can be stored at -20°C, protected from light and moisture, for up to a month.[5][11]

Protocol 3: Conjugation Reaction
  • Reaction Setup: In a reaction vial, add the prepared this compound solution.

  • Addition of Maleimide Probe: While gently stirring or vortexing, add the desired molar excess (typically 10-20 fold) of the maleimide-activated fluorescent probe stock solution to the this compound solution.[5][7]

  • Inert Atmosphere: Flush the headspace of the reaction vial with an inert gas (e.g., argon or nitrogen) and seal it tightly.[4][5]

  • Incubation: Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C with gentle mixing.[2][8]

Protocol 4: Quenching of the Reaction (Optional)
  • To stop the reaction and consume any excess maleimide reagent, a quenching reagent with a free thiol group, such as L-cysteine or 2-mercaptoethanol, can be added to the reaction mixture.[9][12]

  • Incubate for an additional 30 minutes at room temperature.[12]

Protocol 5: Purification of the mPEG-Fluorescent Probe Conjugate

Purification is essential to remove unreacted this compound, free fluorescent probe, and any byproducts. The choice of purification method depends on the size and properties of the conjugate.

  • Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger mPEG-conjugate from smaller, unreacted molecules.[13]

  • Dialysis/Ultrafiltration: Using a membrane with an appropriate molecular weight cut-off (MWCO) can effectively remove small impurities. The MWCO should be significantly smaller than the molecular weight of the conjugate to prevent its loss.[13]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for high-resolution purification of the conjugate.[12]

Protocol 6: Characterization of the Conjugate

After purification, it is important to characterize the mPEG-fluorescent probe conjugate.

  • UV-Vis Spectroscopy: To determine the degree of labeling (DOL), which is the average number of fluorescent probes per mPEG molecule. This is calculated from the absorbance of the fluorescent dye and the concentration of the mPEG.

  • Mass Spectrometry: To confirm the molecular weight of the conjugate and verify the successful conjugation.[9]

  • Fluorimetry: To measure the fluorescence properties of the conjugate, including excitation and emission spectra and quantum yield.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_downstream Purification & Characterization prep_mpeg Prepare this compound (Dissolve & Reduce) conjugation Mix & Incubate (pH 6.5-7.5, RT or 4°C) prep_mpeg->conjugation prep_probe Prepare Maleimide-Probe (Dissolve in DMSO/DMF) prep_probe->conjugation quench Quench Reaction (Optional) conjugation->quench purification Purify Conjugate (SEC, Dialysis, HPLC) quench->purification characterization Characterize Conjugate (UV-Vis, MS, Fluorimetry) purification->characterization final_product final_product characterization->final_product Final Product: mPEG-Fluorescent Probe

Caption: Experimental workflow for this compound bioconjugation.

Caption: Thiol-maleimide conjugation reaction mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Preventing mPEG-Thiol Disulfide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on a common challenge encountered during bioconjugation and PEGylation experiments: the unwanted formation of disulfide bonds when using mPEG-Thiol (mPEG-SH) reagents. Here you will find answers to frequently asked questions, a troubleshooting guide for specific experimental issues, and detailed protocols to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is disulfide bond formation a problem?

A1: this compound is a polyethylene (B3416737) glycol (PEG) reagent with a terminal thiol (-SH) group. This thiol group is highly reactive and allows for the covalent attachment of the PEG chain to other molecules, a process known as PEGylation. PEGylation is widely used to improve the solubility, stability, and pharmacokinetic profiles of proteins, peptides, and drug molecules.[1] The primary issue is that the thiol group is highly susceptible to oxidation, where two this compound molecules react to form a disulfide bond (-S-S-).[2][3] This dimerization consumes the reactive thiol group, rendering the reagent inactive for its intended conjugation reaction. This leads to lower reaction yields, the formation of unwanted byproducts, and can compromise the reliability of experimental results.[3]

Q2: What are the main factors that promote disulfide bond formation?

A2: Several common laboratory factors can accelerate the oxidation of thiols to disulfides:

  • Presence of Oxygen: Atmospheric oxygen dissolved in reaction buffers is a primary oxidizing agent.[2][3]

  • pH of the Solution: Thiol oxidation is significantly faster at neutral to alkaline pH (pH > 7).[2][3] This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol form (R-SH).[2][4]

  • Presence of Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) and iron, can catalyze the oxidation of thiols.[2][4]

  • Exposure to Light: Light can also promote the photochemical oxidation of thiols.[2]

Q3: What are the best practices for storing and handling this compound reagents?

A3: Proper storage and handling are critical for maintaining the reactivity of this compound.

  • Storage: Store the reagent at -20°C in a desiccated, dark environment.[2][5] For maximum stability, store it under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[1][6][7]

  • Handling: Before use, always allow the container to warm to room temperature before opening to prevent moisture condensation.[5][6] Because mPEG-Thiols can be viscous liquids or low-melting solids that are difficult to weigh, it is recommended to prepare a stock solution in an anhydrous solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[5][6] Unused stock solutions should be stored at -20°C under an inert gas.[5][6]

Q4: Which reducing agents are recommended to reverse or prevent disulfide formation?

A4: Reducing agents can cleave disulfide bonds, regenerating the free, reactive thiols. The two most common reducing agents for this purpose are TCEP and DTT.

  • TCEP (Tris(2-carboxyethyl)phosphine): TCEP is a potent, odorless, and stable reducing agent that is effective over a wide pH range (1.5-8.5).[2][8] A significant advantage of TCEP is that it does not contain a thiol group itself and therefore does not interfere with subsequent thiol-specific reactions, such as thiol-maleimide conjugation.[8][9] It does not need to be removed before the reaction.[1]

  • DTT (Dithiothreitol): DTT is also an effective reducing agent, but its reducing power is limited to a pH range above 7.[9] Since DTT contains thiol groups, any excess must be removed before initiating a thiol-maleimide conjugation, as it will compete with the this compound for the maleimide (B117702).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low or no conjugation efficiency Oxidation of this compound: The thiol group has formed a disulfide dimer and is no longer available for reaction.1. Pre-treat the this compound solution with a reducing agent like TCEP before starting the conjugation. A 1-5 molar excess of TCEP incubated for 15-30 minutes at room temperature is typically sufficient.[1] 2. Use deoxygenated (degassed) buffers for all solutions.[2] 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Hydrolysis of Reaction Partner: If using a maleimide, it may have hydrolyzed, especially at pH values above 7.5.[10]1. Maintain the reaction pH in the optimal range of 6.5-7.5 for thiol-maleimide conjugation.[1][10][11] 2. Prepare maleimide solutions immediately before use and use a fresh vial of the reagent.[1]
Precipitation or aggregation in the reaction mixture Intermolecular Disulfide Bridging: The formation of disulfide bonds between different molecules (e.g., protein-PEG-PEG-protein) can lead to aggregation.1. Optimize the reaction pH to be within the 6.5-7.5 range to minimize the rate of oxidation.[12] 2. Include a reducing agent like TCEP in the reaction mixture to continually reduce any newly formed disulfide bonds. 3. Ensure thorough degassing of all buffers to remove dissolved oxygen.[13]
Low Solubility: The protein or the resulting conjugate may have poor solubility in the chosen buffer.1. Perform the reaction at a lower concentration. [14] 2. Consider adding a small percentage of a co-solvent like DMSO or DMF if it is compatible with your system.[5]
Inconsistent results between experiments Variability in Reagent Activity: The degree of this compound oxidation may vary between aliquots or preparations.1. Quantify the free thiol concentration before each experiment using Ellman's reagent (DTNB) to ensure consistent starting concentrations of active reagent.[3] 2. Always prepare fresh stock solutions and handle them consistently as described in the best practices.[5]

Key Experimental Parameters

Successful conjugation reactions depend on careful control of several quantitative parameters. The table below summarizes key data for the widely used thiol-maleimide conjugation reaction.

ParameterRecommended RangeNotes
Reaction pH 6.5 - 7.5This range offers the best selectivity for the thiol-maleimide reaction. At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines. Above pH 7.5, the competing reaction with amines increases, and the maleimide ring becomes susceptible to hydrolysis.[10]
Molar Ratio (PEG-Thiol:Maleimide) 10:1 to 20:1A molar excess of the this compound is generally recommended to drive the reaction to completion and ensure all maleimide groups are conjugated.[10][15]
Temperature 4°C to 25°C (Room Temp)Room temperature reactions are typically complete within 2-4 hours, while reactions at 4°C are often run overnight.[10][16]
Reducing Agent TCEP (1-5 mM)TCEP is preferred as it does not interfere with the maleimide reaction. It can be added directly to the reaction mixture.[2][9] DTT can be used for pre-reduction but must be removed prior to adding the maleimide partner.
Chelating Agent EDTA (1-10 mM)The addition of a chelating agent like EDTA is recommended to sequester trace metal ions that can catalyze thiol oxidation.[4][17]

Experimental Protocols

Protocol 1: Degassing Buffers to Remove Dissolved Oxygen

Dissolved oxygen is a major contributor to thiol oxidation. This protocol describes a simple vacuum-based method for degassing buffers.[13]

  • Materials: Vacuum flask, rubber stopper, vacuum source with tubing.

  • Procedure:

    • Transfer the buffer or solution into a vacuum flask that is no more than half full.

    • Seal the flask with a rubber stopper and connect the sidearm to a vacuum source.

    • Apply the vacuum gently. The buffer may appear to "boil" as dissolved gas is pulled out of the solution.

    • Gently swirl the flask to promote the release of all dissolved gases. Continue for 5-10 minutes.

    • Carefully break the vacuum before turning off the pump to prevent backflow.

    • The degassed buffer is now ready for use. Keep it sealed and avoid vigorous shaking to prevent re-introducing air.[13]

Protocol 2: Pre-reduction of Oxidized this compound using TCEP

If you suspect your this compound has oxidized, this protocol will regenerate the active, free thiol.[1][2]

  • Materials: this compound, TCEP hydrochloride, degassed reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.2).

  • Procedure:

    • Dissolve the this compound in the degassed reaction buffer to your desired stock concentration.

    • Add a 10-20 fold molar excess of TCEP to the this compound solution. For example, if your this compound concentration is 1 mM, add TCEP to a final concentration of 10-20 mM.

    • Incubate the mixture at room temperature for 30-60 minutes.

    • The reduced this compound solution is now ready to be used directly in your conjugation reaction without needing to remove the TCEP.[1][2]

Visualized Workflows and Mechanisms

Diagram 1: Thiol Oxidation and Reduction Cycle

G cluster_0 A 2 x mPEG-SH (Active Thiol) B mPEG-S-S-PEG (Inactive Disulfide) A->B Oxidation (+ O₂, Metal Ions, pH > 7) B->A Reduction (+ TCEP)

Caption: The reversible cycle of this compound oxidation to an inactive disulfide and its reduction back to the active thiol form.

Diagram 2: Recommended Workflow for Thiol-Maleimide Conjugation

workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis & Purification p1 Degas Buffer (e.g., PBS + EDTA, pH 7.2) p2 Prepare this compound (Dissolve & Pre-reduce with TCEP) p1->p2 p3 Prepare Target Molecule (e.g., Maleimide-Protein in degassed buffer) p1->p3 r1 Combine Reactants (Under Inert Atmosphere) p2->r1 p3->r1 r2 Incubate (2-4h @ RT or O/N @ 4°C) r1->r2 a1 Quench Reaction (Optional) (Add L-Cysteine) r2->a1 a2 Purify Conjugate (e.g., SEC, Dialysis) a1->a2 a3 Characterize (e.g., SDS-PAGE, MS) a2->a3

Caption: A step-by-step experimental workflow designed to minimize disulfide bond formation during a typical conjugation reaction.

Diagram 3: Troubleshooting Logic Flowchart

troubleshoot start Low or No Conjugation? q1 Did you use degassed buffers and an inert atmosphere? start->q1 s1 Action: Prepare fresh degassed buffers. Purge reaction vessel with N₂ or Ar. q1->s1 No q2 Did you pre-reduce the this compound? q1->q2 Yes end Re-run Experiment s1->end s2 Action: Treat this compound with a 10-20x molar excess of TCEP for 30-60 min. q2->s2 No q3 Is the reaction pH between 6.5-7.5? q2->q3 Yes s2->end s3 Action: Verify buffer pH. Adjust to ~7.2 for optimal results. q3->s3 No q3->end Yes s3->end

Caption: A decision tree to help diagnose and solve common issues leading to poor conjugation yield.

References

Technical Support Center: Optimizing mPEG-Thiol Conjugation to Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the conjugation of methoxy (B1213986) polyethylene (B3416737) glycol-thiol (mPEG-Thiol) to maleimide-functionalized molecules. Below you will find frequently asked questions, troubleshooting guides, quantitative data, and detailed experimental protocols to ensure successful and efficient conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation to a maleimide (B117702)?

The optimal pH range for the reaction between a thiol and a maleimide is 6.5 to 7.5.[1][2][3] This pH range provides an excellent balance between a rapid reaction rate and high selectivity for the thiol group over other nucleophilic groups, such as amines.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][3]

Q2: How does pH affect the speed and specificity of the conjugation reaction?

The reaction rate is dependent on the concentration of the nucleophilic thiolate anion.

  • Below pH 6.5: The thiol group is predominantly protonated, which significantly slows down the reaction rate.[3]

  • Between pH 6.5 and 7.5: This is the ideal range where the concentration of the reactive thiolate is favorable for a rapid and specific reaction with the maleimide.[1][2][3]

  • Above pH 7.5: While the reaction rate with thiols may increase, the maleimide group becomes susceptible to competing side reactions.[1][2] The primary side reaction is with primary amines (e.g., lysine (B10760008) residues), which reduces the specificity of the conjugation.[1][3] Additionally, the maleimide ring is more prone to hydrolysis at alkaline pH.[1][4]

Q3: What are the primary side reactions to be aware of during this compound maleimide conjugation?

The main side reactions are:

  • Maleimide Hydrolysis: The maleimide ring can be opened by water to form a non-reactive maleamic acid. This reaction is significantly accelerated at pH values above 7.5.[1][4]

  • Reaction with Amines: At pH levels above 7.5, primary amines can react with the maleimide group, leading to non-specific conjugation.[1][2]

  • Disulfide Bond Formation: Thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides. This can be minimized by using degassed buffers and adding a chelating agent like EDTA.

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, an intramolecular rearrangement can occur at neutral to high pH, forming a stable six-membered thiazine ring.[5]

Q4: Which buffers are recommended for this conjugation?

Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used, provided they are within the optimal pH range of 6.5-7.5 and are free of any thiol-containing compounds.[3]

Quantitative Data on Reaction Parameters

The following tables summarize the impact of pH on the key aspects of the thiol-maleimide conjugation reaction.

Table 1: Effect of pH on Thiol-Maleimide Conjugation Characteristics

pH RangeReaction Rate with ThiolSelectivity for Thiol vs. AmineMaleimide Hydrolysis Rate
< 6.5SlowHighLow
6.5 - 7.5OptimalVery HighModerate
> 7.5FastDecreasingHigh
> 8.5Very FastLowVery High

Table 2: Hydrolytic Stability of Maleimide at 37°C

pHHalf-life of 8-arm-PEG10k-maleimide
3.0> 24 hours
5.5~20 hours
7.4~5.8 hours

Data adapted from a study on 8-arm-PEG10k-maleimide and may vary for other maleimide derivatives.

Experimental Protocols

Protocol 1: General this compound Conjugation to a Maleimide-Activated Protein

This protocol provides a general procedure for conjugating this compound to a protein that has been functionalized with maleimide groups.

Materials:

  • Maleimide-activated protein in a thiol-free buffer (e.g., PBS, HEPES), pH 6.5-7.5.

  • This compound.

  • Anhydrous DMSO or DMF.

  • Degassed conjugation buffer (e.g., 100 mM phosphate (B84403) buffer with 150 mM NaCl, 5 mM EDTA, pH 7.2).

  • Quenching solution (e.g., 1 M L-cysteine or 2-mercaptoethanol (B42355) in water).

  • Purification system (e.g., size-exclusion chromatography column).

Procedure:

  • Prepare the Maleimide-Activated Protein:

    • Dissolve the maleimide-activated protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[6]

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 100 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of this compound over the protein.[7][8]

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[7][8] If any components are light-sensitive, protect the reaction from light.

  • Quench the Reaction:

    • Add the quenching solution to the reaction mixture to achieve a final concentration of 10-20 mM of the quenching reagent.

    • Incubate for 15-30 minutes at room temperature to react with any excess maleimide groups.

  • Purify the Conjugate:

    • Purify the mPEG-protein conjugate from unreacted this compound and quenching reagent using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[6]

  • Characterize the Conjugate:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Determine the degree of labeling using appropriate analytical techniques.

Troubleshooting Guide

Problem Potential Cause Solution
Low or no conjugation efficiency Incorrect pH of the reaction buffer.Ensure the buffer pH is within the optimal 6.5-7.5 range using a calibrated pH meter.[3]
Oxidation of this compound.Use degassed buffers and consider adding 1-5 mM EDTA to chelate metal ions that can catalyze oxidation.[1]
Hydrolysis of the maleimide reagent.Prepare the this compound solution in anhydrous DMSO or DMF immediately before use. Avoid storing maleimide reagents in aqueous solutions.[1]
Presence of unexpected byproducts Reaction with primary amines.Maintain the reaction pH at or below 7.5 to ensure high selectivity for thiols.[3]
Thiazine rearrangement (with N-terminal cysteine).If possible, perform the conjugation at a more acidic pH (around 6.5) to minimize this side reaction.[1][5]
Protein aggregation Suboptimal buffer conditions.Confirm that the protein is stable in the chosen conjugation buffer and pH. The optimal pH for conjugation should overlap with the protein's stable pH range.

Visualizing the Process and Chemistry

G cluster_workflow Experimental Workflow prep_protein Prepare Maleimide-Activated Protein in Buffer (pH 6.5-7.5) conjugate Mix Protein and this compound (10-20x molar excess of PEG) Incubate 2-4h at RT or O/N at 4°C prep_protein->conjugate prep_peg Prepare Fresh this compound Solution in Anhydrous DMSO prep_peg->conjugate quench Quench Reaction with Excess Free Thiol (e.g., L-cysteine) conjugate->quench purify Purify Conjugate (e.g., Size-Exclusion Chromatography) quench->purify analyze Characterize Conjugate (e.g., SDS-PAGE) purify->analyze

Caption: A flowchart of the experimental workflow for this compound conjugation.

G cluster_reaction Thiol-Maleimide Reaction and pH-Dependent Side Reactions reactants mPEG-SH + Maleimide desired_product Stable Thioether Bond (mPEG-S-Maleimide) reactants->desired_product pH 6.5-7.5 (Optimal) hydrolysis Maleamic Acid (Inactive) reactants->hydrolysis pH > 7.5 amine_reaction Amine Adduct (Non-specific) reactants->amine_reaction pH > 7.5

Caption: The desired reaction and pH-dependent side reactions.

References

how to avoid aggregation of proteins during PEGylation with mPEG-Thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing protein aggregation during PEGylation with mPEG-Thiol.

Troubleshooting Guide: Protein Aggregation During this compound PEGylation

This guide provides a step-by-step approach to resolving protein aggregation issues encountered during your PEGylation experiments.

Problem: Immediate Precipitation or Turbidity Upon Addition of this compound

This observation suggests that the initial reaction conditions are causing rapid protein instability and aggregation.

Solution:

  • Re-evaluate Core Reaction Parameters: Immediately pause the reaction and systematically assess your core reaction conditions. Key parameters to investigate include protein concentration, this compound:protein molar ratio, pH, and temperature.[1] It is advisable to perform small-scale screening experiments to optimize these conditions.[1][2]

  • Lower Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[2][3][4] Attempt the reaction with a lower protein concentration.

  • Reduce Reaction Temperature: Perform the reaction at a lower temperature, such as 4°C, to decrease the reaction rate.[1][2] This can favor the desired intramolecular PEGylation over intermolecular cross-linking, which can contribute to aggregation.[1]

  • Gradual Reagent Addition: Instead of a single bolus addition, introduce the this compound reagent to the protein solution stepwise.[1][2] This maintains a lower instantaneous concentration of the PEG reagent, allowing for a more controlled reaction.[1]

Problem: Soluble, High Molecular Weight (HMW) Species Detected by SEC Analysis

The presence of HMW species in your size-exclusion chromatography (SEC) results indicates the formation of soluble aggregates.

Solution:

  • Assess Pre-existing Aggregates: Before initiating PEGylation, analyze your protein stock for any pre-existing aggregates using techniques like SEC or Dynamic Light Scattering (DLS).[4][5] These can act as seeds for further aggregation.[5]

  • Optimize the this compound:Protein Molar Ratio: An excessively high molar ratio of the PEG reagent can sometimes contribute to aggregation.[1][2] It is recommended to screen a range of molar ratios to find the optimal balance between PEGylation efficiency and minimal aggregation.[1][2]

  • Optimize Reaction pH: The pH of the reaction buffer is critical for thiol-specific PEGylation. While a neutral to slightly alkaline pH is often used to facilitate the reaction with cysteine residues, these conditions can also promote the formation of disulfide-linked dimers and aggregates.[1] Careful optimization of the pH is therefore essential.[1]

  • Consider Stabilizing Excipients: The addition of stabilizing excipients to the reaction buffer can significantly reduce aggregation.[2][4] Common stabilizers include sugars (like sucrose (B13894) and trehalose), amino acids (such as arginine and glycine), and non-ionic surfactants (like Polysorbate 20 or 80).[2][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation with this compound?

Protein aggregation during this compound PEGylation can stem from several factors:

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact protein stability. Deviations from a protein's optimal conditions can lead to unfolding and exposure of hydrophobic regions, which promotes aggregation.[3][4][6][7]

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, increasing the probability of intermolecular interactions and aggregation.[2][3][4][6][7]

  • Disulfide Bond Formation: The conditions used for thiol-specific PEGylation can sometimes favor the formation of intermolecular disulfide bonds between protein molecules, leading to dimerization and larger aggregates.[1]

  • Poor Reagent Quality: Impurities in the this compound reagent could potentially contribute to side reactions that lead to aggregation.

  • Pre-existing Aggregates: The presence of even a small amount of aggregated protein in the initial sample can act as a nucleus for further aggregation during the PEGylation process.[5]

Q2: How does the choice of PEGylation site affect protein aggregation?

The location of PEG attachment on the protein can significantly influence its stability and tendency to aggregate.[6] Thiol-reactive PEGylation targets free cysteine residues, which is often more site-specific than targeting lysine (B10760008) residues since free cysteines are less abundant.[1] However, it's crucial to ensure that the targeted cysteine is not involved in a critical disulfide bond, as its disruption could lead to protein unfolding and aggregation.[4] Site-specific PEGylation is a key strategy for controlling the properties of the resulting conjugate and minimizing aggregation.[6]

Q3: Can the size of the this compound molecule influence protein aggregation?

Yes, the molecular weight of the PEG molecule can impact aggregation.[1][6] For example, a study on Granulocyte-Colony Stimulating Factor (GCSF) showed that attaching a 20 kDa PEG molecule helped prevent protein precipitation by making the aggregates soluble and slowing the aggregation rate compared to the unmodified protein.[6][8] Even a 5 kDa PEG demonstrated a significant improvement in stability.[1][8] The hydrophilic nature and steric hindrance provided by the PEG chain are thought to be the main reasons for this stabilizing effect.[1][8] However, the optimal PEG size is often protein-specific.[1]

Q4: What analytical techniques are recommended for detecting and quantifying protein aggregation?

A multi-faceted approach using orthogonal techniques is often necessary for a comprehensive characterization of protein aggregation.[9]

  • Size-Exclusion Chromatography (SEC): This is a widely used method to separate and quantify soluble aggregates based on their larger size compared to the monomeric protein.[7][10]

  • Dynamic Light Scattering (DLS): DLS is highly sensitive to the presence of large aggregates and provides information on the size distribution of particles in the solution.[7][10]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Non-reducing SDS-PAGE can be used to distinguish between covalent (e.g., disulfide-linked) and non-covalent aggregates.[10]

  • UV-Vis Spectroscopy: A simple and rapid measurement of turbidity at wavelengths between 340-600 nm can indicate the presence of large, light-scattering aggregates.[10]

Quantitative Data Summary

Table 1: Recommended Starting Conditions for this compound PEGylation

ParameterRecommended RangeRationale
Protein Concentration 1-10 g/LA common starting range, but optimization is crucial as high concentrations can promote aggregation.[3]
pH 6.5 - 7.5For thiol-specific PEGylation, a neutral pH is a good starting point to balance reactivity and minimize disulfide-linked aggregation.[11]
Temperature 4°C to Room TemperatureLower temperatures can slow the reaction rate and reduce aggregation.[1][2][5]
This compound:Protein Molar Ratio 1:1 to 20:1A high molar excess can sometimes lead to increased aggregation; screening is recommended.[2][5]

Table 2: Common Stabilizing Excipients to Prevent Aggregation

Excipient ClassExamplesTypical ConcentrationMechanism of Action
Sugars and Polyols Sucrose, Trehalose, Sorbitol5-10% (w/v)Promote a more compact and stable protein conformation through preferential exclusion.[2][4][5]
Amino Acids Arginine, Glycine50-100 mMSuppress non-specific protein-protein interactions.[2][4][5]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduce surface tension and can prevent surface-induced aggregation.[2][5]

Experimental Protocols

Protocol 1: Systematic Screening of PEGylation Conditions to Minimize Aggregation

Objective: To identify the optimal protein concentration, this compound:protein molar ratio, pH, and temperature that result in the highest PEGylation efficiency with the least amount of aggregation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • This compound stock solution (e.g., 100 mg/mL in the reaction buffer)

  • Reaction buffers with varying pH values (e.g., phosphate (B84403) buffers at pH 6.5, 7.0, 7.5)

  • Quenching solution (e.g., N-ethylmaleimide (NEM) or L-cysteine)

  • Microcentrifuge tubes or a 96-well plate

Methodology:

  • Prepare a Screening Matrix: Design a matrix of small-scale reactions (e.g., 50-100 µL) to test different combinations of parameters. It is recommended to vary one parameter at a time while keeping others constant.[2][7]

  • Reaction Setup:

    • In separate tubes or wells, add the appropriate volume of the protein stock solution.[12]

    • Add the corresponding reaction buffer.[12]

    • Equilibrate the reactions to the desired temperature (e.g., 4°C or room temperature).[12]

  • Initiate Reaction: Add the this compound reagent to each reaction to achieve the desired molar ratio and mix gently.[12]

  • Incubation: Incubate the reactions for a predetermined time (e.g., 2 hours) with gentle mixing.[12]

  • Quenching: Stop the reaction by adding the quenching solution to react with any unreacted this compound.[12]

  • Analysis:

    • Visually inspect each reaction for any signs of precipitation or turbidity.

    • Analyze a sample from each reaction for the degree of aggregation using SEC and/or DLS.[12]

Protocol 2: Analysis of Protein Aggregation by Size-Exclusion Chromatography (SEC)

Objective: To separate and quantify the monomeric PEGylated protein from dimers and higher molecular weight aggregates.

Materials:

  • PEGylated protein sample

  • SEC column appropriate for the molecular weight range of the protein and its potential aggregates

  • HPLC or FPLC system with a UV detector

  • Mobile phase (e.g., Phosphate-Buffered Saline)[1]

  • Low-protein-binding 0.1 µm or 0.22 µm syringe filters[10]

Methodology:

  • System and Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the PEGylated protein sample to a suitable concentration (e.g., 0.5-1.0 mg/mL) using the mobile phase.[10]

    • Filter the sample through a low-protein-binding syringe filter to remove any large, insoluble aggregates that could damage the column.[10]

  • Injection: Inject a defined volume (e.g., 20-100 µL) of the prepared sample onto the equilibrated column.[1][10]

  • Data Acquisition: Run the chromatography method and monitor the elution profile at 280 nm.[1][10]

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the monomeric PEGylated protein, dimers, and any HMW species.[1]

    • Calculate the percentage of each species relative to the total peak area to quantify the extent of aggregation.[1]

Visualizations

TroubleshootingWorkflow cluster_opts cluster_adv start Protein Aggregation Observed (Turbidity or HMW Species) eval_conditions Systematically Evaluate Core Reaction Conditions start->eval_conditions opt_conc Optimize Protein Concentration eval_conditions->opt_conc opt_ratio Optimize this compound:Protein Molar Ratio eval_conditions->opt_ratio opt_temp Optimize Reaction Temperature eval_conditions->opt_temp opt_ph Optimize pH eval_conditions->opt_ph check_agg1 Aggregation Minimized? p1 p1 p2 p2 adv_strategies Implement Advanced Strategies check_agg1->adv_strategies No analyze Analyze Final Product (SEC, DLS) check_agg1->analyze Yes add_excipients Add Stabilizing Excipients (e.g., Sugars, Amino Acids) adv_strategies->add_excipients check_reagent Evaluate this compound Reagent Quality adv_strategies->check_reagent check_agg2 Aggregation Minimized? p4 p4 check_agg2->eval_conditions No, Re-evaluate check_agg2->analyze Yes cluster_opts cluster_opts p3 p3 p3->check_agg1 cluster_adv cluster_adv p4->check_agg2

Caption: Troubleshooting workflow for protein aggregation during PEGylation.

PEGylationFactors cluster_causes Primary Causes cluster_solutions Preventative Strategies center Protein Aggregation during this compound PEGylation opt_conc Optimize Protein Concentration center->opt_conc opt_ph Optimize Reaction pH center->opt_ph opt_temp Lower Reaction Temperature center->opt_temp add_excipients Add Stabilizing Excipients center->add_excipients conc High Protein Concentration conc->center ph Suboptimal pH ph->center temp High Temperature temp->center disulfide Intermolecular Disulfide Bonds disulfide->center

Caption: Key factors contributing to aggregation and preventative measures.

References

Technical Support Center: Purification of mPEG-Thiol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of mPEG-Thiol conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on removing unreacted mPEG from your conjugate preparations. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist in optimizing your purification strategy.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted this compound from my conjugate?

A1: Residual, unreacted this compound can interfere with downstream applications and analytics. It can compete for binding sites in functional assays, complicate characterization techniques like mass spectrometry and HPLC, and lead to inaccurate quantification of your final product.[1] For therapeutic applications, failure to remove excess reagents can impact the overall efficacy and safety of the product.[1]

Q2: What are the primary methods for purifying this compound conjugates from unreacted PEG?

A2: The most common and effective methods are based on differences in size and other physicochemical properties between the conjugate and the free this compound.[1] These include:

  • Size Exclusion Chromatography (SEC): Highly effective for separating molecules based on their size.[1][][]

  • Dialysis / Tangential Flow Filtration (TFF): These methods use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules of different sizes.[1][][4]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on differences in their surface charge.[][5] The neutral PEG chain can shield the surface charges of the conjugated molecule, altering its interaction with IEX media.[][5]

  • Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity. PEGylation can alter a molecule's surface hydrophobicity.[][5]

Q3: How do I choose the most appropriate purification method?

A3: The selection of a purification method depends on several factors, including the size and stability of your target molecule, the required purity level, sample volume, and available equipment.[1] The decision-making workflow below can guide your selection.

Workflow for Selecting a Purification Method cluster_start cluster_questions cluster_methods cluster_end start Start: Crude This compound Conjugate Mixture q1 Is the conjugate significantly larger than unreacted PEG? start->q1 q2 Are there significant charge or hydrophobicity differences? q1->q2 No sec_tff Size Exclusion Chromatography (SEC) or Dialysis / TFF q1->sec_tff Yes iex_hic Ion-Exchange (IEX) or Hydrophobic Interaction (HIC) Chromatography q2->iex_hic Yes rphplc Reverse-Phase HPLC (RP-HPLC) (for smaller conjugates) q2->rphplc No end_node Purified this compound Conjugate sec_tff->end_node iex_hic->end_node rphplc->end_node

Workflow for selecting a purification method.

Q4: How can I prevent the formation of disulfide bonds (dimerization) of my this compound during purification?

A4: The thiol group is susceptible to oxidation, which leads to the formation of disulfide-linked dimers.[6][7] To prevent this, you can:

  • Work at a lower pH: Keeping buffers at a pH below 7 helps to keep the thiol group protonated and less reactive.[8]

  • Use reducing agents: Adding a small amount of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to your buffers can help maintain the thiol in its reduced state.[8]

  • Degas buffers: Removing dissolved oxygen from all buffers by sparging with an inert gas like nitrogen or argon can minimize oxidation.[8]

Q5: What analytical techniques are recommended to assess the purity of the final conjugate?

A5: A combination of analytical methods is often necessary for a comprehensive purity assessment. These include:

  • HPLC: Techniques like SEC-HPLC, IEX-HPLC, and RP-HPLC are essential for separating different species and quantifying purity.[9]

  • Mass Spectrometry (MS): LC-MS is invaluable for confirming the molecular weight of the conjugate and identifying impurities.[9][10]

  • Detectors for PEG: Since PEG lacks a strong UV chromophore, detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can be beneficial.[9][11]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Recovery of Purified Conjugate Non-specific Binding: The conjugate is irreversibly adsorbing to the chromatography column matrix.- Try a different column chemistry.[9] - Modify the mobile phase by increasing ionic strength (for SEC or IEX) or adding modifiers to reduce hydrophobic interactions (for RP-HPLC).[9]
Conjugate Instability: The conjugate is degrading during the purification process.- Assess the stability of your conjugate under the purification conditions (e.g., pH, temperature) and adjust if necessary.[9]
Poor Separation of Conjugate and Free PEG Inappropriate Column Choice: The column's stationary phase or pore size is not optimal for the separation.- For SEC, ensure the column's fractionation range is suitable for the sizes of your conjugate and the free PEG.[9] - For IEX, the charge difference may be insufficient; try adjusting the pH to maximize charge disparity.[9] - For RP-HPLC, experiment with different column chemistries (e.g., C8 vs. C18) to alter selectivity.[9][12]
Suboptimal Mobile Phase/Gradient: The elution conditions are not ideal, leading to co-elution.- For IEX, optimize the salt gradient; a shallower gradient can improve resolution.[9] - For RP-HPLC, adjust the organic solvent gradient. A shallower gradient around the elution time of the key components is often effective.[9][12]
Unreacted PEG Still Present After Dialysis/TFF Incorrect Membrane MWCO: The Molecular Weight Cutoff (MWCO) of the membrane is too high, allowing the conjugate to pass through or retaining the free PEG.- Select a membrane with an MWCO that is significantly smaller than your conjugate but large enough to allow the free this compound to pass through. A 3-5 fold difference between the MW of the retained and filtered molecules is a good starting point.
Insufficient Dialysis Time or Buffer Volume: The concentration gradient is not sufficient for complete removal.- Increase the dialysis duration and perform multiple buffer exchanges with a large volume of fresh buffer.[5]

Experimental Protocols

Size Exclusion Chromatography (SEC)

This method is ideal for removing unreacted this compound and for buffer exchange.[5]

  • Column and Buffer Preparation:

    • Select an SEC column with a fractionation range appropriate for your conjugate's size.

    • Degas and prepare the mobile phase buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

    • Equilibrate the column with at least two column volumes (CVs) of the mobile phase at the recommended flow rate.[5]

  • Sample Preparation:

    • After the conjugation reaction, quench any remaining reactive groups if necessary.

    • Centrifuge the sample (e.g., at 14,000 x g for 10 minutes) to remove any precipitated aggregates.[5]

    • Filter the supernatant through a 0.22 µm filter.[5]

  • Chromatography Run:

    • Inject the prepared sample onto the column. The injection volume should ideally be less than 2-4% of the total column volume for optimal resolution.[5]

    • Elute the sample isocratically with the mobile phase.

    • Monitor the elution using UV absorbance at 280 nm (for protein conjugates) and/or other detectors like CAD or ELSD for PEG detection.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the elution peaks. The larger conjugate should elute before the smaller, unreacted this compound.[12]

    • Analyze the collected fractions for purity using methods like SDS-PAGE and/or LC-MS.

Size Exclusion Chromatography (SEC) Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis node_col_prep Column and Buffer Preparation node_inject Sample Injection node_col_prep->node_inject node_sam_prep Sample Preparation node_sam_prep->node_inject node_elute Isocratic Elution node_inject->node_elute node_collect Fraction Collection node_elute->node_collect node_analyze Purity Analysis (SDS-PAGE, LC-MS) node_collect->node_analyze

Workflow for SEC purification.
Dialysis / Tangential Flow Filtration (TFF)

These methods are suitable for removing small molecule impurities and for buffer exchange, especially for larger sample volumes.[4][13][14]

  • Membrane Selection:

    • Choose a dialysis membrane or TFF cassette with a Molecular Weight Cut-Off (MWCO) that is at least 3-5 times smaller than the molecular weight of your this compound conjugate.

  • Sample Preparation:

    • Place the crude conjugate mixture into the dialysis tubing or TFF reservoir.

  • Dialysis/Diafiltration:

    • For dialysis, place the sealed tubing in a large volume of the desired buffer (e.g., 100-1000 times the sample volume) and stir gently. Perform multiple buffer changes over 24-48 hours.

    • For TFF, perform diafiltration by continuously adding fresh buffer to the reservoir at the same rate as the permeate is being removed. This washes away the smaller, unreacted PEG.

  • Concentration (TFF):

    • After diafiltration, the sample can be concentrated by stopping the addition of new buffer and allowing the permeate to be removed until the desired volume is reached.

  • Product Recovery:

    • Recover the purified, concentrated conjugate from the dialysis tubing or TFF retentate line.

Data Summary Tables

Table 1: Comparison of Purification Methods

MethodPrincipleBest ForAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radius.[][]Removing unreacted PEG, buffer exchange.[5]High resolution, mild conditions.Limited sample volume, potential for sample dilution.
Dialysis / TFF Separation by molecular weight using a semi-permeable membrane.[1][]Removing small molecule impurities, buffer exchange, large volumes.[4][13][14]Scalable, can concentrate the sample (TFF).[14][15]Can be slow (dialysis), potential for product loss to membrane.
Ion-Exchange Chromatography (IEX) Separation by net surface charge.[]Separating conjugates from un-PEGylated molecules with different charges.[5]High capacity, high resolution.Requires charge difference, may require optimization of pH and salt concentration.
Hydrophobic Interaction Chromatography (HIC) Separation by hydrophobicity.[]Separating PEGylated species with altered hydrophobicity.[5]Can be complementary to IEX.[]Lower capacity, may require high salt concentrations.

Table 2: Typical Parameters for Purification Methods

MethodParameterTypical Value / Condition
SEC Mobile PhasePhosphate Buffered Saline (PBS), pH 7.4[5]
Flow RateDependent on column dimensions and manufacturer's recommendation.
Injection Volume< 2-4% of column volume[5]
Dialysis / TFF MWCO3-5x smaller than the conjugate's MW.
Buffer Exchange Volume100-1000x sample volume (Dialysis), 5-10 diavolumes (TFF).
IEX Binding Buffer (Anion Exchange)Low salt (e.g., 20 mM Tris, pH 8.0)[5]
Elution Buffer (Anion Exchange)High salt (e.g., 20 mM Tris, 1 M NaCl, pH 8.0)[5]
HIC Binding BufferHigh salt (e.g., buffer with 1-2 M ammonium (B1175870) sulfate).
Elution BufferLow salt (e.g., buffer without ammonium sulfate).

References

troubleshooting low yield in mPEG-Thiol bioconjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in mPEG-Thiol bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation to a maleimide-activated molecule?

The optimal pH range for a thiol-maleimide conjugation is between 6.5 and 7.5.[1][2][3][4][5] This range provides the best balance between reaction rate and selectivity for thiol groups (cysteine residues) over other nucleophilic groups like amines (lysine residues).[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][4][5][6]

Q2: How does pH affect the reaction speed and specificity?

The reaction proceeds via a Michael addition, where the thiolate anion attacks the maleimide (B117702) double bond.[2] The concentration of the reactive thiolate anion is dependent on the pKa of the cysteine's thiol group and the solution's pH.

  • Below pH 6.5: The concentration of the thiolate anion is lower, which slows down the reaction rate. However, the maleimide group is more stable against hydrolysis at a more acidic pH.[2][4]

  • Between pH 6.5 and 7.5: This is the ideal range for chemoselectivity, offering a rapid reaction rate and high specificity for thiol groups.[2]

  • Above pH 7.5: The reaction rate may increase, but specificity is compromised. The maleimide ring becomes increasingly susceptible to hydrolysis, rendering it unreactive.[1][2][6] Additionally, the reaction with primary amines (e.g., lysine) becomes more competitive.[2][5][6]

Q3: How can I prevent the oxidation of free thiol groups?

Free thiol groups can readily oxidize to form disulfide bonds, which are unreactive towards maleimides.[1][5][7][8] To mitigate this:

  • Use Reducing Agents: Before conjugation, treat your molecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) to cleave any existing disulfide bonds.[1][9][10][11][12] TCEP is often preferred as it does not need to be removed before the reaction.[1][13] If DTT is used, it must be removed prior to adding the maleimide reagent, as it will compete for reaction.[1]

  • Degas Buffers: Remove dissolved oxygen from your reaction buffers to minimize oxidation.[7][8]

  • Use Chelating Agents: Consider adding a chelating agent like EDTA to your buffer to sequester metal ions that can catalyze thiol oxidation.[1][5][8]

Q4: What is the recommended molar ratio of this compound to the maleimide-activated molecule?

A molar excess of the maleimide-containing reagent is generally recommended to drive the reaction to completion. A common starting point is a 10 to 20-fold molar excess.[1][4][6][8] However, the optimal ratio can vary depending on the specific reactants and should be determined empirically for each experiment.[4]

Q5: How should I handle and store this compound reagents?

Proper storage and handling are crucial to maintain the reagent's activity. This compound reagents should be stored at -20°C in a desiccated environment.[11][14] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[11][12][14] To minimize air exposure, it is best to keep the stock solution under an inert gas like argon or nitrogen.[14][15]

Q6: How can I remove unreacted this compound and other reagents after the conjugation reaction?

Several chromatography techniques can be used to purify the PEGylated product:

  • Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated conjugate from smaller, unreacted this compound and other low molecular weight by-products.[][17]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield surface charges on a protein, IEX can be used to separate PEGylated proteins from their un-PEGylated counterparts.[][18]

  • Reverse Phase Chromatography (RPC): RPC is widely used for the purification of peptides and small proteins and can be applied to separate PEGylated conjugates.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC can be a useful supplementary purification method to IEX.[][18]

  • Diafiltration/Ultrafiltration: This method can be used to remove unreacted protein and PEG.[17][19]

Troubleshooting Guide

This guide addresses common issues encountered during this compound bioconjugation reactions that lead to low yield.

Table 1: Troubleshooting Low Conjugation Yield
Observation Potential Cause Recommended Solution
Low or No Conjugation Oxidation of Thiol Groups: Free thiols have formed disulfide bonds and are unavailable for reaction.[1][7]Treat the thiol-containing molecule with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature prior to conjugation.[11][12] Degas all buffers.[7]
Hydrolysis of Maleimide: The maleimide ring has opened due to exposure to high pH or moisture, rendering it inactive.[1][6]Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add to the reaction buffer immediately before use.[1][6] Maintain the reaction pH between 6.5 and 7.5.[1][2]
Incorrect Reaction pH: The pH is too low, leading to a slow reaction rate, or too high, causing maleimide hydrolysis and side reactions.[2][4]Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[2][4] Verify the pH of the buffer immediately before starting the reaction.[1]
Suboptimal Molar Ratio: Insufficient amount of one reactant to drive the reaction to completion.Optimize the molar ratio of the reactants. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[1][4][6]
Steric Hindrance: The thiol group is not easily accessible within the three-dimensional structure of the molecule.[11]Consider using a longer PEG linker to overcome steric hindrance. In some cases, mild denaturation of a protein may be necessary, but this should be approached with caution as it can affect protein function.[11][12]
Presence of Unexpected Byproducts Reaction with Primary Amines: The reaction pH was too high (above 7.5), leading to a reaction with lysine (B10760008) residues.[2][5][6]Lower the reaction pH to the 6.5-7.5 range to ensure high selectivity for thiol groups.[5]
Thiazine Rearrangement: An unprotected N-terminal cysteine has undergone a side reaction.[6][20]Perform the conjugation at a more acidic pH (around 6.5) to minimize this side reaction.[5]
Protein Aggregation Suboptimal Buffer Conditions: Incorrect pH or ionic strength can lead to protein aggregation.[2]Optimize the reaction buffer conditions, including pH and salt concentration.

Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds in Proteins

Objective: To reduce disulfide bonds and make cysteine residues available for conjugation.

Materials:

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.2)

  • TCEP (Tris(2-carboxyethyl)phosphine) solution (e.g., 0.5 M)

  • Desalting column

Methodology:

  • Dissolve the protein in the buffer to a concentration of 1-5 mg/mL.[11]

  • Add a 10- to 20-fold molar excess of TCEP solution to the protein solution.[11][12]

  • Incubate the mixture at room temperature for 30-60 minutes.[11][12]

  • If necessary (e.g., if using a thiol-containing reducing agent other than TCEP), remove the excess reducing agent using a desalting column equilibrated with the conjugation buffer.[11][12]

Protocol 2: Quantification of Free Thiols using Ellman's Reagent

Objective: To determine the concentration of free thiol groups in a protein or peptide solution.

Materials:

  • Ellman's Reagent (DTNB) solution

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Spectrophotometer

Methodology:

  • Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).

  • Add the sample containing the thiol to the reaction buffer.

  • Add the DTNB solution. The reaction of DTNB with a free thiol produces a yellow-colored product.[21][22]

  • Measure the absorbance at 412 nm.[21][22]

  • Calculate the concentration of free thiols by comparing the absorbance to the standard curve. The molar extinction coefficient of the product at 412 nm is 13,600 M⁻¹cm⁻¹.[23]

Visualizations

mPEG_Thiol_Conjugation_Workflow cluster_prep Reactant Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Thiol_Prep Prepare Thiol-containing Molecule Mix Mix Reactants Thiol_Prep->Mix PEG_Prep Prepare mPEG-Maleimide PEG_Prep->Mix Buffer_Prep Prepare Reaction Buffer (pH 6.5-7.5, Degassed) Buffer_Prep->Mix Incubate Incubate (RT, 1-2h or 4°C, overnight) Mix->Incubate Purify Purify Conjugate (e.g., SEC, IEX) Incubate->Purify Analyze Analyze Product (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: Workflow for a typical this compound bioconjugation reaction.

Troubleshooting_Low_Yield cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_solutions Potential Solutions Start Low Conjugation Yield Thiol_Oxidized Thiol Oxidized? Start->Thiol_Oxidized Maleimide_Hydrolyzed Maleimide Hydrolyzed? Start->Maleimide_Hydrolyzed Incorrect_pH Incorrect pH? Start->Incorrect_pH Incorrect_Ratio Incorrect Molar Ratio? Start->Incorrect_Ratio Reduce_Disulfides Reduce Disulfide Bonds (e.g., with TCEP) Thiol_Oxidized->Reduce_Disulfides Yes Use_Fresh_Maleimide Use Freshly Prepared Maleimide Solution Maleimide_Hydrolyzed->Use_Fresh_Maleimide Yes Optimize_pH Adjust pH to 6.5-7.5 Incorrect_pH->Optimize_pH Yes Optimize_Ratio Optimize Molar Ratio Incorrect_Ratio->Optimize_Ratio Yes

Caption: Decision tree for troubleshooting low this compound conjugation yield.

References

Technical Support Center: Purification of mPEG-Thiol Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of excess mPEG-Thiol following nanoparticle functionalization.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove excess this compound after nanoparticle functionalization?

A1: Residual this compound can lead to inaccurate characterization of your nanoparticles, causing inconsistencies in size measurements and surface charge analysis. Furthermore, unbound this compound can interfere with downstream applications by competing for binding sites or causing non-specific interactions. For in vivo applications, failure to remove excess PEG can lead to rapid clearance of the nanoparticles and potential immunogenicity.

Q2: What are the most common methods for removing unbound this compound?

A2: The three primary methods for purifying PEGylated nanoparticles are:

  • Centrifugation/Ultrafiltration: This method uses centrifugal force to pellet the nanoparticles, allowing for the removal of the supernatant containing the excess this compound.

  • Dialysis: This technique involves the use of a semi-permeable membrane that allows the smaller this compound molecules to diffuse out into a buffer solution, while retaining the larger nanoparticles.

  • Tangential Flow Filtration (TFF): TFF is a more advanced filtration technique where the nanoparticle suspension flows parallel to a filter membrane. The pressure gradient across the membrane forces the smaller this compound molecules through the pores, while the nanoparticles are retained.

Q3: How do I choose the best purification method for my experiment?

A3: The choice of purification method depends on several factors, including the size and stability of your nanoparticles, the required purity, the sample volume, and the available equipment. The table below provides a general comparison to aid in your decision-making process.

Section 2: Comparison of Purification Methods

The following table summarizes the key quantitative parameters and considerations for each purification method.

FeatureCentrifugation/UltrafiltrationDialysisTangential Flow Filtration (TFF)
Removal Efficiency Good to excellent, but can be dependent on nanoparticle stability and pelleting efficiency. Multiple washes are often required.[1]Good, but can be slow and may not achieve complete removal, especially for higher molecular weight PEGs.[2]Excellent, often achieving over 90% removal of impurities.[3]
Processing Time Relatively fast for small volumes.Slow, typically requiring 24-72 hours with multiple buffer changes.[2][4]Fast, especially for larger volumes, and can be automated.[3][4]
Sample Volume Best suited for small to medium volumes.Suitable for a wide range of volumes, but can be cumbersome for very large batches.Ideal for medium to large volumes and scalable for industrial applications.[4]
Risk of Aggregation High, as the pelleting and resuspension steps can induce irreversible aggregation.[4][5]Low, as it is a gentle process.[6]Low to moderate, as shear forces can potentially cause aggregation of sensitive nanoparticles.[7]
Product Recovery Can be low due to incomplete pelleting or irreversible aggregation.[4]Generally high.High, typically over 90%.
Scalability Difficult to scale up for large batches.[4]Difficult to scale up efficiently.[4]Highly scalable.[4][8]

Section 3: Troubleshooting Guides

Centrifugation/Ultrafiltration

Problem: My nanoparticles are aggregating after centrifugation.

  • Possible Cause: The centrifugation speed or duration is too high, causing irreversible packing of the nanoparticles. The resuspension method may also be too harsh.

  • Solution:

    • Reduce the centrifugation speed and/or time.

    • Instead of a hard pellet, aim for a looser pellet that is easier to resuspend.

    • Use a gentle resuspension technique, such as slow pipetting or vortexing at a low speed.

    • Consider using a sucrose (B13894) cushion during centrifugation to prevent hard pellet formation.

Problem: I am not able to efficiently remove the excess this compound.

  • Possible Cause: Insufficient washing steps or inefficient removal of the supernatant.

  • Solution:

    • Increase the number of washing cycles (typically 3-5 cycles are recommended).[1]

    • After each centrifugation step, carefully and completely remove the supernatant without disturbing the pellet.

    • Ensure the resuspension volume is sufficient to dilute the remaining unbound PEG.

Dialysis

Problem: The removal of this compound is very slow and incomplete.

  • Possible Cause: The molecular weight cut-off (MWCO) of the dialysis membrane is too small, or the volume of the dialysis buffer is insufficient.

  • Solution:

    • Select a dialysis membrane with an MWCO that is at least 5-10 times the molecular weight of the this compound to ensure efficient diffusion.

    • Use a large volume of dialysis buffer (at least 100 times the sample volume) and change it frequently (e.g., every 4-6 hours for the first 24 hours).

    • Gently stir the dialysis buffer to maintain a high concentration gradient.

Problem: My nanoparticles are aggregating inside the dialysis bag/cassette.

  • Possible Cause: The nanoparticle concentration is too high, or the buffer conditions are not optimal for stability.

  • Solution:

    • Perform dialysis with a more dilute nanoparticle suspension.

    • Ensure the dialysis buffer has the optimal pH and ionic strength for your nanoparticles' stability.

Tangential Flow Filtration (TFF)

Problem: The filter membrane is clogging or fouling.

  • Possible Cause: The transmembrane pressure (TMP) is too high, or the cross-flow rate is too low, leading to the formation of a cake layer on the membrane surface.

  • Solution:

    • Optimize the TMP and cross-flow rate according to the manufacturer's recommendations for your specific membrane and nanoparticle system.[9]

    • Consider a pre-filtration step to remove any large aggregates before TFF.

    • Ensure the nanoparticle concentration is within the recommended range for the TFF system.

Problem: I am observing a loss of nanoparticles in the permeate.

  • Possible Cause: The molecular weight cut-off (MWCO) of the TFF membrane is too large for your nanoparticles.

  • Solution:

    • Select a membrane with an MWCO that is significantly smaller than your nanoparticles to ensure their retention. A general rule of thumb is to choose a membrane with an MWCO that is 3-6 times smaller than the molecular weight of the species you want to retain.

Section 4: Experimental Protocols

Protocol for Purification by Centrifugation
  • Transfer the nanoparticle functionalization reaction mixture to appropriate centrifuge tubes.

  • Centrifuge the suspension at a speed and for a duration optimized for your nanoparticles (e.g., 12,000 x g for 30 minutes).

  • Carefully decant the supernatant containing the unbound this compound.

  • Resuspend the nanoparticle pellet in a fresh, appropriate buffer (e.g., phosphate-buffered saline, PBS) by gentle pipetting or low-speed vortexing.

  • Repeat the centrifugation and resuspension steps for a total of 3-5 cycles.[10]

  • After the final wash, resuspend the purified nanoparticles in the desired buffer for storage or downstream applications.

Protocol for Purification by Dialysis
  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve pre-soaking in the dialysis buffer.

  • Load the nanoparticle suspension into the dialysis bag or cassette, ensuring no air bubbles are trapped.

  • Place the sealed dialysis unit in a large beaker containing the dialysis buffer (at least 100 times the sample volume).

  • Place the beaker on a magnetic stir plate and stir the buffer gently at room temperature or 4°C.

  • Change the dialysis buffer every 4-6 hours for the first 24 hours, and then every 12-24 hours for a total of 48-72 hours.

  • After dialysis is complete, carefully remove the purified nanoparticle suspension from the dialysis unit.

Protocol for Purification by Tangential Flow Filtration (TFF)
  • Set up the TFF system with the appropriate membrane cassette according to the manufacturer's protocol.

  • Equilibrate the system by running the desired purification buffer through it.

  • Load the nanoparticle suspension into the sample reservoir.

  • Start the pump and set the appropriate cross-flow rate and transmembrane pressure (TMP).

  • Perform diafiltration by adding fresh buffer to the sample reservoir at the same rate as the permeate is being removed. Continue for a sufficient number of volume exchanges (typically 5-10) to achieve the desired purity.

  • Once the purification is complete, the concentrated and purified nanoparticle suspension can be collected from the retentate line.

Section 5: Visualizations

experimental_workflow cluster_functionalization Nanoparticle Functionalization cluster_purification Purification Nanoparticles Nanoparticles Reaction Incubation/ Reaction Nanoparticles->Reaction mPEG_Thiol This compound Solution mPEG_Thiol->Reaction Functionalized_NPs Functionalized Nanoparticles (with excess this compound) Reaction->Functionalized_NPs Purification_Method Purification Method (Centrifugation, Dialysis, or TFF) Functionalized_NPs->Purification_Method Purified_NPs Purified Nanoparticles Purification_Method->Purified_NPs

Caption: Experimental workflow for nanoparticle functionalization and purification.

troubleshooting_logic cluster_centrifugation Centrifugation Troubleshooting cluster_dialysis Dialysis Troubleshooting cluster_tff TFF Troubleshooting Start Post-Purification Issue (e.g., Aggregation) Check_Method Review Purification Protocol Start->Check_Method Centrifugation Centrifugation Issue? Check_Method->Centrifugation Centrifugation Dialysis Dialysis Issue? Check_Method->Dialysis Dialysis TFF TFF Issue? Check_Method->TFF TFF Speed_Time Reduce Speed/Time Centrifugation->Speed_Time Resuspension Gentler Resuspension Centrifugation->Resuspension MWCO Check MWCO Dialysis->MWCO Buffer_Volume Increase Buffer Volume/ Frequency of Change Dialysis->Buffer_Volume TMP_Flow Optimize TMP/ Cross-flow Rate TFF->TMP_Flow Membrane_MWCO Verify Membrane MWCO TFF->Membrane_MWCO

Caption: Logical troubleshooting workflow for post-purification issues.

References

strategies to minimize hydrolysis of mPEG-Thiol reactive partners

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mPEG-Thiol and its reactive partners. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing hydrolysis and optimizing conjugation efficiency. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist you in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing low or no conjugation efficiency?

Answer:

Low conjugation efficiency is a common problem that can often be traced back to the stability and reactivity of the reagents. Several factors could be at play:

  • Hydrolysis of the Reactive Partner: Maleimide (B117702) groups, a common reactive partner for thiols, are highly susceptible to hydrolysis, especially at neutral to alkaline pH.[1] This hydrolysis opens the maleimide ring to form an unreactive maleamic acid, which is a primary cause of failed conjugation reactions.[1][2]

    • Solution: Always prepare aqueous solutions of maleimide reagents immediately before use.[1] For storage, dissolve maleimides in a dry, biocompatible organic solvent such as DMSO or DMF and store at -20°C or -80°C.[1][3]

  • Suboptimal pH: The pH of the reaction buffer is critical. The optimal range for maleimide-thiol conjugation is 6.5-7.5.[1][4] Below pH 6.5, the reaction rate slows significantly because the thiol group is less likely to be in its reactive thiolate anion form.[1] Above pH 7.5, the rate of maleimide hydrolysis increases substantially, and the maleimide begins to lose its selectivity, reacting with primary amines like lysine (B10760008) residues.[1][4]

    • Solution: Carefully prepare and validate the pH of your reaction buffer to be within the 6.5-7.5 range.[1]

  • Oxidized Thiols: The thiol groups on your this compound or target molecule can oxidize to form disulfide bonds, rendering them unavailable for conjugation.[3][5]

    • Solution: Degas all buffers to remove dissolved oxygen.[5] Consider working under an inert atmosphere (e.g., nitrogen or argon).[5][6] Including a chelating agent like EDTA (1-5 mM) in the reaction buffer can help sequester metal ions that catalyze thiol oxidation.[7][8] If necessary, treat your thiol-containing molecule with a reducing agent like TCEP before the conjugation reaction.[3]

  • Incorrect Stoichiometry: An inappropriate molar ratio of the reactive partners can lead to incomplete conjugation.

    • Solution: A 10- to 20-fold molar excess of the maleimide reagent is a common starting point for protein labeling.[3][9] However, the optimal ratio may need to be determined empirically for your specific system through small-scale pilot experiments.[3]

Question: My purified conjugate is showing instability or is losing its payload. What is happening?

Answer:

The stability of the linkage formed between the this compound and its reactive partner is crucial, especially for in vivo applications.

  • Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide bond formed from a thiol-maleimide reaction is not completely stable and can undergo a retro-Michael reaction, reverting to the original maleimide and thiol.[10][11] The released maleimide-payload can then react with other thiols, such as serum albumin.[1]

    • Solution 1: Post-Conjugation Hydrolysis: To create a more stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed after the conjugation is complete.[1][4] This can be achieved by incubating the purified conjugate at a slightly alkaline pH (e.g., 8.5-9.0).[1][4] The resulting ring-opened product is highly stable and not susceptible to reversal.[1]

    • Solution 2: Use Alternative Chemistries: Consider using alternative thiol-reactive partners that form more stable bonds, such as vinyl sulfones or carbonylacrylic reagents.[11][12] The thioether linkage formed with vinyl sulfones is highly stable and resistant to cleavage under physiological conditions.[12][13]

Question: My this compound conjugate solution appears cloudy or has precipitated.

Answer:

Cloudiness or precipitation is often an indication of aggregation.[5]

  • Disulfide Bond Formation: As mentioned previously, oxidation of unreacted thiol groups can lead to the formation of insoluble disulfide-linked aggregates.[5]

    • Solution: Ensure proper storage and handling of this compound under an inert atmosphere to minimize oxidation.[5][6] Quantify the free thiol content of your this compound stock before use with a method like Ellman's Assay to confirm its integrity.[5]

  • Poor Solubility: The final conjugate may have limited solubility in the chosen buffer.

    • Solution: Optimize the buffer composition, pH, or consider including solubility-enhancing excipients.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a maleimide-functionalized molecule?

A1: The optimal pH range for the thiol-maleimide conjugation reaction is typically between 6.5 and 7.5.[1][4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[3][10]

Q2: How should I store my this compound and maleimide-containing reagents?

A2:

  • This compound: Store desiccated at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6][14][15] When preparing to use, allow the reagent vial to equilibrate to room temperature before opening to avoid moisture condensation.[6]

  • Maleimide Reagents: For long-term storage, store as a powder or as a stock solution in a dry, biocompatible organic solvent like anhydrous DMSO or DMF at -20°C or colder.[1][16] Avoid storing maleimides in aqueous solutions due to the high risk of hydrolysis.[1][17]

Q3: What are some alternative reactive partners to maleimides for this compound conjugation?

A3: Vinyl sulfones are an excellent alternative to maleimides for reacting with thiols.[18][19] They react with thiols via a Michael-type addition to form a highly stable thioether linkage.[12][20] The reaction is also efficient at neutral to alkaline pH (7-9).[12] Other options include iodoacetamides and pyridyl disulfides.[18][21]

Q4: Can I monitor the progress of my conjugation reaction?

A4: Yes, you can monitor the reaction progress using various analytical techniques. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to separate and quantify the starting materials and the final conjugate.[3] Mass Spectrometry (MS), such as MALDI-TOF or ESI-MS, can determine the molecular weight of the product, confirming the successful attachment of the PEG molecule.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for thiol-maleimide and thiol-vinyl sulfone reactions.

Table 1: Reaction Conditions for Thiol-Maleimide Conjugation

ParameterValue/RangeNotes
Optimal pH Range 6.5 - 7.5Balances thiol reactivity with maleimide stability.[1][10]
Reaction Temperature 4°C to 25°C (Room Temp)Lower temperatures can slow down the reaction and minimize potential side reactions.[10][16]
Molar Excess of Maleimide 10- to 20-foldThis is a general recommendation to drive the reaction to completion and may require optimization.[3][9]
Recommended Buffers PBS, HEPES, MOPSAvoid buffers containing primary or secondary amines (e.g., Tris, Glycine).[2]

Table 2: Impact of pH on Maleimide Stability and Reactivity

pH RangeRate of Maleimide HydrolysisThiol-Maleimide Reaction RateCompeting Amine ReactionRecommendation
< 6.5 Very SlowSlowerNegligibleUse if a slow reaction is desired and amines are present.[4]
6.5 - 7.5 ModerateOptimalLowOptimal range for most applications.[4]
> 7.5 FastFastSignificantAvoid due to loss of selectivity and maleimide instability.[4]

Table 3: Comparison of Thiol-Reactive Partners

FeatureMaleimideVinyl Sulfone
Reaction Type Michael-type AdditionMichael-type Addition
Resulting Linkage Thioether (initially reversible)Thioether
Linkage Stability Can undergo retro-Michael reaction. Stabilized by post-conjugation hydrolysis.[1][10]Highly Stable.[12][13]
Optimal pH Range 6.5 - 7.5[1][10]7.0 - 9.0[12]
Reaction Rate Rapid[10]Rapid[12]
Selectivity for Thiols High at pH 6.5-7.5[10]High at neutral pH[12]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Maleimide-Activated Protein

  • Preparation of Protein Solution:

    • Dissolve the maleimide-activated protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS) at a pH between 6.5 and 7.5.[22] The typical protein concentration is 1-10 mg/mL.[22]

  • Preparation of this compound Solution:

    • Immediately before use, dissolve the this compound in the degassed conjugation buffer to create a stock solution. To facilitate handling, a stock solution in anhydrous DMSO or DMF can be prepared first.[6]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[9][10]

    • Mix gently and incubate at room temperature for 2 hours or overnight at 4°C.[3][10] The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.[10]

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molar excess of a free thiol like L-cysteine or β-mercaptoethanol can be added to react with any unreacted maleimide groups.[10]

  • Purification of the Conjugate:

    • Remove excess unreacted this compound and quenching reagents by purifying the conjugate using size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).[3][22]

  • Post-Conjugation Stabilization (Optional but Recommended):

    • To create a more stable linkage, the thiosuccinimide ring of the conjugate can be hydrolyzed. Adjust the pH of the purified conjugate solution to 8.5-9.0 and incubate at room temperature for several hours.[1][4] Monitor the reaction by mass spectrometry for a mass increase corresponding to the addition of one water molecule.[2]

    • After hydrolysis is complete, re-neutralize the solution to a pH of 7.0-7.5 for storage.[2]

Protocol 2: Preparation and Storage of Maleimide Reagent Stock Solution

  • Materials:

    • Maleimide-containing reagent (powder)

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Procedure:

    • Allow the maleimide reagent vial to warm to room temperature before opening.

    • Under an inert atmosphere if possible, dissolve the maleimide powder in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light and moisture.[1][16]

Visual Guides

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_post 3. Post-Reaction cluster_analysis 4. Analysis prep_protein Prepare Protein Solution (pH 6.5-7.5, degassed) conjugation Mix & Incubate (RT for 2h or 4°C overnight) prep_protein->conjugation prep_peg Prepare this compound (Freshly dissolved) prep_peg->conjugation quench Quench Reaction (Optional) conjugation->quench purify Purify Conjugate (SEC, Dialysis) quench->purify stabilize Stabilize Linkage (pH 8.5-9.0, Optional) purify->stabilize analysis Analyze Product (HPLC, MS) stabilize->analysis

Caption: Experimental workflow for this compound conjugation.

reaction_pathways reactants This compound + Maleimide desired_path Desired Conjugate (Thiosuccinimide Linkage) reactants->desired_path pH 6.5 - 7.5 (Optimal Path) hydrolysis_path Inactive Maleamic Acid reactants->hydrolysis_path pH > 7.5 (Increases with pH) amine_reaction Amine Side-Product (e.g., with Lysine) reactants->amine_reaction pH > 7.5 (Competitive Reaction) stabilized_product Stabilized Conjugate (Ring-Opened) desired_path->stabilized_product Post-conjugation Hydrolysis (pH 8.5-9.0)

References

impact of buffer composition on mPEG-Thiol reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for mPEG-Thiol reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of buffer composition on this compound reaction kinetics. Here you will find troubleshooting guides and frequently asked questions to help you navigate challenges in your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation to a maleimide-functionalized molecule?

The optimal pH range for the thiol-maleimide conjugation reaction is typically between 6.5 and 7.5.[1][2][3][4][5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines, ensuring high specificity.[1][3][4][5][6][7] Reaction rates decrease at pH values below 6.5 because the thiol group is less likely to be in its reactive thiolate form.[4][5] Above pH 7.5, the maleimide (B117702) group becomes less specific and can react with primary amines, and it is also more susceptible to hydrolysis.[4][5][6][8]

Q2: Which buffer systems are recommended for this compound reactions?

Phosphate-buffered saline (PBS) with a pH of 7.0-7.4 is a commonly used and stable buffer system for thiol-maleimide conjugations.[2] Other suitable buffers include HEPES and Tris, provided they are within the optimal pH range of 6.5-7.5.[4][7][9] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, if the reaction is intended to be specific for thiols, especially at a pH above 7.5.[6][10]

Q3: How can I prevent the oxidation of the thiol group on my this compound reagent?

Oxidation of the thiol group to form a disulfide bond is a common side reaction that renders the this compound unreactive.[2] To prevent this, consider the following:

  • Use Degassed Buffers: Dissolve this compound in a degassed buffer to remove dissolved oxygen.[2][11]

  • Work Under Inert Atmosphere: If possible, perform the reaction under an inert atmosphere such as nitrogen or argon.[6][7][12][13]

  • Pre-treat with a Reducing Agent: Treat the this compound with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) before the reaction.[1][2] TCEP is often preferred as it does not need to be removed prior to conjugation with a maleimide.[1][2]

Q4: What are the common causes of low conjugation yield?

Low yield in this compound conjugation reactions can stem from several factors:

  • Incorrect pH: The reaction buffer is outside the optimal pH range of 6.5-7.5.[1][2][3]

  • Oxidation of Thiol: The thiol group on the mPEG reagent has oxidized.[2]

  • Hydrolysis of Maleimide: The maleimide group on the reaction partner has hydrolyzed, especially at a pH above 7.5.[1][2][6]

  • Suboptimal Stoichiometry: The molar ratio of this compound to the maleimide-functionalized molecule is not ideal. A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling.[1][7][14]

  • Steric Hindrance: The conjugation site on the target molecule is sterically hindered.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during this compound conjugation experiments.

Problem Possible Cause Recommended Solution
Low or No Conjugation Incorrect Reaction pH Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][2][3] Prepare fresh buffer and verify the pH before starting the reaction.[1]
Oxidation of this compound Pre-treat the this compound with a mild reducing agent like TCEP.[2] Use degassed buffers and consider working under an inert atmosphere.[2][11]
Hydrolysis of Maleimide Prepare the maleimide solution immediately before use.[1][2] Avoid storing maleimide solutions in aqueous buffers, especially at a pH above 7.0.[1]
Suboptimal Molar Ratio Perform small-scale experiments with varying molar ratios to determine the optimal condition for your specific system. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[1][7][14]
Non-Specific Conjugation Reaction pH is too high Maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols.[3][7] At pH above 7.5, maleimides can react with amines.[5][6]
Instability of the Conjugate Retro-Michael Reaction The thioether bond formed can be reversible. To stabilize the linkage, consider raising the pH to 8.5-9.0 for a short period after the initial conjugation to promote hydrolysis of the thiosuccinimide ring.[2] Alternatively, use next-generation, more stable maleimides.[2]

Experimental Protocols

Protocol 1: General this compound Conjugation to a Maleimide-Activated Protein

This protocol outlines a general procedure for the conjugation of this compound to a protein that has been functionalized with maleimide groups.

Materials:

  • This compound

  • Maleimide-activated protein

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.[15]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or N-ethylmaleimide[15]

  • Purification System: Size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC)[15]

Procedure:

  • Preparation of Protein Solution: Dissolve the maleimide-activated protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.[15]

  • Preparation of this compound Solution: Immediately before use, dissolve the this compound in the degassed conjugation buffer.

  • Conjugation Reaction: Add the this compound solution to the protein solution. A starting point for the molar ratio is a 1.5 to 5-fold molar excess of this compound.[15] Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1][14]

  • Quenching the Reaction (Optional): To stop the reaction, add a quenching reagent. To quench unreacted maleimide groups, add L-cysteine. To quench excess this compound, add N-ethylmaleimide.[15]

  • Purification of the Conjugate: Purify the this compound-protein conjugate using SEC or RP-HPLC to remove unreacted reagents.[15]

Protocol 2: Reduction of Disulfide Bonds Prior to Conjugation

If your protein contains disulfide bonds that need to be reduced to generate free thiols for conjugation, follow this procedure before proceeding with the maleimide activation and PEGylation steps.

Materials:

  • Protein with disulfide bonds

  • Reducing Agent: TCEP

  • Degassed Buffer: e.g., 100 mM phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0[6]

Procedure:

  • Dissolve the protein in the degassed buffer.

  • Add a 10-20 fold molar excess of TCEP to the protein solution.[6]

  • Incubate for 30-60 minutes at room temperature.[7][15]

  • The reduced protein is now ready for conjugation with a maleimide-activated molecule. TCEP does not need to be removed before the conjugation step.[1][2]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_post Post-Reaction prep_protein Prepare Maleimide-Activated Protein in Degassed Buffer (pH 7.2-7.5) mix Mix Protein and this compound prep_protein->mix prep_peg Prepare this compound in Degassed Buffer prep_peg->mix incubate Incubate (2h @ RT or O/N @ 4°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (SEC or RP-HPLC) quench->purify

Caption: General experimental workflow for this compound conjugation.

logical_relationship cluster_factors Key Reaction Parameters cluster_outcomes Reaction Outcomes ph pH rate Reaction Rate ph->rate Optimal: 6.5-7.5 yield Conjugation Yield ph->yield specificity Specificity ph->specificity >7.5 decreases stability Conjugate Stability ph->stability >7.5 affects maleimide buffer Buffer Species buffer->rate buffer->yield reagents Reagent Stability reagents->yield Oxidation/Hydrolysis reduces reagents->stability

Caption: Factors influencing this compound reaction outcomes.

References

Ellman's assay for quantifying free thiols in mPEG-Thiol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ellman's assay to quantify free thiols in mPEG-Thiol reactions.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Ellman's assay and how is it applied to this compound reactions?

A1: Ellman's assay is a rapid and straightforward colorimetric method for quantifying free sulfhydryl (-SH) groups.[1][2] The assay utilizes 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's Reagent. DTNB reacts with a free thiol group in a disulfide exchange reaction. This reaction produces a mixed disulfide and the 2-nitro-5-thiobenzoate (TNB²⁻) anion.[2][3] TNB²⁻ has a distinct yellow color and can be quantified by measuring its absorbance at 412 nm.[3][4] The concentration of free thiols in the sample is directly proportional to the amount of TNB²⁻ generated.[2][5]

In the context of this compound reactions, this assay is crucial for determining the concentration of unreacted this compound, which is essential for calculating conjugation efficiency and optimizing reaction conditions.

Q2: How do I prepare the reagents for the Ellman's assay?

A2: Proper reagent preparation is critical for accurate results. Here are the key solutions you will need:

  • Reaction Buffer: A common choice is 0.1 M sodium phosphate (B84403) buffer with 1 mM EDTA, adjusted to a pH of 8.0.[6][7] The EDTA is included to chelate divalent metal ions that can catalyze the oxidation of thiols.

  • DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer.[6][7] This solution should be prepared fresh and protected from light, as DTNB can degrade.[8]

  • Thiol Standard (e.g., L-cysteine): To create a standard curve, prepare a stock solution of a known thiol, such as L-cysteine hydrochloride monohydrate, in the Reaction Buffer.[1][6] A typical starting concentration for the highest standard is 1.5 mM.[9]

Q3: Can I quantify free thiols without a standard curve?

A3: Yes, it is possible to quantify free thiols using the Beer-Lambert law and the molar extinction coefficient of TNB²⁻.[1][10] The widely accepted molar extinction coefficient for TNB²⁻ at 412 nm and pH 8.0 is 14,150 M⁻¹cm⁻¹.[6][11] However, this value can be affected by the solvent, ionic strength, and temperature.[4][12] Therefore, for the most accurate quantification, especially when working with complex sample matrices, generating a standard curve with a known thiol compound under the same experimental conditions is highly recommended.[6][10]

Q4: What are the most common causes of inaccurate results in the Ellman's assay when working with this compound?

A4: Inaccurate results can arise from several factors:

  • Chemical Interference: The presence of other nucleophiles in the sample that can react with DTNB.[2]

  • Suboptimal Reaction Conditions: Incorrect pH (ideally 7.5-8.5), temperature, or exposure of reagents to light can lead to degradation.[8]

  • Procedural Errors: Inaccurate pipetting, improper reagent preparation, or incorrect absorbance readings.[8]

  • Thiol Oxidation: Free thiols are susceptible to oxidation, which will lead to an underestimation of the free thiol concentration.[13] Using degassed buffers and including EDTA can help minimize this.

  • Precipitation: High concentrations of this compound may lead to precipitation upon addition of reagents, affecting absorbance readings.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background absorbance in the blank (DTNB + Buffer) 1. DTNB Hydrolysis: At pH values above 8.0, DTNB can spontaneously hydrolyze, producing the yellow TNB²⁻.[8] 2. Contaminated Reagents: Buffer or water may be contaminated with thiol-containing compounds.[8] 3. Degraded DTNB: Improper storage (exposure to light or moisture) can lead to DTNB degradation.[8]1. Ensure the reaction buffer pH is within the optimal range of 7.5-8.5. Prepare fresh buffer if necessary. 2. Use high-purity, thiol-free water and reagents. 3. Prepare fresh DTNB solution for each experiment and store the solid reagent in a cool, dark, and dry place.[6][7]
Low or no color development (weak signal) 1. No Free Thiols: The this compound reaction may have gone to completion, or the thiols may have oxidized. 2. Incorrect pH: The reaction is pH-dependent; a pH below 7 can significantly slow down the reaction rate.[6] 3. Inactive DTNB Reagent: The DTNB may be degraded. 4. Insufficient Incubation Time: The reaction may not have reached completion.1. Run a positive control with a known thiol standard (e.g., L-cysteine) to confirm assay performance.[13] 2. Verify the pH of your reaction buffer and samples. 3. Test the DTNB reagent with a fresh thiol standard. A lack of yellow color indicates a problem with the reagent.[13] 4. Ensure a sufficient incubation time (typically 15 minutes at room temperature).[6][9]
Fading yellow color after initial development 1. Re-oxidation of TNB²⁻: The TNB²⁻ anion can be re-oxidized back to the colorless DTNB, especially at suboptimal pH.[8] 2. Photobleaching: Exposure to strong light can cause the color to fade.1. Ensure the pH is stable and within the optimal range. Read the absorbance promptly after the incubation period. 2. Protect the samples from direct light during incubation and measurement.
Precipitate forms upon adding reagents 1. Poor Solubility of this compound: High concentrations of this compound may not be fully soluble in the assay buffer. 2. Salt Concentration: The salt concentration in the buffer may be causing the PEG to precipitate.1. Dilute the this compound sample to a concentration known to be soluble in the reaction buffer. Ensure the diluted concentration is within the linear range of the assay. 2. Test different buffer compositions or lower salt concentrations, ensuring the pH remains optimal for the assay.

Experimental Protocols

Protocol 1: Quantification of Free Thiols using a Standard Curve
  • Prepare Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

    • DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.

    • Cysteine Standards: Prepare a 1.5 mM stock solution of L-cysteine hydrochloride monohydrate in Reaction Buffer. Perform serial dilutions to create standards ranging from 0 mM to 1.5 mM.[9]

  • Assay Procedure (96-well plate format):

    • To each well, add 190 µL of the DTNB Solution.

    • Add 10 µL of your this compound sample or cysteine standard to the appropriate wells. Include a blank well with 10 µL of Reaction Buffer.

    • Mix gently and incubate for 15 minutes at room temperature, protected from light.[6]

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all standard and sample readings.

    • Plot the corrected absorbance of the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of free thiols in your this compound samples using the equation from the linear regression of the standard curve.

Protocol 2: Quantification of Free Thiols using the Molar Extinction Coefficient
  • Prepare Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

    • DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.

  • Assay Procedure:

    • Prepare a sample tube with your this compound sample diluted in Reaction Buffer. The final thiol concentration should be less than 1.0 mM.[7]

    • Prepare a blank tube containing only the Reaction Buffer.

    • Add the DTNB solution to both the sample and blank tubes. A common ratio is 50 µL of DTNB solution to 2.5 mL of the sample/blank solution.[6]

    • Mix and incubate for 15 minutes at room temperature, protected from light.

    • Zero the spectrophotometer with the blank and measure the absorbance of the sample at 412 nm.

  • Calculation:

    • Use the Beer-Lambert law to calculate the concentration of free thiols: Concentration (M) = (Absorbance at 412 nm) / (14,150 M⁻¹cm⁻¹ * path length (cm))

    • Remember to account for the dilution factor of your original sample.

Visualizations

Ellmans_Assay_Reaction cluster_reactants Reactants cluster_products Products DTNB DTNB (Ellman's Reagent) MixedDisulfide R-S-TNB (Mixed Disulfide) DTNB->MixedDisulfide + R-SH TNB TNB²⁻ (Yellow, Measured at 412 nm) DTNB->TNB - S-TNB Thiol R-SH (Free Thiol from this compound) Thiol->MixedDisulfide

Caption: Chemical reaction of Ellman's assay.

Ellmans_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepReagents Prepare Reaction Buffer, DTNB Solution, and Standards Mix Mix DTNB with Samples and Standards PrepReagents->Mix PrepSamples Prepare this compound Samples (Dilute if necessary) PrepSamples->Mix Incubate Incubate for 15 min at Room Temperature Mix->Incubate Measure Measure Absorbance at 412 nm Incubate->Measure Calculate Calculate Thiol Concentration (Standard Curve or Molar Absorptivity) Measure->Calculate

Caption: Experimental workflow for Ellman's assay.

References

Validation & Comparative

A Head-to-Head Comparison of Cysteine-Specific Conjugation: mPEG-Maleimide vs. mPEG-Thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of polyethylene (B3416737) glycol (PEG) to cysteine residues is a critical strategy for enhancing the therapeutic properties of proteins and peptides. The choice of conjugation chemistry directly impacts the reaction efficiency, stability of the resulting bond, and the ultimate in vivo performance of the bioconjugate. This guide provides an objective, data-driven comparison of two prominent methods for cysteine-specific PEGylation: the use of mPEG-Maleimide to form a thioether bond, and the use of mPEG-Thiol derivatives to create a disulfide bond.

At a Glance: Thioether vs. Disulfide Linkage

The fundamental difference between these two approaches lies in the type of covalent bond formed with the cysteine residue. mPEG-Maleimide reacts via a Michael addition to form a stable thioether linkage, whereas this compound, typically in an activated form like mPEG-pyridylthiol, reacts through a thiol-disulfide exchange to create a reducible disulfide bond.

FeaturemPEG-Maleimide (Thioether Bond)This compound (Disulfide Bond)
Reaction Mechanism Michael AdditionThiol-Disulfide Exchange
Bond Type ThioetherDisulfide
Bond Stability Generally stable, but can be reversible (retro-Michael reaction)[1]Reductively cleavable
Optimal pH 6.5 - 7.57.0 - 8.0
Key Advantage High reaction efficiency and specificity for thiols[2][3]Cleavable linkage for drug delivery applications[1][4]
Key Disadvantage Potential for in vivo instability and payload exchange via retro-Michael reaction[1][5]Susceptible to premature cleavage in circulation by endogenous thiols[1][6]

Reaction Mechanisms

The conjugation of mPEG-Maleimide and mPEG-pyridylthiol to a cysteine residue proceeds through distinct chemical pathways.

mPEG-Maleimide Conjugation

The reaction between a maleimide (B117702) and a thiol is a Michael addition. The nucleophilic thiol group of a cysteine residue attacks one of the carbon atoms of the maleimide's double bond, resulting in the formation of a stable thioether bond.[2][3] This reaction is highly efficient and chemoselective for thiols within the optimal pH range of 6.5-7.5.[3]

mPEG-Maleimide Conjugation Mechanism
This compound (as mPEG-pyridylthiol) Conjugation

For disulfide bond formation, an activated form of this compound, such as mPEG-pyridylthiol, is commonly used. This reagent reacts with a free cysteine thiol via a thiol-disulfide exchange reaction. The cysteine thiol attacks the disulfide bond of the mPEG-pyridylthiol, leading to the formation of a new disulfide bond between the protein and the mPEG, with the release of pyridine-2-thione.

mPEG-Pyridylthiol Conjugation Mechanism

Quantitative Performance Comparison

The choice between these two chemistries often involves a trade-off between reaction efficiency, speed, and the stability of the resulting linkage.

ParametermPEG-MaleimideThis compound (as mPEG-pyridylthiol)
Typical Conjugation Efficiency High (>90%)High (>90%)
Reaction Speed Fast (typically 1-2 hours at room temperature)[7]Fast (can be complete in minutes to a few hours)
pH Range 6.5 - 7.5[3]7.0 - 8.0
Side Reactions - Maleimide hydrolysis- Reaction with amines at pH > 7.5- Thiazine rearrangement with N-terminal cysteines- Potential for disulfide scrambling

Stability of the Conjugate

The stability of the formed bond is a critical factor, especially for in vivo applications.

Thioether Bond (from mPEG-Maleimide)

The thioether bond formed from a maleimide-thiol reaction is generally considered stable.[1] However, it is susceptible to a retro-Michael reaction, which is the reverse of the conjugation reaction.[1][5] This can lead to deconjugation and exchange of the mPEG-maleimide moiety with other thiols present in the biological environment, such as glutathione (B108866) or albumin.[1] The stability of the thiosuccinimide linkage can be enhanced by hydrolysis of the succinimide (B58015) ring to form a stable succinamic acid derivative, which is resistant to the retro-Michael reaction.[5]

Disulfide Bond (from this compound)

Disulfide bonds are intentionally designed to be cleavable under reducing conditions.[1] This property is advantageous for drug delivery systems where the release of a payload is desired in the reducing intracellular environment.[1][4] However, this inherent reactivity can also lead to premature cleavage of the disulfide bond in the circulation due to thiol-disulfide exchange with endogenous thiols.[1][6] The stability of the disulfide bond can be modulated by introducing steric hindrance around the bond.[6]

Linkage TypeEnvironmentStability Outcome
Thioether (Maleimide-derived) In vivo (Plasma)Generally stable, but can undergo thiol exchange. Half-life is dependent on the conjugation site.[8]
Disulfide In vivo (Plasma)Susceptible to cleavage by endogenous thiols, leading to a shorter half-life compared to thioether bonds.[6]
Thioether (Maleimide-derived) Reducing Environment (e.g., intracellular)Stable
Disulfide Reducing Environment (e.g., intracellular)Cleaved

Experimental Protocols

Protein Preparation for Cysteine Conjugation

For many proteins, cysteine residues are involved in disulfide bonds and are not available for conjugation. Therefore, a crucial first step is the selective reduction of these disulfide bonds.

Materials:

  • Protein solution (1-10 mg/mL)

  • Degassed reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Desalting column or dialysis equipment

Procedure (using TCEP):

  • Dissolve the protein in the degassed reaction buffer.

  • Add a 10-100 fold molar excess of TCEP to the protein solution.

  • Incubate the mixture for 30-60 minutes at room temperature.

  • Remove the excess TCEP using a desalting column or through dialysis against the degassed reaction buffer. This step is critical as TCEP can react with maleimides.[1][6]

Protein_Reduction_Workflow Start Protein with Disulfide Bonds Add_TCEP Add TCEP (10-100x molar excess) Start->Add_TCEP Incubate Incubate (30-60 min, RT) Add_TCEP->Incubate Remove_TCEP Remove Excess TCEP (Desalting/Dialysis) Incubate->Remove_TCEP End Protein with Free Cysteine Thiols Remove_TCEP->End

Workflow for Disulfide Bond Reduction
Protocol 1: Conjugation with mPEG-Maleimide

Materials:

  • Reduced protein solution with free cysteine thiols

  • mPEG-Maleimide

  • Anhydrous DMSO or DMF

  • Degassed conjugation buffer (pH 6.5-7.5)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a stock solution of mPEG-Maleimide (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

  • Add the mPEG-Maleimide stock solution to the reduced protein solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • (Optional) Quench the reaction by adding a quenching reagent to a final concentration of 1-10 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purify the mPEG-protein conjugate using size-exclusion chromatography or dialysis to remove excess reagents.

Protocol 2: Conjugation with mPEG-Pyridylthiol

Materials:

  • Reduced protein solution with free cysteine thiols

  • mPEG-Pyridylthiol

  • Degassed conjugation buffer (pH 7.0-8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the mPEG-Pyridylthiol in the degassed conjugation buffer.

  • Add the mPEG-Pyridylthiol solution to the reduced protein solution. A molar excess of the PEG reagent is typically used.

  • Monitor the reaction progress by measuring the release of pyridine-2-thione, which has a strong absorbance at 343 nm.

  • The reaction is typically rapid and can be complete within a few hours at room temperature.

  • Purify the mPEG-protein conjugate using size-exclusion chromatography or dialysis.

Characterization of Conjugates

The efficiency of the conjugation reaction and the characterization of the resulting conjugate are crucial for ensuring product quality.

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common method to visualize the results of a PEGylation reaction. The attachment of the mPEG chain to the protein increases its molecular weight, resulting in a shift to a higher position on the gel compared to the unconjugated protein.

Mass Spectrometry: Mass spectrometry (MS), particularly ESI-MS and MALDI-TOF MS, is a powerful tool for confirming the success of the conjugation and determining the degree of PEGylation.[9][10][11] By comparing the mass of the conjugated protein to the unconjugated protein, the number of attached PEG molecules can be determined.

HPLC: High-performance liquid chromatography (HPLC) is widely used to quantify conjugation efficiency and to separate different species in the reaction mixture, such as the unconjugated protein, the desired conjugate, and any byproducts.[12][13] Techniques like reversed-phase HPLC (RP-HPLC) and hydrophobic interaction chromatography (HIC) are particularly useful for determining the drug-to-antibody ratio (DAR) in antibody-drug conjugates.[12]

Conclusion

The choice between mPEG-Maleimide and this compound for cysteine-specific conjugation is dependent on the desired properties of the final bioconjugate.

  • mPEG-Maleimide is an excellent choice for applications requiring a stable, long-lasting linkage and where high reaction efficiency is paramount. However, researchers must be aware of the potential for the retro-Michael reaction and may need to take steps to stabilize the linkage, such as post-conjugation hydrolysis.

  • This compound , in its activated form, is the preferred reagent when a cleavable disulfide linkage is desired, for example, in the design of prodrugs or antibody-drug conjugates that release their payload in the reducing environment of the cell. The trade-off is the potential for premature cleavage in circulation.

A thorough understanding of the chemistry, stability, and reaction conditions of each method is essential for the successful design and synthesis of well-defined and effective PEGylated biotherapeutics.

References

A Comparative Guide to Th-ioether vs. Disulfide Bond Stability in PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a stable linkage is paramount in the development of PEGylated biotherapeutics. The covalent bond tethering polyethylene (B3416737) glycol (PEG) to a protein or peptide significantly influences the conjugate's pharmacokinetic profile, efficacy, and safety. Among the most prevalent strategies for cysteine-specific PEGylation are the formation of thioether and disulfide bonds. This guide provides an objective, data-driven comparison of the stability of these two linkages, offering insights to inform rational drug design and development.

At a Glance: Thioether vs. Disulfide Bond Stability

FeatureThioether Bond (from Maleimide (B117702) Chemistry)Disulfide Bond
Formation Chemistry Michael addition of a thiol to a maleimide.Thiol-disulfide exchange with a pyridyl disulfide-activated PEG.
Chemical Stability Generally considered stable and non-cleavable in circulation. However, it is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of endogenous thiols like glutathione (B108866).[1][2]Designed to be cleavable. Stable in systemic circulation but susceptible to reduction in the intracellular environment.[2]
In Vivo Fate Can lead to premature release of PEG and exchange with other biomolecules (e.g., albumin), potentially reducing efficacy.[2][3]Designed for controlled release of PEG within the cell, which can be advantageous for certain therapeutic strategies.[2]
Key Advantage Higher systemic stability compared to disulfide bonds.[2]Reductively cleavable, allowing for controlled release of the PEG moiety.[4]
Primary Limitation Potential for instability via retro-Michael reaction, which can be influenced by the local chemical environment and linker design.[3][5]Susceptibility to premature cleavage in the bloodstream, which contains low levels of reducing agents.

Quantitative Stability Comparison

The stability of thioether and disulfide linkages in PEGylated conjugates is a critical parameter, often assessed by monitoring the integrity of the conjugate over time in a physiologically relevant medium, such as human plasma or in the presence of reducing agents like glutathione (GSH).

Table 1: In Vitro Stability of Thioether vs. Disulfide Linkages

Linkage TypeModel SystemConditionsStability MetricResultReference(s)
Thioether (Maleimide-based) Maleimide-PEG conjugate1 mM Glutathione, 37°C% Intact Conjugate~70% after 7 days[6]
Thioether (Sulfone-based) Mono-sulfone-PEG conjugate1 mM Glutathione, 37°C% Intact Conjugate>90% after 7 days[6][7]
Thioether (Maleimide-based) N-ethyl maleimide conjugated to 4-mercaptophenylacetic acidGlutathioneHalf-life of conversion3.1 hours[1]
Thioether (Maleimide-based) N-ethyl maleimide conjugated to N-acetyl-L-cysteineGlutathioneHalf-life of conversion258 hours[1]
Disulfide General disulfide-linked conjugatesReducing environments (e.g., intracellular)CleavageReadily cleaved[2][8]

Note: The stability of maleimide-based thioether linkages is highly dependent on the specific N-substituents on the maleimide and the pKa of the thiol.[1]

Mechanisms of Linkage Formation and Degradation

The distinct stability profiles of thioether and disulfide bonds stem from their unique chemical structures and susceptibility to different degradation pathways.

Thioether Bond Formation and Instability

Thioether bonds in PEGylation are commonly formed through the Michael addition of a thiol from a cysteine residue to an electron-deficient double bond of a maleimide-functionalized PEG.

cluster_formation Thioether Bond Formation (Michael Addition) Protein_SH Protein-SH PEG_Maleimide PEG-Maleimide Protein_SH->PEG_Maleimide pH 6.5-7.5 Thioether_Linkage Protein-S-PEG (Thioether Linkage) PEG_Maleimide->Thioether_Linkage cluster_degradation Thioether Instability (Retro-Michael Reaction) Thioether Protein-S-PEG Deconjugated_Protein Protein-SH Thioether->Deconjugated_Protein Retro-Michael PEG_GSH_Adduct PEG-Maleimide-SG Thioether->PEG_GSH_Adduct + GSH Glutathione Glutathione (GSH) cluster_formation Disulfide Bond Formation Protein_SH_disulfide Protein-SH PEG_Pyridyl_Disulfide PEG-S-S-Pyridyl Protein_SH_disulfide->PEG_Pyridyl_Disulfide Thiol-Disulfide Exchange Disulfide_Linkage Protein-S-S-PEG (Disulfide Linkage) PEG_Pyridyl_Disulfide->Disulfide_Linkage Pyridinethione Pyridine-2-thione PEG_Pyridyl_Disulfide->Pyridinethione cluster_cleavage Disulfide Bond Cleavage (Reduction) Disulfide Protein-S-S-PEG Reduced_Protein Protein-SH Disulfide->Reduced_Protein Reduction Released_PEG PEG-SH Disulfide->Released_PEG + 2 GSH GSH_cleavage 2 GSH GSSG GSSG GSH_cleavage->GSSG cluster_workflow In Vitro Plasma Stability Assay Workflow Start Incubate PEG-conjugate in plasma at 37°C Time_Points Collect aliquots at various time points Start->Time_Points Quench Quench reaction and precipitate proteins Time_Points->Quench Centrifuge Centrifuge to remove proteins Quench->Centrifuge Analyze Analyze supernatant (HPLC, LC-MS) Centrifuge->Analyze Data Calculate half-life (t½) Analyze->Data

References

analytical techniques for characterizing mPEG-Thiol conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the , designed for researchers, scientists, and drug development professionals. This guide provides an objective comparison of key analytical methods, supported by experimental data and detailed protocols, to facilitate informed decisions in the characterization of these critical bioconjugates.

The covalent attachment of methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) to a thiol group (-SH) is a widely used strategy in drug delivery and bioconjugation. This process, known as PEGylation, can enhance the therapeutic properties of molecules by improving their solubility, extending their circulation half-life, and reducing immunogenicity.[1][2] Accurate and thorough characterization of the resulting mPEG-Thiol conjugates is a critical quality control step to ensure their efficacy and safety.[2][3]

This guide compares the primary analytical techniques used for the characterization of this compound conjugates: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ellman's Assay for free thiol quantification.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for characterizing this compound conjugates depends on the specific information required, such as molecular weight, purity, degree of PEGylation, and the presence of free thiol groups. Each method offers distinct advantages and limitations in terms of sensitivity, resolution, and the type of information it provides.[1][2]

Data Presentation
Analytical Technique Information Provided Advantages Disadvantages Typical Sensitivity Precision (RSD)
HPLC (SEC & RP-HPLC) Purity, aggregation, separation of conjugated and unconjugated species.[2][4]Robust, quantitative, and versatile for purity assessment.[2][3]Method development can be time-consuming; may not provide absolute molecular weight without calibration.[]Moderate to High (ng range).[2]Typically <2%.[2]
Mass Spectrometry (MALDI-TOF & ESI) Molecular weight of the conjugate, degree of PEGylation, confirmation of covalent linkage.[3][6]Provides direct and accurate molecular weight information; high sensitivity.[2][6]Can be challenging for large, heterogeneous samples; potential for ion suppression.[6]High (fmol to amol range).[2]Can have higher variability for quantification.[2]
NMR Spectroscopy (¹H-NMR) Structural confirmation, determination of the degree of PEGylation.[1][7]Provides detailed structural information and absolute quantification of PEGylation without standards.[6]Requires specialized equipment and expertise; lower sensitivity compared to MS.[6]Moderate, requires relatively high sample concentration.[6]High precision for quantification.[6]
Ellman's Assay Quantification of free thiol (-SH) groups.[8]Simple, cost-effective, and rapid for quantifying reactive thiols.[9][10]Can be susceptible to interference from other reducing agents; lower sensitivity than fluorescent methods.[11][12]Micromolar (µM) range.[13]N/A

Experimental Workflows and Logical Relationships

The characterization of this compound conjugates often involves a multi-faceted approach, utilizing a combination of the techniques described above to obtain a comprehensive understanding of the product.

Analytical Workflow for this compound Conjugate Characterization Analytical Workflow for this compound Conjugate Characterization cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis This compound Conjugation Reaction Purification Purification (e.g., SEC, Dialysis) Synthesis->Purification Purity_Aggregation Purity & Aggregation Analysis (HPLC: SEC, RP-HPLC) Purification->Purity_Aggregation Assess Purity MW_PEGylation Molecular Weight & Degree of PEGylation (Mass Spectrometry: MALDI-TOF, ESI) Purification->MW_PEGylation Confirm Conjugation Structure_Confirmation Structural Confirmation (NMR Spectroscopy) Purification->Structure_Confirmation Verify Structure Free_Thiol Free Thiol Quantification (Ellman's Assay) Purification->Free_Thiol Quantify Reactivity

Caption: General workflow for the synthesis and characterization of this compound conjugates.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity and heterogeneity of this compound conjugates.[2][3] Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume, making it ideal for detecting aggregates and separating the conjugate from unreacted protein.[4] Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity and is effective for resolving the conjugate from small molecule impurities and unreacted PEG-Thiol.[3]

Objective: To separate and quantify the this compound conjugate from aggregates and unreacted protein.[4]

Materials:

  • SEC column suitable for the molecular weight range of the conjugate (e.g., TSK-GEL SW series).[4]

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.[4]

  • This compound conjugate sample.

  • Native protein standard.

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[4]

  • Sample Preparation: Dilute the sample in the mobile phase to a concentration within the linear range of the detector (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.[4]

  • Chromatographic Run: Inject a defined volume of the prepared sample onto the column. Monitor the elution profile using a UV detector at 280 nm.[4]

  • Data Analysis: Identify and integrate the peak areas corresponding to aggregates (eluting first), the PEGylated conjugate, and the native protein. Calculate the percentage of each species.[4]

Objective: To separate the this compound conjugate from unreacted starting materials and other small molecule impurities.[2][3]

Materials:

  • C4 or C18 reversed-phase column.[3]

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).[2]

  • Mobile Phase B: Acetonitrile with 0.1% TFA.[2]

  • This compound conjugate sample.

Procedure:

  • System Preparation: Equilibrate the column with the initial mobile phase composition.

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 1 mg/mL.[2]

  • Chromatographic Run: Inject the sample and elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1.0 mL/min.[2]

  • Detection: Monitor the absorbance at an appropriate wavelength (e.g., 214 nm or 280 nm).[2]

  • Data Analysis: Integrate the peak areas to determine the purity of the conjugate and quantify impurities.[2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the precise molecular weight of the this compound conjugate and confirming the degree of PEGylation.[3][6] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly used techniques.[3]

Objective: To determine the average molecular weight of the this compound conjugate.[6]

Materials:

  • MALDI-TOF mass spectrometer.

  • MALDI target plate.

  • Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in acetonitrile/water with TFA).[2]

  • This compound conjugate sample.

  • Protein standards for calibration.

Procedure:

  • Sample Preparation: Mix a small aliquot of the sample with the matrix solution on the MALDI target plate and allow it to air dry to form crystals.[2]

  • Mass Spectrometry Analysis: Insert the target plate into the mass spectrometer. Acquire mass spectra in the appropriate mass range.[6]

  • Data Analysis: Determine the average molecular weight of the conjugate from the mass spectrum. The degree of PEGylation can be calculated from the mass difference between the conjugated and unconjugated protein.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy provides detailed structural information and can be used to determine the degree of PEGylation by comparing the integrals of characteristic PEG signals to those of the conjugated molecule.[1][7]

Objective: To confirm the covalent linkage and quantify the average number of PEG chains attached.[1][6]

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., D₂O, CDCl₃).[14]

  • This compound conjugate sample.

Procedure:

  • Sample Preparation: Dissolve a known concentration of the purified conjugate in the deuterated solvent in an NMR tube.[6]

  • NMR Data Acquisition: Acquire a ¹H-NMR spectrum of the sample, ensuring a sufficient number of scans for a good signal-to-noise ratio.[6]

  • Data Analysis: Identify and integrate the characteristic signals of the PEG ethylene (B1197577) oxide protons (around 3.6 ppm) and specific protons of the conjugated molecule. The ratio of these integrals can be used to calculate the degree of PEGylation.[15]

Ellman's Assay

Ellman's assay is a colorimetric method used to quantify the number of free thiol groups in a sample.[8] This is crucial for determining the concentration of unreacted this compound or for assessing the extent of conjugation if the thiol is consumed in the reaction.

Objective: To determine the concentration of free sulfhydryl (-SH) groups.[8]

Materials:

  • UV-Vis spectrophotometer.

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).[8]

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0).[8]

  • This compound conjugate sample or unreacted this compound.

  • Cysteine or another thiol-containing compound for standard curve.[8]

Procedure:

  • Preparation of Reagents: Prepare a stock solution of Ellman's Reagent in the reaction buffer (e.g., 4 mg/mL).[8]

  • Standard Curve: Prepare a series of known concentrations of a standard thiol compound (e.g., cysteine) in the reaction buffer.[8]

  • Reaction: Add a small volume of the standard or sample to the Ellman's Reagent solution in the reaction buffer. Incubate at room temperature for 15 minutes.[8]

  • Measurement: Measure the absorbance of the solution at 412 nm.[8]

  • Calculation: Determine the concentration of free thiols in the sample by comparing its absorbance to the standard curve. The concentration can also be calculated using the molar extinction coefficient of the product (TNB), which is 14,150 M⁻¹cm⁻¹.[10]

Ellmans_Assay_Workflow Workflow for Thiol Quantification using Ellman's Assay Start Prepare Reagents (DTNB, Buffer) Standard_Prep Prepare Cysteine Standards Start->Standard_Prep Sample_Prep Prepare Sample Dilutions Start->Sample_Prep Reaction Mix Sample/Standard with DTNB Solution Incubate for 15 min Standard_Prep->Reaction Sample_Prep->Reaction Measurement Measure Absorbance at 412 nm Reaction->Measurement Calculation Calculate Thiol Concentration (Standard Curve or Molar Extinction Coefficient) Measurement->Calculation End Result: Free Thiol Concentration Calculation->End

Caption: Workflow for the quantification of free thiol groups using Ellman's Assay.

References

A Researcher's Guide to Mass Spectrometry Analysis of mPEG-Thiol Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) to protein thiols, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals. This modification can improve a drug's pharmacokinetic and pharmacodynamic profiles, leading to increased stability, solubility, and circulation half-life.[1][2] However, the inherent heterogeneity of PEG polymers and the potential for multiple conjugation sites present significant analytical challenges for the detailed structural characterization of these complex biomolecules.[3][4]

Mass spectrometry (MS) has emerged as an indispensable tool for the comprehensive characterization of mPEG-Thiol protein conjugates, providing critical information on molecular weight, the degree of PEGylation, and the specific sites of PEG attachment.[5][6] This guide provides an objective comparison of mass spectrometry-based methods for the analysis of these biotherapeutics, supported by experimental data and detailed protocols.

Comparison of Ionization Techniques: ESI vs. MALDI

The choice of ionization technique is a critical first step in the mass spectrometric analysis of PEGylated proteins. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common soft ionization methods employed, each with distinct advantages and limitations.[7][8]

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Generates multiply charged ions from a liquid sample by applying a high voltage to create a fine spray of charged droplets.[5][8]Co-crystallizes the sample with a matrix and uses a laser to desorb and ionize the sample, predominantly producing singly charged ions.[7][9]
Coupling Easily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS).[3][4]Typically an offline technique, though coupling with LC is possible.
Mass Accuracy High mass accuracy, often in the range of 1-10 ppm with high-resolution instruments like Orbitrap or FT-ICR.[5]Typically in the range of 0.01% to 0.1% (100-1000 ppm).[5]
Throughput Amenable to automated workflows, leading to higher throughput.[10]Generally lower throughput due to manual sample preparation.
Sample Purity Requires higher sample purity to avoid ion suppression.[3]More tolerant of complex mixtures and less prone to ion suppression.[3]
Spectral Complexity Produces complex spectra with multiple charge states, which can be challenging to interpret for heterogeneous samples.[3][11]Generates simpler spectra with predominantly singly charged ions, which can be easier to interpret for heterogeneous samples.[3]
Fragmentation Softer ionization technique, less prone to in-source fragmentation.Can induce in-source decay (ISD), which can be utilized for top-down sequencing.[3]

Analytical Strategies: Intact Mass Analysis vs. Peptide Mapping

Two primary strategies are employed for the MS-based characterization of this compound protein conjugates: intact mass analysis and peptide mapping.

Intact Mass Analysis (Top-Down Approach): This approach involves analyzing the entire, intact protein conjugate to determine its molecular weight and the distribution of different PEGylated species.[2][12] It is particularly useful for assessing the degree of PEGylation and the overall heterogeneity of the sample.[2] High-resolution mass spectrometers, such as Orbitrap and Time-of-Flight (TOF) instruments, are crucial for resolving the complex isotopic patterns of large PEGylated proteins.[3][5]

Peptide Mapping (Bottom-Up Approach): In this strategy, the PEGylated protein is enzymatically digested into smaller peptides using a protease like trypsin.[2][13] The resulting peptide mixture is then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).[1][14] This approach is essential for identifying the specific cysteine residues that have been modified with the this compound linker.[14][15]

Enhancing Data Quality: The Role of Charge-Stripping Reagents

The polydispersity of PEG and the multiple charge states generated by ESI can lead to highly complex and congested mass spectra, making data interpretation challenging.[4][11] A common technique to simplify these spectra is the post-column addition of a charge-stripping agent, such as triethylamine (B128534) (TEA).[4][11] TEA reduces the charge state of the ions, shifting them to a higher m/z range and reducing spectral overlap.[4][11] This results in a simplified and more easily interpretable mass spectrum.[4]

Experimental Protocols

Intact Mass Analysis of this compound Protein Conjugates by LC-ESI-MS

This protocol outlines the general steps for the analysis of an intact this compound protein conjugate using liquid chromatography coupled with electrospray ionization mass spectrometry.

1. Sample Preparation:

  • Desalt the protein conjugate sample using a suitable method, such as molecular weight cut-off filters or solid-phase extraction, to remove salts and detergents that can interfere with MS analysis.[12] The sample should be exchanged into a volatile buffer compatible with mass spectrometry, such as 10% acetonitrile (B52724) with 0.1% formic acid.[11]

2. LC-MS System and Conditions:

  • LC System: An Agilent 1260 Infinity LC System or equivalent.[4]

  • Mass Spectrometer: An Agilent 6520 Accurate-Mass Q-TOF LC/MS System or a high-resolution Orbitrap instrument.[4][6]

  • Column: A reversed-phase column suitable for protein separations (e.g., Agilent ZORBAX 300SB-C8, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to elute the protein of interest (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.2 mL/min.

  • Post-Column Addition (Optional): Infuse a solution of triethylamine (TEA) in isopropanol (B130326) (e.g., 0.2% to 1%) via a T-junction before the ESI source to reduce charge states.[11] The flow rate of the TEA solution should be optimized (e.g., 10 µL/min).[4]

3. Mass Spectrometer Settings:

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Mass Range: A wide m/z range to cover the expected charge states of the conjugate (e.g., m/z 500-5000).

  • Data Acquisition: Acquire data in profile mode to ensure high resolution.

4. Data Analysis:

  • Deconvolute the raw mass spectrum using appropriate software (e.g., Agilent MassHunter BioConfirm, SCIEX Bioanalyst) to obtain the zero-charge mass of the intact protein and its various PEGylated forms.[4][11] The software will identify the different proteoforms based on their mass differences, which correspond to the mass of the this compound linker.

Peptide Mapping of this compound Protein Conjugates by LC-MS/MS

This protocol describes the steps for identifying the specific sites of PEGylation using a bottom-up proteomics approach.

1. Sample Preparation (Digestion):

  • Denature the purified protein conjugate in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).[2]

  • Reduce the disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT).

  • Alkylate the free thiols with an alkylating agent such as iodoacetamide (B48618) to prevent disulfide bond reformation.[2]

  • Perform a buffer exchange to an appropriate digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

  • Digest the protein with a protease, such as trypsin, at an optimized enzyme-to-substrate ratio (e.g., 1:20) and incubate overnight at 37°C.[13]

2. LC-MS/MS System and Conditions:

  • LC System: A nano- or micro-flow HPLC system for optimal sensitivity.

  • Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q Exactive Hybrid Quadrupole-Orbitrap).[6]

  • Column: A C18 reversed-phase column suitable for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient to effectively separate the complex peptide mixture (e.g., 2-40% B over 60 minutes).

3. Mass Spectrometer Settings:

  • Ionization Mode: Positive ESI.

  • Data Acquisition: Data-dependent acquisition (DDA) mode, where the most intense precursor ions from the MS1 scan are selected for fragmentation (MS2).

  • Fragmentation Method: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

4. Data Analysis:

  • Process the raw data using proteomics software (e.g., Mascot, Sequest, MaxQuant).

  • Search the MS/MS spectra against a protein sequence database containing the sequence of the target protein.

  • Specify the mass of the this compound modification as a variable modification on cysteine residues.

  • The software will identify the peptides that contain the PEG modification and pinpoint the specific cysteine residue that was conjugated.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Conjugate This compound Protein Conjugate Desalting Desalting/ Buffer Exchange Protein_Conjugate->Desalting Digestion Enzymatic Digestion (for Peptide Mapping) Desalting->Digestion LC_Separation Liquid Chromatography (LC) Separation Desalting->LC_Separation Intact Mass Digestion->LC_Separation Peptide Mapping ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization Mass_Analyzer High-Resolution Mass Analyzer ESI_Ionization->Mass_Analyzer Raw_Spectrum Raw Mass Spectrum Mass_Analyzer->Raw_Spectrum Deconvolution Deconvolution (Intact Mass) Raw_Spectrum->Deconvolution Database_Search Database Search (Peptide Mapping) Raw_Spectrum->Database_Search Characterization Structural Characterization Deconvolution->Characterization Database_Search->Characterization

Caption: Workflow for MS analysis of this compound protein conjugates.

analytical_strategies cluster_intact Intact Mass Analysis cluster_peptide Peptide Mapping MS_Analysis Mass Spectrometry Analysis Intact_Protein Analyze Intact Protein Conjugate MS_Analysis->Intact_Protein Digested_Protein Analyze Digested Peptides MS_Analysis->Digested_Protein Degree_PEG Determine Degree of PEGylation Intact_Protein->Degree_PEG Heterogeneity Assess Sample Heterogeneity Degree_PEG->Heterogeneity Identify_Site Identify Specific PEGylation Site Digested_Protein->Identify_Site Confirm_Sequence Confirm Protein Sequence Identify_Site->Confirm_Sequence

Caption: Comparison of analytical strategies for PEGylated proteins.

References

A Researcher's Guide to Size Exclusion Chromatography for Analyzing PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is paramount to ensuring product quality, safety, and efficacy.[1] The covalent attachment of polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals by increasing their in vivo half-life and reducing immunogenicity.[1][2] However, the PEGylation process often results in a heterogeneous mixture of the desired PEGylated protein, unreacted native protein, excess PEG reagent, and aggregates.[3]

Size Exclusion Chromatography (SEC) is a cornerstone analytical technique for characterizing these complex mixtures.[1] This guide provides an objective comparison of SEC with alternative methods, supported by experimental data, and offers detailed protocols to aid in your research.

The Principle of SEC for PEGylated Proteins

SEC separates molecules based on their hydrodynamic volume in solution.[1][3] The process involves passing the sample through a column packed with porous beads. Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later.

The attachment of PEG chains significantly increases the hydrodynamic radius of a protein, causing the PEGylated conjugate to elute much earlier from an SEC column than the smaller, unreacted native protein.[3][4] This makes SEC highly effective for separating PEGylated products from native proteins and for quantifying high-molecular-weight aggregates, which are a critical quality attribute to monitor.[2]

A key challenge, however, is that the large hydrodynamic size of PEGylated proteins means their elution behavior does not correlate well with standard globular protein molecular weight markers.[5][6] Therefore, conventional SEC with column calibration cannot be used for accurate molecular weight determination.[5][7] To overcome this, SEC is often coupled with multi-angle light scattering (SEC-MALS) detectors, which allow for the determination of the absolute molar mass of the eluting species, independent of its elution volume.[5][7]

SEC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample PEGylated Protein Sample Filter Filter (0.22 µm) Sample->Filter Dilute Dilute in Mobile Phase Filter->Dilute Inject Inject Sample Dilute->Inject Equilibrate Equilibrate SEC Column Equilibrate->Inject Elute Isocratic Elution Inject->Elute Detect Detect (UV, MALS, RI) Elute->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peaks Acquire->Integrate Quantify Quantify Species (% Monomer, % Aggregate) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Decision guide for choosing a technique for PEGylated protein analysis.

The table below provides a direct comparison of SEC with other key analytical techniques.

FeatureSize Exclusion Chromatography (SEC)Reversed-Phase HPLC (RP-HPLC)Mass Spectrometry (MS)Capillary Electrophoresis (CE)
Primary Separation Principle Hydrodynamic Volume (Size)[1]Hydrophobicity[1]Mass-to-Charge Ratio (m/z)[8]Electrophoretic Mobility (Charge and Size)[9][]
Primary Application Quantifying aggregates and high molecular weight species; separating PEGylated from native protein.[2][11]Separating PEGylated species and positional isomers; purity analysis.[1][12]Definitive molecular weight determination; identifying site(s) of PEGylation; characterizing heterogeneity.[8][13]High-resolution separation of isoforms; purity and charge variant analysis.[9][14]
Resolution Good for species with significant size differences. Limited resolution between species of similar hydrodynamic radii.[15]High; can often resolve positional isomers and different degrees of PEGylation.[1][12]Very high; can resolve individual PEGylated species and their modifications.[8]Very high; excellent for resolving species with small differences in charge or size.[14][16]
Key Limitations Unreliable for MW determination without MALS; potential for non-specific interactions with the column.[2][5]Can require high temperatures or organic solvents that may denature the protein.Complex data analysis, especially for polydisperse PEGs; can require sample de-PEGylation for some analyses.[8][17]Can be sensitive to buffer composition; may require method development to achieve good peak shape.[9][18]

Quantitative Data Summary

The following table summarizes representative quantitative data from an application note detailing the analysis of PEG-GCSF, a therapeutic protein with a 20 kDa PEG molecule attached to a 19 kDa protein.[2]

ParameterValue / ObservationSource
Analyte PEG Granulocyte Colony Stimulating Factor (PEG-GCSF)[2]
Column Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm[2]
Mobile Phase Aqueous buffer (details proprietary)[2]
Purity of Monomer > 99%[2]
Aggregate Detected < 0.6% in standard sample[2]
Forced Degradation Heat stress (55°C) increased aggregate levels from ~4% to ~30% while the monomer decreased from 96% to 70%.[2][2]
Limit of Detection (LOD) 3.125 µg/mL[2]
Limit of Quantitation (LOQ) 12.5 µg/mL[2]
Linearity Range 12.5 to 2,000 µg/mL[2]
Retention Time RSD Excellent, variation < 0.2 minutes for triplicate injections[2]

This data demonstrates the high sensitivity and reproducibility of a modern SEC method for monitoring the purity and stability of a PEGylated protein therapeutic.[2]

Conclusion

Size Exclusion Chromatography is an indispensable tool for the analysis of PEGylated proteins, offering a robust and reliable method for quantifying aggregates and assessing product purity.[2][19] Its primary strength lies in its ability to separate molecules based on size, which is the main physical change induced by PEGylation.[1] However, for a complete and comprehensive characterization that includes the site of PEG attachment and definitive molecular mass, SEC should be used as part of a multi-faceted analytical strategy that incorporates orthogonal techniques such as Mass Spectrometry and Reversed-Phase Chromatography.[8] By combining the strengths of these methods, researchers can ensure the safety, quality, and efficacy of novel PEGylated biotherapeutics.

References

A Comparative Guide to Thiol-Reactive PEG Derivatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate thiol-reactive polyethylene (B3416737) glycol (PEG) derivative is a critical determinant in the successful development of bioconjugates, such as antibody-drug conjugates (ADCs) and PEGylated proteins. The choice of the reactive group on the PEG molecule profoundly influences the efficiency of the conjugation reaction, the stability of the resulting bond, and the overall therapeutic performance of the final product. This guide provides an objective comparison of commonly used thiol-reactive PEG derivatives, with a focus on mPEG-Thiol and its reaction with electrophilic partners, as well as other prominent thiol-reactive PEGs like maleimide-PEG, vinyl sulfone-PEG, and pyridyl disulfide-PEG. The comparison is supported by experimental data and detailed methodologies to inform your selection process.

The fundamental principle of thiol-reactive PEGylation involves the reaction between a thiol group (sulfhydryl group, -SH), typically from a cysteine residue on a biomolecule, and an electrophilic functional group on the PEG derivative.[1] This reaction results in the formation of a stable covalent bond, effectively attaching the PEG chain to the biomolecule.[1] Thiol-reactive PEGs are highly valued for their selectivity, as free thiol groups are less abundant in biomolecules compared to other functional groups like amines, allowing for more specific conjugation.[2]

Comparative Analysis of Thiol-Reactive PEGs

The decision between different thiol-reactive PEGs often involves a trade-off between reaction kinetics, the stability of the formed conjugate, and the specific requirements of the application. The following sections and tables summarize the key performance characteristics of the most common thiol-reactive PEG derivatives.

Data Presentation: Quantitative Comparison of Thiol-Reactive PEGs

The table below provides a summary of key quantitative parameters for different thiol-reactive PEG derivatives based on available experimental data.

FeaturemPEG-MaleimidemPEG-Vinyl SulfonemPEG-Pyridyl DisulfideThis compound (reacting with electrophile)
Reactive Group Maleimide (B117702)Vinyl Sulfone (-SO₂CH=CH₂)Pyridyl DisulfideThiol (-SH)
Target Residue Cysteine (Thiol)Cysteine (Thiol)Cysteine (Thiol)Thiol-reactive groups (e.g., Maleimide)
Resulting Linkage ThioetherThioetherDisulfideThioether or Disulfide
Optimal pH Range 6.5 - 7.5[3]7.0 - 9.0[4][5]5.0 - 7.56.5 - 7.5 (for reaction with maleimide)[6]
Reaction Rate Rapid[7]Rapid[4]ModerateRapid (with maleimide)[7]
Linkage Stability Susceptible to retro-Michael reaction, especially in the presence of other thiols (e.g., glutathione).[1]Forms a highly stable and irreversible bond.[1]The disulfide bond is reversible and can be cleaved by reducing agents or other thiols.[1]Stability depends on the formed bond (e.g., thioether with maleimide is moderately stable).[1]
Key Advantage High reactivity and efficiency.[8]Forms a very stable, non-reversible bond.[8]Reversible linkage allows for cleavable conjugates. Reaction progress can be monitored spectrophotometrically.[8]Versatile for conjugation to various electrophiles and for surface modification of nanoparticles.[9][10]
Key Disadvantage Potential for conjugate instability in the presence of other thiols.[2]Slower reaction rate compared to maleimides.[2]Linkage is not stable in reducing environments.[2]Susceptible to oxidation and dimerization (disulfide bond formation).[3]
Example Stability Data A maleimide-PEG conjugate retained about 70% of its conjugation after 7 days in the presence of 1 mM glutathione.[1]A mono-sulfone-PEG conjugate retained over 90% of its conjugation under the same conditions.[1]Designed to be cleavable in reducing environments.[1]Stability is comparable to the maleimide-thiol adduct when forming a thioether bond.

Reaction Mechanisms

The reaction mechanisms for the covalent modification of thiol groups differ between the various PEG derivatives. These differences are crucial in determining the reaction conditions and the ultimate stability of the conjugate.

Reaction_Mechanisms cluster_maleimide mPEG-Maleimide Reaction cluster_vinyl_sulfone mPEG-Vinyl Sulfone Reaction cluster_pyridyl_disulfide mPEG-Pyridyl Disulfide Reaction Protein_SH_M Protein-SH Thioether_Bond Thioether Bond (Stable, but potentially reversible) Protein_SH_M->Thioether_Bond mPEG_Maleimide mPEG-Maleimide mPEG_Maleimide->Thioether_Bond Protein_SH_VS Protein-SH Thioether_Bond_VS Thioether Bond (Highly Stable) Protein_SH_VS->Thioether_Bond_VS mPEG_VS mPEG-Vinyl Sulfone mPEG_VS->Thioether_Bond_VS Protein_SH_PD Protein-SH Disulfide_Bond Disulfide Bond (Reversible) Protein_SH_PD->Disulfide_Bond mPEG_PD mPEG-Pyridyl Disulfide mPEG_PD->Disulfide_Bond Pyridine_2_thione Pyridine-2-thione (Byproduct) Disulfide_Bond->Pyridine_2_thione

Reaction pathways for common thiol-reactive PEGs.

Experimental Protocols

To ensure reproducible and efficient conjugation, it is crucial to follow a well-defined experimental protocol. Below are generalized protocols for thiol-reactive PEGylation and a method for comparing the stability of the resulting conjugates.

General Protocol for Thiol-Reactive PEGylation (mPEG-Maleimide Example)

This protocol outlines the basic steps for conjugating a thiol-containing protein with a maleimide-PEG reagent.[1][8]

  • Preparation of Protein Solution : Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS) at a pH between 6.5 and 7.5.[1] The protein concentration typically ranges from 1-10 mg/mL.[2] If the protein's cysteine residues are in a disulfide bond, they may need to be reduced using a reagent like TCEP (Tris(2-carboxyethyl)phosphine).[2]

  • Preparation of PEG-Maleimide Solution : Immediately before use, dissolve the mPEG-Maleimide in the conjugation buffer.

  • Conjugation Reaction : Add a 10- to 20-fold molar excess of the mPEG-Maleimide solution to the protein solution.[6] Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[6]

  • Quenching the Reaction : Add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to quench any unreacted mPEG-Maleimide.

  • Purification : Remove excess PEG reagent and quenching agent from the PEGylated protein using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[8]

Protocol for Comparing the Stability of PEG-Protein Conjugates

This protocol can be used to compare the stability of the linkage formed by different thiol-reactive PEGs.

  • Conjugate Preparation : Prepare PEG-protein conjugates using different thiol-reactive PEGs (e.g., maleimide, vinyl sulfone) following the protocol above.

  • Incubation in Challenging Conditions : Incubate the purified conjugates in a buffer containing a high concentration of a competing thiol, such as 1 mM glutathione, to simulate in vivo conditions.[1]

  • Time-Point Sampling : At various time points (e.g., 0, 24, 48, 96, and 168 hours), take aliquots of the incubation mixture.

  • Analysis : Analyze the samples using SDS-PAGE or size-exclusion chromatography (SEC) to separate the intact conjugate from the deconjugated protein.[11]

  • Quantification : Quantify the amount of intact conjugate remaining at each time point using densitometry for SDS-PAGE gels or by integrating the peak areas from the SEC chromatograms.[1] The rate of deconjugation can be determined from the decrease in the amount of the intact conjugate over time.[1]

Experimental Workflow and Decision Making

The selection of the most suitable thiol-reactive PEG derivative is a critical step that depends on the specific application requirements. The following diagram illustrates a typical workflow for comparing these reagents and a decision-making logic.

Experimental_Workflow cluster_workflow Comparative Experimental Workflow start Define Application Requirements (e.g., stability, cleavability) prep_protein Prepare Thiol-Containing Protein start->prep_protein conjugate Conjugate with different Thiol-Reactive PEGs (Maleimide, Vinyl Sulfone, Pyridyl Disulfide) prep_protein->conjugate purify Purify Conjugates (SEC, Dialysis) conjugate->purify characterize Characterize Conjugates (SDS-PAGE, MS, HPLC) purify->characterize stability Perform Stability Assay (e.g., in glutathione) characterize->stability analyze Analyze and Compare Data (Kinetics, Stability, Yield) stability->analyze select Select Optimal PEG Derivative analyze->select

Workflow for comparing thiol-reactive PEGs.

Decision_Logic node_rect node_rect start Need for Conjugate Cleavability? stable_bond Need for Highest Stability? start->stable_bond No select_pd Choose Pyridyl Disulfide-PEG start->select_pd Yes rapid_reaction Need for Rapid Reaction? stable_bond->rapid_reaction No select_vs Choose Vinyl Sulfone-PEG stable_bond->select_vs Yes select_mal Choose Maleimide-PEG rapid_reaction->select_mal Yes consider_mal Consider Maleimide-PEG (balance of speed and stability) rapid_reaction->consider_mal No

Decision logic for selecting a thiol-reactive PEG.

Conclusion

The strategic selection of a thiol-reactive PEG derivative is paramount for the successful development of stable and effective bioconjugates. Maleimide-PEGs are an excellent choice for applications that demand rapid and efficient conjugation under mild physiological conditions.[1] However, the potential for the retro-Michael reaction and subsequent deconjugation should be a consideration for in vivo applications where long-term stability is critical.[1] For applications requiring a highly stable and irreversible linkage, vinyl sulfone-PEGs are a superior choice, albeit with potentially slower reaction kinetics compared to maleimides.[1] Pyridyl disulfide-PEGs offer the unique advantage of a reversible disulfide bond, making them ideal for applications requiring a cleavable linker, such as in drug delivery systems designed for release in a reducing environment.[1] Finally, this compound itself is a versatile reagent that can be conjugated to various electrophilic partners, offering flexibility in bioconjugation strategies. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to select the optimal thiol-reactive PEG for their specific research and development needs.

References

A Researcher's Guide to Validating mPEG-Thiol Conjugation Sites by Peptide Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of mPEG-Thiol conjugation is a critical step in the development of PEGylated biotherapeutics. The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein via a thiol group on a cysteine residue can significantly improve the drug's pharmacokinetic and pharmacodynamic properties. However, ensuring the exact location and efficiency of this conjugation is paramount for product consistency, efficacy, and safety.[1]

This guide provides an objective comparison of peptide mapping with other analytical techniques for validating this compound conjugation sites. It includes supporting experimental data, detailed methodologies for key experiments, and visual workflows to facilitate a comprehensive understanding of the validation process.

Comparison of Analytical Techniques for PEGylation Site Analysis

The validation of this compound conjugation requires a multi-faceted analytical approach. While several techniques can provide information about the overall PEGylation, peptide mapping by mass spectrometry is the gold standard for identifying the precise conjugation site.[2] The following table summarizes the key quantitative performance characteristics of the most common analytical techniques.

FeatureMass Spectrometry (Peptide Mapping)Intact Mass Analysis (LC-MS)HPLC (RP-HPLC, SEC)Nuclear Magnetic Resonance (NMR)
Primary Information Definitive identification of specific conjugation site(s)[1][2][3]Overall degree of PEGylation and product heterogeneity[1][3]Separation and quantification of PEGylated species[4][5][6]Higher-order structure, degree of PEGylation[4][5]
Resolution High (can pinpoint modification to a single amino acid)[5]High (can resolve different PEGylated species)[3]Variable (depends on column and method)[5]Atomic level for small proteins[5]
Sensitivity High (picomole to femtomole range)[5]High (picomole range)Moderate to HighLow
Throughput Medium to High[2]High[5]High[5]Low[5]
Key Advantage Unambiguous site confirmation[2]Rapid assessment of conjugation efficiency[1]Robust for quantification and purity assessment[6]Provides structural insights in solution[4]
Limitation More complex sample preparation and data analysis[2]Does not identify the site of conjugation[1]May not resolve positional isomers[5]Requires high sample concentration and is time-consuming

Experimental Protocol: Peptide Mapping of this compound Conjugated Protein

Peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for identifying the specific cysteine residue(s) where this compound is conjugated.[2] The workflow involves enzymatic digestion of the PEGylated protein, followed by chromatographic separation of the resulting peptides and mass spectrometric analysis.[2]

Sample Preparation

Proper sample preparation is crucial for a successful peptide map.[7]

  • Denaturation, Reduction, and Alkylation:

    • Denaturation: The PEGylated protein is first denatured to unfold it and make it accessible to proteolytic enzymes. This is typically achieved by incubation with agents like guanidine (B92328) hydrochloride or urea.[7]

    • Reduction: The disulfide bonds in the protein are reduced to linear sulfhydryl groups using a reducing agent like dithiothreitol (B142953) (DTT).[7] This step is critical to ensure the enzyme can access all cleavage sites.

    • Alkylation: The newly formed free sulfhydryl groups are then alkylated with a reagent such as iodoacetamide (B48618) (IAM) to prevent them from reforming disulfide bonds.[7] This step is important to avoid ambiguity with the this compound conjugated cysteine.

Enzymatic Digestion

The denatured, reduced, and alkylated protein is then digested with a specific protease.

  • Enzyme Selection: Trypsin is the most commonly used enzyme as it specifically cleaves at the C-terminal side of lysine (B10760008) and arginine residues, generating peptides of a predictable size for MS analysis.[8]

  • Digestion Conditions: The protein is incubated with trypsin at an optimal temperature (typically 37°C) and pH for a defined period (e.g., 12-18 hours).[2] The enzyme-to-protein ratio is optimized to ensure complete digestion.[8]

  • Quenching: The digestion is stopped by adding an acid, such as formic acid, which lowers the pH and inactivates the trypsin.[2]

LC-MS/MS Analysis

The resulting peptide mixture is then analyzed by LC-MS/MS.

  • Chromatographic Separation: The peptides are separated using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used to separate the peptides based on their hydrophobicity.[5] A gradient of an organic solvent (like acetonitrile) is used to elute the peptides from the column.[2]

  • Mass Spectrometry: The eluted peptides are introduced into a mass spectrometer.

    • MS1 Scan: The mass spectrometer first performs a full scan (MS1) to determine the mass-to-charge ratio (m/z) of all the peptides eluting from the column at a given time.

    • MS2 Scan (Tandem MS): The instrument then selects specific peptide ions (precursor ions) from the MS1 scan and fragments them. The resulting fragment ions are analyzed in a second scan (MS2 or MS/MS), which provides information about the amino acid sequence of the peptide.[2]

Data Analysis

The acquired MS/MS data is analyzed to identify the PEGylated peptides.

  • Database Search: The MS/MS spectra are searched against the known protein sequence using specialized software.[5]

  • Identification of PEGylated Peptide: The software identifies peptides that have a mass shift corresponding to the mass of the attached this compound moiety. The fragmentation pattern in the MS/MS spectrum confirms the peptide sequence and pinpoints the exact cysteine residue that is modified.[1] By comparing the peptide maps of the conjugated and unconjugated protein, the PEGylated peptides can be clearly identified.[9]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the validation of this compound conjugation by peptide mapping.

PeptideMappingWorkflow Experimental Workflow for Peptide Mapping cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Denaturation Denaturation Reduction Reduction (DTT) Denaturation->Reduction Alkylation Alkylation (IAM) Reduction->Alkylation TrypsinDigestion Trypsin Digestion Alkylation->TrypsinDigestion LC_Separation LC Separation (RP-HPLC) TrypsinDigestion->LC_Separation MS_Analysis Mass Spectrometry LC_Separation->MS_Analysis DatabaseSearch Database Search MS_Analysis->DatabaseSearch SiteIdentification Conjugation Site Identification DatabaseSearch->SiteIdentification

Caption: Workflow for this compound conjugation site validation.

LogicalRelationship Logical Relationships in Validation PEG_Protein PEGylated Protein Intact_MS Intact Mass Analysis PEG_Protein->Intact_MS Peptide_Mapping Peptide Mapping (LC-MS/MS) PEG_Protein->Peptide_Mapping HPLC HPLC (SEC/RP-HPLC) PEG_Protein->HPLC Degree_PEG Degree of PEGylation Intact_MS->Degree_PEG Site_of_PEG Site of PEGylation Peptide_Mapping->Site_of_PEG HPLC->Degree_PEG Purity Purity & Heterogeneity HPLC->Purity

Caption: Relationships between techniques and outcomes.

References

Assessing the Biological Activity of mPEG-Thiol Protein Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, or PEGylation, is a critical strategy for enhancing the therapeutic properties of biomolecules. Among the various PEGylation chemistries, the use of methoxy (B1213986) PEG-Thiol (mPEG-Thiol) reagents offers a site-specific approach to protein modification by targeting cysteine residues. This guide provides an objective comparison of the performance of this compound protein conjugates with other alternatives, supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding.

Comparative Analysis of this compound Conjugation

The primary advantage of this compound chemistry, often utilizing a maleimide (B117702) functional group, lies in its high specificity for free sulfhydryl groups on cysteine residues. This allows for a more controlled and homogenous conjugation compared to methods targeting more abundant residues like lysines (e.g., using NHS esters). However, the choice of conjugation chemistry can significantly impact the biological activity and stability of the final conjugate.

Quantitative Comparison of Biological Activity

The retention of biological activity post-PEGylation is a critical parameter. The following tables summarize quantitative data from studies comparing the bioactivity of proteins conjugated via different methods.

ProteinConjugation MethodPEG Size (kDa)Biological Activity MetricRelative Activity (%)Reference
Interferon-α2bSite-specific di-PEG (Lys-deficient)5Antiviral Activity (IC50)100% (equivalent to unmodified)[1]
Interferon-α2bPEGINTRON (commercial, lysine-targeted)12Antiviral Activity (IC50)34%[1]
FGF21 Variant (R131)Site-specific (Thiol)30ERK1/2 Phosphorylation (EC50)Not directly compared to other methods in the study, but EC50 was determined.[2]
L-lactate oxidasemPEG-maleimide (Thiol)Not specifiedEnzymatic Activity~70% (30% reduction)[3]

Table 1: Comparison of In Vitro Biological Activity. This table illustrates that site-specific PEGylation, such as that achievable with this compound chemistry on engineered proteins, can lead to a higher retention of biological activity compared to random conjugation methods.

Stability of Conjugated Linkages

The stability of the bond between PEG and the protein is crucial for in vivo applications. The thioether bond formed by the reaction of a maleimide group with a thiol is generally stable, but can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione.

Linker TypeBond FormedStability CharacteristicQuantitative DataReference
mPEG-MaleimideThioetherSusceptible to retro-Michael reaction~70% of conjugate retained after 7 days in 1 mM glutathione.[4]
mPEG-mono-sulfoneThioetherMore stable than maleimide linkage>95% of conjugate retained after 7 days in 1 mM glutathione.[4]
mPEG-NHS EsterAmideHighly stable under physiological conditionsAmide linkages in hydrogels showed long-term in vivo stability for months.

Table 2: Comparative Stability of PEG-Protein Linkages. This table highlights the superior stability of amide bonds formed by NHS ester chemistry and the enhanced stability of mono-sulfone-PEG conjugates over traditional maleimide-based linkages.

Experimental Protocols

Detailed methodologies are essential for reproducible experimental outcomes. Below are protocols for key experiments in the assessment of this compound protein conjugates.

Protocol 1: Protein Conjugation with mPEG-Maleimide

This protocol outlines the general steps for conjugating an mPEG-Maleimide reagent to a protein containing a free cysteine residue.

Materials:

  • Cysteine-containing protein

  • mPEG-Maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

  • Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

  • PEGylation Reaction: Immediately before use, dissolve the mPEG-Maleimide in the reaction buffer. Add a 10- to 20-fold molar excess of the mPEG-Maleimide solution to the protein solution with gentle stirring.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching: Stop the reaction by adding an excess of the quenching reagent to consume any unreacted mPEG-Maleimide.

  • Purification: Purify the PEGylated protein from unreacted reagents and unconjugated protein using SEC or IEX.

  • Characterization: Confirm conjugation and assess purity using SDS-PAGE (to observe the increase in molecular weight) and Mass Spectrometry (to determine the degree of PEGylation).

Protocol 2: In Vitro Cell Proliferation Assay

This protocol describes a general method for assessing the biological activity of a PEGylated protein, such as a growth factor, using a cell-based proliferation assay.

Materials:

  • Unconjugated protein (control)

  • PEGylated protein

  • Target cell line

  • Cell culture medium with serum

  • 96-well microplates

  • Cell proliferation reagent (e.g., MTT, XTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the unconjugated and PEGylated protein in cell culture medium. Add the diluted proteins to the wells in triplicate. Include a negative control (medium only).

  • Incubation: Incubate the plate for 24-72 hours in a CO₂ incubator at 37°C.

  • Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Plot the absorbance against the protein concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ (half-maximal effective concentration) for both the unconjugated and PEGylated proteins.

Visualizing Molecular Interactions and Workflows

Diagrams are provided to illustrate key concepts and processes related to the assessment of this compound protein conjugates.

G cluster_0 Protein Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Prot Cysteine-containing Protein Reduce Reduction (TCEP) (if needed) Prot->Reduce React Conjugation Reaction (pH 6.5-7.5) Reduce->React PEG mPEG-Maleimide PEG->React Quench Quenching (L-cysteine) React->Quench Purify Purification (SEC/IEX) Quench->Purify Analyze Characterization (SDS-PAGE, MS) Purify->Analyze

Caption: Workflow for this compound protein conjugation.

G cluster_0 Extracellular cluster_1 Intracellular Ligand PEGylated Antibody (e.g., anti-EGFR) Receptor EGFR Ligand->Receptor RAS RAS Receptor->RAS Blocks Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of EGFR signaling by a PEGylated antibody.

G cluster_0 Extracellular cluster_1 Intrinsic Pathway cluster_2 Extrinsic Pathway Ligand PEGylated Therapeutic (e.g., TRAIL) DeathReceptor Death Receptor (e.g., DR4/DR5) Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Mito Mitochondrion CytoC Cytochrome c Mito->CytoC Release Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Casp8 Caspase-8 DISC->Casp8 Activation Bid Bid Casp8->Bid Casp8->Casp3 Activation tBid tBid Bid->tBid tBid->Mito Induces Permeabilization Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of apoptosis via extrinsic and intrinsic pathways.

References

A Comparative Guide to Thiol-Reactive PEGylation: mPEG-Thiol and mPEG-Vinyl Sulfone Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene (B3416737) glycol (PEG) derivative is a critical step in the development of bioconjugates with optimal performance and stability. PEGylation, the process of covalently attaching PEG chains to biomolecules, is a well-established method to enhance the therapeutic properties of proteins, peptides, and nanoparticles by improving their solubility, extending their in vivo circulation time, and reducing immunogenicity.[1][2]

This guide provides a comprehensive, data-driven comparison of two prominent thiol-reactive PEGylation strategies. While the user's topic specifies mPEG-Thiol and mPEG-Vinyl Sulfone, it's most instructive to compare the underlying reactive chemistries that these reagents participate in. A thiol group (from this compound or a cysteine residue) can react with an electrophilic partner. We will therefore compare the performance of the vinyl sulfone group against the maleimide (B117702) group, the most common reactive partner for thiols, as this represents the most frequent decision point in bioconjugation design. We will focus on the reaction where the PEG is functionalized with the electrophilic group (maleimide or vinyl sulfone) and reacts with a thiol on a biomolecule, which is a common approach for site-specific modification.

Reaction Mechanisms: A Tale of Two Michael Additions

The covalent modification of thiol groups, primarily from cysteine residues, is a cornerstone of modern bioconjugation due to the relatively low abundance of free thiols on biomolecule surfaces, allowing for highly specific modifications.[3][4] Both vinyl sulfone and maleimide groups react with thiols via a Michael-type addition reaction to form a stable thioether bond.

Thiol-Vinyl Sulfone Reaction: The reaction between a thiol group and a vinyl sulfone proceeds via a nucleophilic Michael addition. The thiolate anion (S⁻), favored under neutral to alkaline conditions, attacks the electron-deficient β-carbon of the vinyl sulfone. This forms a stable, irreversible thioether linkage.[5][6]

Reaction of a biomolecule's thiol with mPEG-Vinyl Sulfone.

Thiol-Maleimide Reaction: Similarly, the thiol-maleimide reaction involves the nucleophilic attack of a thiolate on one of the double bond carbons of the maleimide ring.[7] While this also forms a thioether bond, the resulting succinimide (B58015) ring adduct is susceptible to a reverse Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in plasma.[8][9][10]

Thiol_Maleimide_Reaction cluster_reactants cluster_product Bio_SH Biomolecule-SH reaction_arrow pH 6.5 - 7.5 (Michael Addition) plus1 + PEG_Mal mPEG-Maleimide Product mPEG-Thioether-Biomolecule reaction_arrow->Product

Reaction of a biomolecule's thiol with mPEG-Maleimide.

Quantitative Comparison of Thiol-Reactive Chemistries

The selection between these two chemistries often involves a trade-off between reaction speed and the stability of the final conjugate. The following tables summarize key performance characteristics based on experimental data.

Table 1: Performance Characteristics of mPEG-Vinyl Sulfone vs. mPEG-Maleimide

Feature mPEG-Vinyl Sulfone mPEG-Maleimide
Reaction Type Michael-type Addition[2] Michael-type Addition[7]
Target Group Thiol (Cysteine)[2] Thiol (Cysteine)[3]
Resulting Linkage Thioether[2] Thioether[7]
Optimal pH Range 7.5 - 9.0[4][5] 6.5 - 7.5[3][7]
Reaction Rate Rapid, but generally slower than maleimides[4][11] Very Rapid[4][8]
Selectivity High for thiols; can react with amines at pH > 9.0[5][8] Highly selective for thiols over amines at optimal pH[2][7]
Linkage Stability Highly Stable / Irreversible[9][10] Susceptible to retro-Michael addition & thiol exchange[9][10]

| Byproducts | None[2] | None |

Table 2: Comparative Stability and Kinetics Data

Parameter mPEG-Vinyl Sulfone Conjugate mPEG-Maleimide Conjugate
Reaction Kinetics Pseudo-first-order rate constant of 0.057 min⁻¹ with glutathione at pH 7.5.[2][12] Most reactions complete within 1-4 hours.[2][13] Generally faster, with reactions often reaching completion in 2-4 hours at room temperature.[4]

| Linkage Stability | Highly stable. A mono-sulfone derivative (related to vinyl sulfone) retained over 90% of its conjugation after 7 days in 1 mM glutathione.[9] | Prone to deconjugation. A maleimide conjugate retained only about 70% of its conjugation after 7 days in 1 mM glutathione.[9] This instability can lead to premature drug release in vivo.[10] |

Experimental Protocols

To ensure reproducible and efficient conjugation, it is crucial to follow a well-defined experimental protocol.

Experimental_Workflow prep_protein 1. Prepare Biomolecule (Dissolve in reaction buffer, reduce disulfides if needed) prep_peg 2. Prepare PEG Reagent (Dissolve in appropriate solvent) prep_protein->prep_peg reaction 3. PEGylation Reaction (Add PEG reagent to biomolecule, incubate) prep_peg->reaction quench 4. Quench Reaction (Add small molecule thiol to cap unreacted PEG) reaction->quench purify 5. Purification (Remove excess reagents via SEC, IEX, or dialysis) quench->purify analyze 6. Analysis (Confirm conjugation via SDS-PAGE, HPLC, Mass Spec) purify->analyze

General experimental workflow for PEGylation.
Protocol 1: General PEGylation with mPEG-Vinyl Sulfone

This protocol describes the conjugation of a vinyl sulfone-PEG to a thiol-containing protein.[4]

Materials:

  • Cysteine-containing protein or biomolecule

  • mPEG-Vinyl Sulfone reagent

  • Reaction Buffer: Phosphate or borate (B1201080) buffer, pH 8.0-9.0.

  • Quenching Solution: e.g., 1 M β-mercaptoethanol or N-acetylcysteine

  • Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) column.

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein's cysteine residues are in disulfide bonds, they must first be reduced using an agent like DTT or TCEP, followed by removal of the reducing agent.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the mPEG-Vinyl Sulfone reagent to the protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature. Reaction times can vary from 1 to 24 hours.[2][4] Monitor the reaction progress by SDS-PAGE or HPLC.

  • Quenching: Add a small molecule thiol to the reaction mixture to quench any unreacted mPEG-Vinyl Sulfone.

  • Purification: Purify the PEGylated protein using an appropriate chromatography method (e.g., SEC or IEX) to remove unreacted PEG, quenching reagent, and unmodified protein.

  • Analysis: Characterize the final conjugate to confirm the degree of PEGylation and purity using methods like SDS-PAGE, HPLC, and/or mass spectrometry.

Protocol 2: General PEGylation with mPEG-Maleimide

This protocol details the site-specific conjugation of a PEG-maleimide reagent to a free thiol group.[3]

Materials:

  • Cysteine-containing protein or biomolecule

  • mPEG-Maleimide reagent

  • Reaction Buffer: Thiol-free buffer (e.g., phosphate-buffered saline, PBS), pH 6.5-7.5.

  • Quenching and Purification materials as in Protocol 1.

Procedure:

  • Protein Preparation: Prepare the protein solution as described in Protocol 1, ensuring the final buffer is at pH 6.5-7.5.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the mPEG-Maleimide reagent to the protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.[4]

  • Quenching, Purification, and Analysis: Follow steps 4-6 from Protocol 1.

Protocol 3: Comparative Stability Assay

This protocol describes a method to assess and compare the stability of the thioether linkage in the presence of a competing thiol.[9]

Procedure:

  • Conjugate Preparation: Prepare both the mPEG-Vinyl Sulfone and mPEG-Maleimide conjugates of your protein of interest and purify them thoroughly.

  • Incubation: Incubate a known concentration of each purified conjugate at 37°C in a buffer (e.g., PBS, pH 7.4) containing a physiologically relevant concentration of a competing thiol, such as 1 mM reduced glutathione.

  • Time-Point Sampling: At various time points (e.g., 0, 24, 48, 96, and 168 hours), take an aliquot of each reaction mixture.

  • Analysis of Deconjugation: Analyze the samples by a suitable method such as reverse-phase HPLC or SDS-PAGE to separate and quantify the intact conjugate versus the deconjugated (unmodified) protein.

  • Data Presentation: Plot the percentage of intact conjugate remaining over time for both chemistries to directly compare their stability.

Conclusion and Recommendations

Both mPEG-Vinyl Sulfone and mPEG-Maleimide are excellent choices for the targeted PEGylation of thiol groups, each with distinct advantages.

  • mPEG-Maleimide is often favored for its very rapid reaction kinetics under mild physiological conditions (pH 6.5-7.5).[4][8] This makes it ideal for time-sensitive applications or with robust biomolecules where reaction efficiency is paramount.

  • mPEG-Vinyl Sulfone provides a significantly more stable and effectively irreversible thioether linkage.[9][10] While the reaction is slightly slower and proceeds optimally at a higher pH (7.5-9.0), the enhanced stability of the resulting conjugate is a major advantage for in vivo applications where long-term stability in plasma is crucial.[2][5][10] The resistance to thiol exchange prevents premature payload release, potentially increasing therapeutic efficacy and reducing off-target effects.

Ultimately, the choice depends on the specific requirements of the application. For bioconjugates intended for therapeutic use with demanding in vivo stability requirements, the superior stability of the bond formed by mPEG-Vinyl Sulfone makes it a compelling choice over the more traditional mPEG-Maleimide.

References

A Researcher's Guide to Determining the Degree of PEGylation for mPEG-Thiol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of biotherapeutics is paramount. The covalent attachment of methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) to thiol groups on proteins and peptides, a process known as mPEG-Thiol conjugation, is a widely employed strategy to enhance their therapeutic properties. This modification can improve a biomolecule's stability, solubility, and circulatory half-life while reducing its immunogenicity. However, the success of this strategy is critically dependent on the degree of PEGylation—the number of PEG molecules attached to a single biomolecule.

This guide provides an objective comparison of the primary analytical techniques used to determine the degree of PEGylation for this compound conjugates. We will delve into the principles, performance, and protocols of each method, supported by comparative data to aid in the selection of the most appropriate analytical strategy for your research and development needs.

Comparison of Key Analytical Techniques

The choice of an analytical technique for determining the degree of PEGylation is a critical decision that influences the accuracy and reliability of your results. The most common methods include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and colorimetric assays. Each of these techniques offers distinct advantages and limitations in terms of resolution, sensitivity, and the specific information they provide.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance metrics for the most common analytical techniques used in the analysis of this compound conjugates.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyColorimetric Assays (e.g., TNBS)
Primary Information Precise molecular weight of the conjugate, allowing for direct calculation of the degree of PEGylation and identification of different PEGylated species.[1][2][3]Separation and quantification of unreacted protein, free PEG, and different PEGylated species based on size or hydrophobicity.[1][4][5]Direct quantification of the molar ratio of PEG to protein by comparing the integral of specific proton signals.[6][7][8][9]Indirect quantification of the degree of PEGylation by measuring the reduction of free functional groups (amines or thiols) after conjugation.[10][11]
Resolution Very High; can resolve individual PEGylated species.[12]High; can resolve different degrees of PEGylation and positional isomers depending on the mode (e.g., RP-HPLC).[5]High; provides distinct signals for PEG and protein protons.[7]Low; provides an average degree of PEGylation for the entire sample.
Sensitivity High (picomole to femtomole range).[12]Moderate to High (nanogram to microgram range).Moderate; typically requires milligram quantities of sample.[7]Moderate.
Quantitative Accuracy High.[3]Moderate to High; dependent on standard availability and peak integration.High; provides absolute quantification.[6][8]Low to Moderate; can be affected by interfering substances.
Throughput Moderate to High.High.Low.High.
Instrumentation Cost High.Moderate to High.Very High.Low.

Experimental Workflows and Logical Relationships

To aid in understanding the practical application and comparative logic of these techniques, the following diagrams illustrate a general experimental workflow and the relationship between the different analytical methods.

G Experimental Workflow for Determining Degree of PEGylation cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Analysis A This compound Conjugation Reaction B Purification of Conjugate (e.g., SEC, IEX) A->B Crude Product C Mass Spectrometry (MS) (e.g., MALDI-TOF, ESI-MS) B->C Purified Conjugate D HPLC (e.g., SEC, RP-HPLC) B->D Purified Conjugate E NMR Spectroscopy (e.g., ¹H-NMR) B->E Purified Conjugate F Colorimetric Assay (e.g., TNBS) B->F Purified Conjugate G Determination of Degree of PEGylation C->G D->G E->G F->G

A typical workflow for PEGylation and analysis.

G Logical Relationships of Analytical Methods cluster_direct Direct Measurement cluster_indirect Indirect Measurement A Degree of PEGylation B Mass Spectrometry (Measures Mass Increase) A->B Based on Molecular Weight C NMR Spectroscopy (Measures Molar Ratio) A->C Based on Proton Integration D HPLC (Separates & Quantifies Species) A->D Inferred from Species Distribution E Colorimetric Assays (Measures Unreacted Groups) A->E Calculated from Functional Group Loss

How different methods determine PEGylation degree.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments discussed. These protocols are intended as a general guide and may require optimization for your specific this compound conjugate.

Protocol 1: Mass Spectrometry (MALDI-TOF) for Degree of PEGylation

Objective: To determine the average molecular weight of the this compound conjugate and calculate the degree of PEGylation.

Materials:

  • MALDI-TOF Mass Spectrometer

  • MALDI target plate

  • Sinapinic acid (matrix)

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Purified this compound conjugate and unconjugated protein

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of sinapinic acid in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% TFA.[2]

  • Sample Preparation: Dilute the purified this compound conjugate and the unconjugated protein to a final concentration of 1-10 pmol/µL in 0.1% TFA.[2]

  • Sample-Matrix Co-crystallization: Mix the sample solution and the matrix solution in a 1:1 ratio.

  • Spotting: Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air-dry at room temperature.[2]

  • Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum in linear, positive ion mode.[12]

  • Data Analysis:

    • Determine the average molecular weight of the unconjugated protein and the PEGylated protein from the respective mass spectra.

    • Calculate the mass difference between the PEGylated and un-PEGylated protein.

    • The degree of PEGylation is calculated by dividing the mass difference by the molecular weight of the this compound used for conjugation.[13]

Protocol 2: HPLC (Size-Exclusion Chromatography) for Separation of PEGylated Species

Objective: To separate and quantify the unreacted protein, this compound conjugate, and any aggregates.

Materials:

  • HPLC system with a UV detector

  • Size-Exclusion Chromatography (SEC) column suitable for protein separation

  • Mobile Phase (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Purified this compound conjugate

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the purified this compound conjugate in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a specific volume of the sample (e.g., 20-100 µL) onto the column.

  • Separation: Perform an isocratic elution with the mobile phase.

  • Detection: Monitor the column effluent using a UV detector at 280 nm.

  • Data Analysis:

    • The chromatogram will show peaks corresponding to different species based on their hydrodynamic radius. Typically, aggregates will elute first, followed by the PEGylated conjugate, and then the smaller, unconjugated protein.

    • The relative percentage of each species can be determined by integrating the peak areas. The degree of PEGylation can be inferred from the distribution of these species.

Protocol 3: ¹H-NMR Spectroscopy for Direct Quantification

Objective: To directly quantify the average number of PEG chains attached to the protein.[13]

Materials:

  • NMR spectrometer (≥400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., D₂O)

  • Purified this compound conjugate

Procedure:

  • Sample Preparation: Dissolve a known quantity of the lyophilized this compound conjugate in a precise volume of the deuterated solvent in an NMR tube.[7]

  • Data Acquisition: Acquire the ¹H-NMR spectrum of the sample. Ensure a sufficient number of scans are performed to obtain a good signal-to-noise ratio.[7][13]

  • Data Processing: Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction.[13]

  • Data Analysis:

    • Integrate the characteristic sharp singlet signal of the PEG methylene (B1212753) protons, which appears around 3.6 ppm.[7][13]

    • Integrate a well-resolved signal from the protein that corresponds to a known number of protons (e.g., aromatic protons between 6.5 and 8.0 ppm).[13]

    • The degree of PEGylation is calculated using the following formula: Degree of PEGylation = [(Integral of PEG signal / Number of protons per PEG monomer) / (Integral of protein signal / Number of protons in the specific protein signal)][13]

Protocol 4: TNBS Colorimetric Assay for Indirect Quantification

Objective: To indirectly determine the degree of PEGylation by quantifying the number of unreacted primary amine groups (if applicable to the protein). This method is more commonly used for amine-reactive PEGylation but can be adapted to assess the overall modification if the protein has accessible amines.

Materials:

  • 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) solution

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Sodium dodecyl sulfate (B86663) (SDS) solution (10%)

  • Hydrochloric acid (HCl) (1 M)

  • 96-well plate

  • Spectrophotometer

  • Unmodified protein (for standard curve)

  • Purified this compound conjugate

Procedure:

  • Standard Curve Preparation: Prepare a series of known concentrations of the unmodified protein in the sodium bicarbonate buffer.

  • Reaction Setup: In a 96-well plate, add a defined volume of each standard and the this compound conjugate sample.

  • TNBS Reaction: Add a small volume of the TNBS solution to each well.[10]

  • Incubation: Incubate the plate at 37°C for 2 hours in the dark.[14]

  • Reaction Termination: Stop the reaction by adding the SDS solution followed by the HCl solution.[10][14]

  • Absorbance Measurement: Measure the absorbance of each well at 335 nm.[14]

  • Data Analysis:

    • Plot the absorbance of the standards versus their known concentration to generate a standard curve.

    • Determine the concentration of free amines in the this compound conjugate sample from the standard curve.

    • The degree of PEGylation can be estimated by comparing the number of free amines in the modified protein to that of the unmodified protein.

Conclusion

The determination of the degree of PEGylation is a critical step in the development of this compound conjugated biotherapeutics. The choice of analytical method should be guided by the specific requirements of the analysis, including the desired level of detail, accuracy, and throughput, as well as the available instrumentation.

Mass spectrometry stands out as a powerful technique for providing precise molecular weight information and identifying the distribution of PEGylated species.[3] HPLC methods are indispensable for the separation and quantification of the components in a PEGylation reaction mixture.[1] NMR spectroscopy offers a direct and absolute quantification of the degree of PEGylation, while colorimetric assays provide a simpler, albeit less precise, alternative for routine analysis. A multi-faceted approach, employing a combination of these techniques, will ultimately provide the most comprehensive characterization of your this compound conjugate, ensuring its quality, consistency, and therapeutic potential.

References

Safety Operating Guide

Proper Disposal of mPEG-Thiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, not only during experimentation but also in the responsible disposal of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of mPEG-Thiol, ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3] All handling of this compound and its waste should be conducted in a well-ventilated area or under a fume hood to minimize inhalation exposure.[4][5][6]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of this compound waste is the first and most critical step in its safe disposal. It is essential to separate liquid and solid waste streams to prevent accidental reactions and ensure compliant disposal.[1][2]

Step 1: Identify Waste Streams Identify all materials that have come into contact with this compound. This includes:

  • Liquid Waste: Unused this compound solutions, reaction mixtures, and purification flow-through.[1]

  • Solid Waste: Contaminated labware such as pipette tips, vials, tubes, gloves, and absorbent materials from spills.[1][2]

Step 2: Collect Liquid Waste Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2] The container should be marked with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health & Safety (EHS) office.[2] Do not mix this compound waste with other solvent waste unless explicitly permitted by your EHS office.[2]

Step 3: Collect Solid Waste Place all contaminated solid waste into a separate, clearly labeled hazardous waste bag or container.[1] This prevents punctures and ensures that solids are handled appropriately.

Step 4: Store Waste Securely Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[2] Ensure that container lids are tightly closed to prevent the release of vapors.[4][7]

Step 5: Arrange for Disposal Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2] Do not attempt to dispose of this compound waste down the drain or in the regular trash.[2][5]

Spill and Decontamination Procedures

In the event of a spill, immediate and proper cleanup is necessary to mitigate exposure and environmental contamination.

Spill Cleanup:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[4][6]

  • Contain and Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain and absorb the substance.[2][5]

  • Collect Waste: Carefully collect the absorbed material and any contaminated surfaces into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly with soap and water or another suitable solvent, collecting all cleaning materials as hazardous waste.[2]

Glassware Decontamination: For glassware that has come into contact with thiol compounds, a bleach bath can be used for decontamination. Soaking the glassware in a 1:1 mixture of bleach and water overnight can help oxidize the thiol groups.[8] Following the bleach soak, rinse the glassware thoroughly with water before washing with normal methods.[8]

Key Disposal and Safety Data Summary

ParameterGuidelineSource(s)
Waste Classification Hazardous Waste[1][2]
Personal Protective Equipment (PPE) Safety goggles, lab coat, chemical-resistant gloves[1][2][3]
Liquid Waste Container Designated, leak-proof, and clearly labeled hazardous waste container[1][2]
Solid Waste Container Separate, clearly labeled hazardous waste bag or container[1]
Spill Cleanup Absorbent Inert material (vermiculite, sand, earth)[2][5]
Glassware Decontamination Overnight soak in a 1:1 bleach and water solution[8]
Disposal Authority Institutional Environmental Health & Safety (EHS) Office[1][2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

mPEG_Thiol_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Waste Assessment cluster_collection Waste Collection cluster_final_disposal Final Disposal start This compound Waste Generated assess_type Assess Waste Type start->assess_type liquid_waste Collect in Labeled Hazardous Liquid Waste Container assess_type->liquid_waste Liquid (Unused reagent, solutions) solid_waste Collect in Labeled Hazardous Solid Waste Container assess_type->solid_waste Solid (Contaminated labware) contact_ehs Contact EHS for Pickup and Disposal liquid_waste->contact_ehs solid_waste->contact_ehs

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.